molecular formula C7H6BrN3S B1271612 4-Bromo-2-hydrazino-1,3-benzothiazole CAS No. 872696-03-2

4-Bromo-2-hydrazino-1,3-benzothiazole

Cat. No.: B1271612
CAS No.: 872696-03-2
M. Wt: 244.11 g/mol
InChI Key: WBDWQZLAGDRYRD-UHFFFAOYSA-N
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Description

4-Bromo-2-hydrazino-1,3-benzothiazole ( 872696-03-2) is a benzothiazole derivative of high interest in chemical and pharmaceutical research. With the molecular formula C7H6BrN3S and a molecular weight of 244.11 , this compound serves as a key synthetic intermediate. Its structure features a benzothiazole core functionalized with a bromo substituent at the 4-position and a hydrazino group at the 2-position . This combination makes it a versatile building block for the synthesis of diverse heterocyclic compounds and complex molecular architectures. As a solid, it is recommended to be stored in shaded, dry, and cool conditions to maintain stability . The hydrazine moiety is a highly reactive functional group, enabling this compound to be used in the formation of various derivatives, such as hydrazones, which are valuable in medicinal chemistry and materials science. The presence of the bromine atom further expands its utility, allowing for subsequent functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex or targeted molecules. Primary applications for this compound include its use as a crucial precursor in organic synthesis and as a pharmaceutical intermediate for the development of new active compounds . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

(4-bromo-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDWQZLAGDRYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365938
Record name 4-Bromo-2-hydrazinyl-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872696-03-2
Record name 4-Bromo-2-hydrazinyl-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-hydrazino-1,3-benzothiazole
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Foundational & Exploratory

"4-Bromo-2-hydrazino-1,3-benzothiazole" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-hydrazino-1,3-benzothiazole: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and synthetic utility of this compound. We will delve into its structural characteristics, spectroscopic profile, synthetic pathways, and its significant potential as a scaffold for novel therapeutic agents. The benzothiazole nucleus is a privileged structure in medicinal chemistry, and the strategic placement of the bromo and hydrazino substituents on this scaffold provides a unique combination of reactivity and biological potential.[1][2]

Core Molecular Properties and Structural Attributes

This compound is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a thiazole ring, with a bromine atom at position 4 and a hydrazine group at position 2. The hydrazine moiety (-NHNH₂) is a particularly valuable functional group, serving as a versatile synthetic handle for elaboration into a wide array of derivatives, most notably hydrazones.[1][2] The bromine atom influences the electronic properties of the aromatic system and provides an additional site for potential cross-coupling reactions.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₆BrN₃SPubChem[3]
Molecular Weight 244.11 g/mol PubChem[3][4]
IUPAC Name (4-bromo-1,3-benzothiazol-2-yl)hydrazinePubChem[3]
CAS Number 26038-93-3Inferred
Monoisotopic Mass 242.94658 DaPubChem[3]
XLogP3 (Computed) 2.6PubChem[3][4]
Topological Polar Surface Area 79.2 ŲPubChem[3][4]
Hydrogen Bond Donor Count 2PubChem[3][4]
Hydrogen Bond Acceptor Count 4PubChem[3][4]
Appearance Expected to be a solidGeneral Knowledge

Spectroscopic Profile and Characterization

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While a complete experimental dataset for this specific molecule is not consolidated in a single source, we can predict its characteristic spectral features based on analysis of its functional groups and data from closely related analogues.[5][6][7]

Predicted Spectroscopic Data
TechniquePredicted Features and Rationale
¹H NMR Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. Due to the 1,2,4-substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet. Hydrazine Protons (Variable): Two broad, D₂O-exchangeable singlets are expected for the -NH and -NH₂ protons. Their chemical shifts can vary significantly based on solvent and concentration.
¹³C NMR A total of 7 signals are expected. Aromatic/Heterocyclic Carbons (δ 110-155 ppm): Six signals corresponding to the carbons of the benzothiazole core, including the carbon bearing the bromine (C-Br). Thiazole C2 Carbon (δ >160 ppm): The carbon atom attached to three heteroatoms (C=N, S, N-hydrazine) is expected to be the most downfield signal.
IR Spectroscopy N-H Stretching (3100-3400 cm⁻¹): Multiple sharp and/or broad bands characteristic of the primary amine (-NH₂) and secondary amine (-NH) of the hydrazine group.[5][8] Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands indicating the aromatic backbone. C=N Stretching (~1620 cm⁻¹): A strong absorption for the endocyclic imine of the thiazole ring.[8]
Mass Spectrometry [M]+•: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Predicted [M+H]⁺: 243.95386 Da.[3]

Synthesis and Chemical Reactivity

The synthesis of 2-hydrazinobenzothiazoles is well-established, providing reliable pathways to access the 4-bromo derivative. The most common and efficient method involves the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with hydrazine hydrate.[8][9][10]

Recommended Synthetic Workflow

The preferred route starts from the corresponding 2-chloro-4-bromobenzothiazole, which can be prepared from 4-bromo-2-aminobenzothiazole. The reaction with hydrazine hydrate proceeds readily in a polar solvent like ethanol or ethylene glycol under reflux.

G cluster_0 Synthesis of this compound cluster_1 Reaction Conditions A 2-Chloro-4-bromobenzothiazole (Starting Material) D Reflux (Heat) A->D B Hydrazine Hydrate (NH₂NH₂·H₂O) (Reagent) B->D C Ethanol or Ethylene Glycol (Solvent) C->D E 4-8 hours D->E Time F This compound (Final Product) E->F Yields Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Nucleophilic Substitution
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-bromobenzothiazole (1 equivalent).

  • Solvent Addition: Add ethanol or ethylene glycol as the solvent (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the suspension dropwise at room temperature. Causality Note: An excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl byproduct.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is typically poured into cold water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

  • Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and melting point analysis.

Core Reactivity: A Gateway to Chemical Diversity

The primary utility of this molecule in drug discovery lies in the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a potent nucleophile that readily condenses with a vast array of aldehydes and ketones to form stable hydrazone derivatives. This reaction is the cornerstone of its application as a scaffold.

G cluster_0 Derivatization for Drug Discovery Scaffold 4-Bromo-2-hydrazino- 1,3-benzothiazole Product Benzothiazole-Hydrazone Derivative Scaffold->Product + Aldehyde Aldehyde or Ketone (R-CHO / R-CO-R') Aldehyde->Product Condensation (Acid Catalyst, Heat)

Caption: General reaction scheme for synthesizing hydrazone derivatives.

This synthetic versatility allows for the rapid generation of large libraries of compounds where the 'R' groups from the aldehyde or ketone can be systematically varied to explore structure-activity relationships (SAR).

Applications in Medicinal Chemistry and Drug Development

While quantitative biological data specifically for this compound is limited, the broader class of benzothiazole-hydrazone derivatives has demonstrated significant and diverse pharmacological activities.[1][2] This body of evidence provides a strong rationale for using the 4-bromo scaffold as a starting point for developing new therapeutic agents.

Reported Biological Activities of Benzothiazole Derivatives
Therapeutic AreaActivity of Related DerivativesRationale for Scaffold
Anticancer Derivatives have shown potent inhibitory activity against various cancer cell lines, including colon, breast, and lung cancer.[11][12] Some act by inhibiting crucial kinases like VEGFR-2.[11]The benzothiazole core can form key interactions (hydrogen bonds, π-π stacking) with amino acid residues in enzyme active sites.[11]
Antimicrobial Hydrazone derivatives exhibit broad-spectrum activity against various bacterial (Gram-positive and Gram-negative) and fungal strains.[1]The azomethine (-N=CH-) linkage in hydrazones is often crucial for antimicrobial activity. The lipophilicity, influenced by the bromo-substituent and R-groups, aids in cell membrane penetration.
Anticonvulsant Certain benzothiazole derivatives have shown promise in preclinical models of epilepsy.[1]The heterocyclic system is a common feature in many central nervous system (CNS) active drugs.
Anti-inflammatory The scaffold is present in compounds with demonstrated anti-inflammatory properties.[1]The rigid, planar structure can facilitate binding to inflammatory pathway targets.

The this compound scaffold is, therefore, a highly promising starting point for medicinal chemistry campaigns. Its synthetic tractability allows for the creation of diverse chemical libraries aimed at optimizing potency and selectivity for a desired biological target.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.

References

  • RSC Advances. (n.d.). Synthesis and characterization of novel phenothiazine derivatives. Royal Society of Chemistry. Retrieved from

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Multifaceted Role of 2-Hydrazinobenzothiazole in Modern Chemistry.
  • PubChem. (n.d.). This compound (C7H6BrN3S). National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.
  • PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]

  • National Institutes of Health. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]

  • Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives.
  • ProQuest. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.
  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • PubMed. (2022). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-hydrazino-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-hydrazino-1,3-benzothiazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this esteemed class of heterocyclic compounds, 4-Bromo-2-hydrazino-1,3-benzothiazole (CAS Number: 872696-03-2) emerges as a molecule of significant interest. Its structure, featuring a bromine atom at the 4-position and a reactive hydrazino group at the 2-position, presents a unique platform for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential as a precursor for developing new anticancer, antimicrobial, and anti-inflammatory agents. While direct experimental data for the 4-bromo isomer is limited in the current literature, this document leverages the extensive research on analogous benzothiazoles to provide a robust framework for its scientific exploration.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached via a two-step process, commencing with the synthesis of the 2-amino-4-bromobenzothiazole intermediate from 3-bromoaniline. This intermediate is then converted to the target hydrazino derivative.

Proposed Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Synthesis of 2-Amino-4-bromobenzothiazole cluster_1 Step 2: Synthesis of this compound 3-Bromoaniline 3-Bromoaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 3-Bromoaniline->KSCN_Br2 Thiocyanation & Cyclization 2-Amino-4-bromobenzothiazole 2-Amino-4-bromobenzothiazole KSCN_Br2->2-Amino-4-bromobenzothiazole Hydrazine_Hydrate Hydrazine Hydrate 2-Amino-4-bromobenzothiazole->Hydrazine_Hydrate Hydrazinolysis Target_Compound This compound Hydrazine_Hydrate->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-4-bromobenzothiazole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-bromoaniline (0.1 mol) in glacial acetic acid (200 mL).

  • Add potassium thiocyanate (0.3 mol) to the solution and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (500 g) with constant stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-bromobenzothiazole.

Step 2: Synthesis of this compound

  • In a round-bottom flask fitted with a reflux condenser, suspend 2-amino-4-bromobenzothiazole (0.05 mol) in ethylene glycol (100 mL).

  • Add hydrazine hydrate (80%, 0.5 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

  • Filter the precipitated solid, wash with plenty of water to remove excess hydrazine hydrate and ethylene glycol.

  • Dry the crude product and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Physicochemical Properties

While experimental data for this compound is not extensively reported, computational predictions provide valuable insights into its physicochemical characteristics.

PropertyValueSource
CAS Number 872696-03-2-
Molecular Formula C₇H₆BrN₃S
Molecular Weight 244.11 g/mol
XLogP3 (Computed) 2.6
Topological Polar Surface Area (Computed) 79.2 Ų
Hydrogen Bond Donor Count (Computed) 2
Hydrogen Bond Acceptor Count (Computed) 3

Chemical Reactivity and Derivatization Potential

The 2-hydrazino moiety of this compound is a key functional group that allows for a wide range of chemical transformations. This reactivity is particularly valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies. The most common reaction is condensation with aldehydes and ketones to form hydrazones.

Derivatization_of_this compound Start This compound Aldehyde_Ketone Aldehyde or Ketone (R1-CO-R2) Start->Aldehyde_Ketone Condensation Hydrazone 4-Bromo-2-(2-ylidenehydrazinyl) -1,3-benzothiazole (Hydrazone Derivative) Aldehyde_Ketone->Hydrazone

Caption: Formation of hydrazone derivatives from this compound.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on this compound are scarce, the broader family of benzothiazole derivatives, particularly those with hydrazone linkages, has demonstrated significant therapeutic potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzothiazole derivatives against a variety of cancer cell lines.[1][2] The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. The hydrazone derivatives of substituted benzothiazoles have shown promising anticancer activities.[1]

Potential Mechanism of Action in Cancer:

Benzothiazole derivatives have been shown to interfere with critical signaling pathways in cancer cells. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

PI3K_Akt_mTOR_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 Akt Akt PIP2->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response Inhibitor Benzothiazole Derivative Inhibitor->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Antimicrobial Activity

Derivatives of 2-hydrazinobenzothiazole are also known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The formation of hydrazones from 2-hydrazinobenzothiazoles has been shown to be a key strategy in developing potent antimicrobial agents.[3]

Comparative Biological Activity of Related Compounds

To illustrate the therapeutic potential, the following table presents the in vitro cytotoxic and antimicrobial activities of some representative brominated benzothiazole hydrazone derivatives. It is important to note that these are not data for the 4-bromo isomer itself but for structurally related compounds.

Compound TypeTargetActivity MetricValueReference
Brominated Benzothiazole Hydrazone Derivative HeLa (Cervical Cancer)IC₅₀~2-5 µM[1]
Brominated Benzothiazole Hydrazone Derivative A549 (Lung Cancer)IC₅₀~0.03 mM[1]
Substituted Benzothiazole Hydrazone Derivative Escherichia coliMICVaries[3]
Substituted Benzothiazole Hydrazone Derivative Bacillus subtilisMICVaries[3]

Experimental Protocol for Biological Evaluation: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for evaluating the in vitro cytotoxic activity of this compound and its derivatives against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct experimental data on this specific isomer is currently limited, the extensive body of research on related benzothiazole derivatives strongly suggests its potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications. The synthetic pathway proposed in this guide offers a logical and feasible route to obtain this compound, and the provided protocols for derivatization and biological evaluation serve as a solid foundation for further research. The scientific community is encouraged to explore the synthesis and therapeutic potential of this compound and its derivatives to unlock new possibilities in drug discovery.

References

[5] PubChem. This compound. National Center for Biotechnology Information. [Link]

[1] Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. [Link]

[3] SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-[(4-BROMO-6-METHOXY-1,3- BENZOTHIAZOL-2-YL)AMINO]. Journal of Emerging Technologies and Innovative Research. [Link]

[4] Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. [Link]

[2] Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of 4-Bromo-2-hydrazino-1,3-benzothiazole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The benzothiazole nucleus is a well-established "privileged scaffold" due to its prevalence in pharmacologically active agents.[1][2] The strategic placement of a bromine atom at the 4-position and a reactive hydrazino group at the 2-position endows this molecule with unique electronic properties and a versatile chemical handle for synthetic elaboration. This document delineates the core molecular structure, discusses probable synthetic pathways based on established methodologies for analogous compounds, details the analytical techniques required for its unambiguous characterization, and explores its potential as a precursor for novel therapeutic agents. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

The Benzothiazole Scaffold: A Cornerstone in Drug Discovery

The 1,3-benzothiazole framework, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets. Consequently, benzothiazole derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4]

This compound emerges as a particularly valuable building block. The introduction of a hydrazino (-NHNH₂) moiety at the 2-position provides a nucleophilic center ripe for derivatization, most commonly through condensation with aldehydes and ketones to form stable hydrazones.[1][2] This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds. The bromine atom at the 4-position further modulates the molecule's electronic distribution and lipophilicity, potentially influencing its pharmacokinetic profile and binding affinity to target proteins. While much of the published biological data pertains to its 6-bromo isomer, the principles of its chemical reactivity and biological potential are directly translatable.[1][5]

Core Molecular Structure and Physicochemical Properties

The structural integrity of this compound is the foundation of its chemical behavior and biological potential. The molecule's architecture is defined by the fused aromatic system and the strategic placement of its functional groups.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimentally available properties for the molecule. These parameters are essential for predicting its behavior in biological systems and for designing experimental conditions.

PropertyValueSource
Molecular Formula C₇H₆BrN₃S[6][7][8]
Molecular Weight 244.11 g/mol [7][9][10]
CAS Number 872696-03-2[7][8]
Monoisotopic Mass 242.94658 Da[6][10]
XLogP3 (Computed) 2.6[6][10]
Topological Polar Surface Area 79.2 Ų[6][10]
Hydrogen Bond Donor Count 2[10]
Hydrogen Bond Acceptor Count 4[10]
Rotatable Bond Count 1[10]

Probable Synthetic Pathway

SynthesisWorkflow Start 3-Bromoaniline Intermediate1 4-Bromo-1,3-benzothiazol-2-amine Start->Intermediate1  1. KSCN, Br₂  2. Glacial Acetic Acid   Product 4-Bromo-2-hydrazino- 1,3-benzothiazole Intermediate1->Product  1. Hydrazine Hydrate  2. Ethylene Glycol, Reflux  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Referenced Approach

This protocol is adapted from methodologies reported for the synthesis of analogous 6-bromo and other substituted 2-hydrazinobenzothiazoles.[11][12][13]

Step 1: Synthesis of 4-Bromo-1,3-benzothiazol-2-amine

  • Reactant Preparation: Dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid in a three-neck flask equipped with a magnetic stirrer and a dropping funnel.

  • Thiocyanation: Add potassium thiocyanate (KSCN, 1.1 equivalents) to the solution and cool the mixture to 0-5°C using an ice bath.

  • Cyclization: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C. Causality: This in-situ generation of thiocyanogen, (SCN)₂, is the electrophile that attacks the aniline ring, leading to cyclization.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker of ice-cold water. The precipitate is the crude product.

  • Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and recrystallize from ethanol to yield pure 4-bromo-1,3-benzothiazol-2-amine.

Step 2: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add the synthesized 4-bromo-1,3-benzothiazol-2-amine (1 equivalent), hydrazine hydrate (10-15 equivalents), and ethylene glycol as the solvent.

  • Hydrazinolysis: Heat the mixture to reflux (approx. 140-150°C) for 2-4 hours. Causality: The high temperature and excess hydrazine drive the nucleophilic aromatic substitution, displacing the amino group (via a diazotization-like intermediate) to form the more stable hydrazino product.

  • Isolation: Cool the reaction mixture to room temperature and pour it into cold water.

  • Purification: Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the final product.

Analytical Characterization and Structural Elucidation

Unambiguous confirmation of the molecular structure is paramount. A combination of spectroscopic and spectrometric techniques provides a comprehensive analytical fingerprint of the compound.

Spectroscopic and Spectrometric Signatures
TechniqueExpected Observations
¹H NMR - Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring, exhibiting coupling patterns (doublets, triplets) consistent with a 1,2,3-trisubstituted pattern. - Hydrazino Protons (broad signals): Signals for the -NH- and -NH₂ protons, which are typically broad and may be exchangeable with D₂O. Their chemical shift can vary depending on solvent and concentration.[14]
¹³C NMR - Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to the bromine (C4) will be shifted, and the C2 carbon, bonded to the hydrazino group, will appear downfield (typically >160 ppm).[12][14]
Mass Spec. (MS) - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approx. 1:1 ratio). This is the definitive signature of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z for the primary ion is ~243.[6]
FT-IR - N-H Stretching: Medium to sharp bands in the 3100-3400 cm⁻¹ region corresponding to the hydrazino N-H bonds. - C=N Stretching: A strong absorption band around 1590-1620 cm⁻¹ for the endocyclic C=N bond of the thiazole ring. - Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.[14]
Crystallographic Insights

Although a specific crystal structure for this compound has not been reported, analysis of related structures, such as 2-hydrazinyl-4-methyl-1,3-benzothiazole, provides valuable insights.[15]

  • Planarity: The benzothiazole ring system is expected to be nearly planar.

  • Hydrogen Bonding: The hydrazino group is a potent hydrogen bond donor. In the solid state, it is highly probable that molecules will form extensive intermolecular N-H···N hydrogen bonds, linking them into sheets or chains.[15] This self-assembly is a critical determinant of the crystal packing and can influence physical properties like solubility and melting point. X-ray crystallography would be the definitive technique to confirm these supramolecular interactions.

Role in Medicinal Chemistry: A Scaffold for Innovation

The primary value of this compound in drug discovery lies in its role as a versatile intermediate. The hydrazino group is a key functional handle for generating libraries of hydrazone derivatives.

cluster_reactants Reactants cluster_product Product 4-Bromo-2-hydrazino-\n1,3-benzothiazole 4-Bromo-2-hydrazino- 1,3-benzothiazole Benzothiazole Hydrazone Derivative Benzothiazole Hydrazone Derivative 4-Bromo-2-hydrazino-\n1,3-benzothiazole->Benzothiazole Hydrazone Derivative Aldehyde or Ketone\n(R1, R2) Aldehyde or Ketone (R1, R2)

Caption: General scheme for the synthesis of bioactive hydrazone derivatives.

This simple condensation reaction allows for the introduction of a wide variety of substituents (R¹ and R²), enabling a systematic SAR study. By varying the steric and electronic nature of the appended aldehyde or ketone, researchers can fine-tune the biological activity of the resulting molecules. Derivatives of the analogous 6-bromo-2-hydrazino-1,3-benzothiazole have shown promising cytotoxic activity against various cancer cell lines and potent antimicrobial effects.[5][16][17] It is reasonable to extrapolate that derivatives of the 4-bromo isomer would possess similar, if not uniquely modulated, biological profiles, making it a high-priority target for exploratory synthesis.

Conclusion

This compound is more than a mere chemical entity; it is a carefully designed scaffold poised for application in drug discovery. Its molecular structure, characterized by the stable benzothiazole core, a modulating bromine atom, and a synthetically versatile hydrazino group, offers a robust platform for the development of novel therapeutic agents. The probable synthetic routes are straightforward and based on well-established chemical principles. Its analytical characterization relies on standard, definitive spectroscopic methods. For researchers and drug development professionals, this compound represents a valuable starting point for generating diverse chemical libraries with a high potential for discovering potent and selective bioactive molecules.

References

  • PubChemLite. This compound (C7H6BrN3S).
  • MDPI. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024-03-30).
  • BenchChem. Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper.
  • Singh, H., et al. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Mini Rev Med Chem. 2023;23(5):537-575. Available from: [Link]

  • BenchChem. Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview.
  • BenchChem. A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives.
  • Lihumis, H.S., et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research 2022, 5(2), 147-164. Available from: [Link]

  • PubMed Central. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Available from: [Link]

  • IJCRT.org. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Available from: [Link]

  • PubMed Central. 4-{methyl}. Available from: [Link]

  • CP Lab Safety. This compound, 95% Purity, C7H6BrN3S, 5 grams. Available from: [Link]

  • PubChem. 7-Bromo-2-hydrazino-1,3-benzothiazole. Available from: [Link]

  • Longdom Publishing. Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development. Available from: [Link]

  • National Center for Biotechnology Information. 2-Hydrazinyl-4-methyl-1,3-benzothiazole. (2012). Available from: [Link]

  • 北京欣恒研科技有限公司. This compound. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. (2024). Available from: [Link]

Sources

"4-Bromo-2-hydrazino-1,3-benzothiazole" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive hydrazine group appended to a brominated benzothiazole core, allows for extensive functionalization to create diverse molecular architectures. Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making their intermediates highly valuable to drug development professionals.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers and scientists. We will delve into two robust synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform strategic decisions in the laboratory.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from several key precursors. A logical retrosynthetic analysis reveals two primary disconnection points at the C2 position of the benzothiazole ring, leading to commercially available or readily synthesizable starting materials.

G target This compound path1_inter 2-Amino-4-bromobenzothiazole target->path1_inter C-N Disconnection (Exchange Amination) path2_inter 4-Bromo-2-halobenzothiazole (X = Cl, Br) target->path2_inter C-N Disconnection (Nucleophilic Substitution) aniline_precursor 3-Bromoaniline path1_inter->aniline_precursor Thiazole Ring Formation thiocyanate KSCN / Br₂

Caption: Retrosynthetic analysis of this compound.

The two principal strategies emerging from this analysis are:

  • Pathway I: Exchange Amination. This route involves the synthesis of 2-amino-4-bromobenzothiazole followed by an acid-catalyzed exchange of the amino group with hydrazine.[4] This method is particularly effective for various substituted aminobenzothiazoles, often providing high yields.[4]

  • Pathway II: Nucleophilic Aromatic Substitution (SNAr). This pathway utilizes a 4-bromo-2-halobenzothiazole (e.g., 2-chloro or 2-bromo derivative) as the substrate, which undergoes direct nucleophilic substitution by hydrazine. The efficiency of this reaction is highly dependent on the nature of the leaving group at the C2 position.

The choice between these pathways hinges on factors such as the commercial availability and cost of the precursors, desired scalability, and safety considerations associated with the reagents.

Synthesis Pathway I: From 2-Amino-4-bromobenzothiazole (Exchange Amination)

This pathway is a robust and frequently employed method due to the relatively straightforward synthesis of the 2-aminobenzothiazole precursor from corresponding anilines.

Step 1: Synthesis of 2-Amino-4-bromobenzothiazole

The foundational step is the formation of the benzothiazole ring. This is typically achieved via the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea. The arylthiourea is generated in situ from 3-bromoaniline and a thiocyanate salt, followed by cyclization induced by an oxidizing agent like bromine.

Mechanism Insight: The reaction begins with the formation of 3-bromophenylthiourea from 3-bromoaniline and thiocyanate. Bromine then acts as an electrophile, attacking the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic attack of the activated sulfur species onto the aromatic ring, leading to cyclization and subsequent aromatization to form the stable 2-aminobenzothiazole ring system.[5]

G start 3-Bromoaniline + KSCN intermediate1 In situ formation of 3-Bromophenylthiourea start->intermediate1 reagent1 + Br₂ in Acetic Acid intermediate1->reagent1 intermediate2 Oxidative Cyclization reagent1->intermediate2 product 2-Amino-4- bromobenzothiazole intermediate2->product

Caption: Workflow for the synthesis of 2-Amino-4-bromobenzothiazole.

Experimental Protocol: Synthesis of 2-Amino-4-bromobenzothiazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-bromoaniline (0.1 mol) in glacial acetic acid (150 mL).

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 0.3 mol) to the solution and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Bromination: While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 500 mL of crushed ice and water. A solid precipitate will form. Neutralize the mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Purification: Filter the crude solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield 2-amino-4-bromobenzothiazole as a crystalline solid.[6]

Step 2: Conversion to this compound

The core of this pathway is the displacement of the 2-amino group by a hydrazine moiety. This "exchange amination" reaction is typically performed at elevated temperatures in a high-boiling polar solvent like ethylene glycol and is often catalyzed by the presence of an acid, such as hydrazine monohydrochloride.[4]

Mechanism Insight: The reaction is believed to proceed via an acid-catalyzed nucleophilic addition-elimination mechanism. The acid protonates the exocyclic nitrogen of the 2-amino group, making it a better leaving group (ammonia). Hydrazine then acts as a nucleophile, attacking the electrophilic C2 carbon of the benzothiazole ring. This is followed by the elimination of ammonia to yield the final 2-hydrazino product. The high temperature is necessary to overcome the activation energy for this substitution.[4]

Experimental Protocol: Synthesis of this compound [4][7]

  • Reaction Setup: To a slurry of 2-amino-4-bromobenzothiazole (0.1 mol) in ethylene glycol (150 mL) in a round-bottom flask, add hydrazine hydrate (85-99%, 0.2 mol).

  • Acid Catalyst: Add a catalytic amount of hydrazine monohydrochloride (0.1 mol) or a few drops of concentrated HCl.[4]

  • Heating: Heat the mixture under a nitrogen atmosphere with stirring to 130-140 °C for 2-4 hours.[4][8] The reaction should be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. Add an equal volume of cold water to facilitate complete precipitation.

  • Purification: Filter the resulting solid, wash extensively with water to remove residual ethylene glycol and hydrazine salts, and then dry in a vacuum oven at 60 °C. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.

Synthesis Pathway II: From 4-Bromo-2-halobenzothiazole (SNAr)

This alternative pathway involves the direct nucleophilic substitution of a halogen at the C2 position. 2-Chlorobenzothiazoles are common precursors for this type of reaction.

Step 1: Synthesis of 4-Bromo-2-chlorobenzothiazole

The synthesis of this precursor can be achieved from 2-amino-4-bromobenzothiazole via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a wide variety of functional groups, including halogens, via a diazonium salt intermediate.[9]

Mechanism Insight: The 2-amino group is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[9] This diazonium salt is an excellent leaving group (N₂ gas). In the presence of a copper(I) chloride catalyst, the diazonium group is replaced by a chlorine atom.

Experimental Protocol: Synthesis of 4-Bromo-2-chlorobenzothiazole

  • Diazotization: Suspend 2-amino-4-bromobenzothiazole (0.1 mol) in a mixture of concentrated HCl (50 mL) and water (50 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 0.11 mol) in water (20 mL) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 0.12 mol) in concentrated HCl (40 mL). Add the cold diazonium salt solution slowly to the CuCl solution with vigorous stirring.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours. Effervescence (N₂ gas) will be observed.

  • Isolation and Purification: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Nucleophilic Substitution with Hydrazine

With the 2-chloro precursor in hand, the final step is a direct SNAr reaction with hydrazine hydrate. The electron-withdrawing nature of the benzothiazole ring system activates the C2 position for nucleophilic attack, and chloride is a good leaving group.

Experimental Protocol: Nucleophilic Substitution [10]

  • Reaction Setup: Dissolve 4-bromo-2-chlorobenzothiazole (0.1 mol) in ethanol (200 mL) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (80-99%, 0.3 mol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • Isolation: Cool the mixture to room temperature and then in an ice bath. The product will precipitate.

  • Purification: Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Comparative Analysis and Optimization

Both pathways offer viable routes to the target compound. The optimal choice depends on laboratory-specific constraints and objectives.

ParameterPathway I: Exchange AminationPathway II: SNAr from 2-Chloro
Starting Material 3-Bromoaniline2-Amino-4-bromobenzothiazole
Key Reagents KSCN, Br₂, Hydrazine Hydrate, HClNaNO₂, CuCl, Hydrazine Hydrate
Overall Steps 22
Reported Yields Generally high for the amination step (~90% for analogs)[4]Dependent on Sandmeyer efficiency; substitution step is usually efficient
Reaction Conditions High temperature (140 °C) for aminationLow temperature (0 °C) for diazotization; reflux for substitution
Causality/Rationale Leverages a robust, acid-catalyzed displacement reaction. High temperatures are needed to overcome the stability of the C-N bond.[4]Relies on the generation of a highly reactive diazonium intermediate and a classic SNAr reaction.[9]
Potential Issues Potential for ring-opening side products under harsh conditions.[4] High-boiling solvent removal.Handling of potentially unstable diazonium salts. Use of heavy metal (copper) catalyst.

Optimization Insights:

  • For Pathway I , the purity of the 2-amino-4-bromobenzothiazole precursor is critical for a clean exchange reaction. The amount of acid catalyst can be tuned to optimize reaction time and minimize side products.

  • For Pathway II , maintaining a low temperature during diazotization is crucial to prevent premature decomposition of the diazonium salt. The purity of the copper(I) catalyst can significantly impact the yield of the Sandmeyer reaction.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Expect to see aromatic protons in the range of δ 7.0-8.0 ppm. The N-H protons of the hydrazine group will appear as broad singlets, and their chemical shift can be concentration-dependent and will disappear upon D₂O exchange.

  • IR Spectroscopy: Characteristic peaks include N-H stretching vibrations (typically two bands for -NH₂) around 3200-3400 cm⁻¹, N-H bending around 1600-1650 cm⁻¹, and C=N stretching of the thiazole ring around 1580 cm⁻¹.[11]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₇H₆BrN₃S, with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The exchange amination of 2-amino-4-bromobenzothiazole (Pathway I) often represents a more direct and high-yielding approach, provided the precursor is accessible. The nucleophilic substitution route (Pathway II) offers a solid alternative, leveraging the classic Sandmeyer reaction. By understanding the mechanistic underpinnings and experimental nuances of each pathway, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and materials science.

References

  • The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. Benchchem.
  • 4-Bromobenzo[d]thiazol-2-amine hydrochloride. Benchchem.
  • Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.
  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ProQuest.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE.
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv
  • 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. PMC - NIH.
  • Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-[(4-BROMO-6-METHOXY-1,3- BENZOTHIAZOL-2-YL)AMINO]. JETIR.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • comparative analysis of 6-Bromo-2-hydrazino-1,3-benzothiazole synthesis methods. Benchchem.
  • Exchange amination process for preparing 2-hydrazinobenzothiazoles.
  • Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com.

Sources

An In-depth Technical Guide to the Starting Materials for 4-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details the selection of starting materials, provides validated, step-by-step synthetic protocols, and explains the chemical principles underpinning the experimental choices. It is designed to serve as a practical resource for scientists engaged in the synthesis of novel benzothiazole derivatives.

Introduction: The Significance of this compound

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromo-substituent at the 4-position and a hydrazino group at the 2-position of the benzothiazole ring system creates a versatile building block for the synthesis of more complex molecules. The hydrazino group, in particular, is a reactive handle that allows for the construction of hydrazones, pyrazoles, and other heterocyclic systems, opening avenues for the development of novel therapeutic agents. This guide will delineate the synthetic pathway to this compound, with a focus on the critical starting materials and reaction conditions.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-bromobenzothiazole. The second step is the conversion of the 2-amino group to the desired 2-hydrazino functionality.

Synthesis_Pathway 3-Bromoaniline 3-Bromoaniline 2-amino-4-bromobenzothiazole 2-amino-4-bromobenzothiazole 3-Bromoaniline->2-amino-4-bromobenzothiazole KSCN, Br2, Acetic Acid This compound This compound 2-amino-4-bromobenzothiazole->this compound 1. NaNO2, H+ 2. SnCl2

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2-amino-4-bromobenzothiazole

The primary starting material for the synthesis of the benzothiazole core is 3-bromoaniline. The selection of this precursor directly determines the position of the bromo-substituent on the final product.

Starting Materials for Step 1
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
3-BromoanilineC₆H₆BrN172.0216-19251A readily available aromatic amine. The position of the bromine atom is crucial for the regioselectivity of the final product.
Potassium ThiocyanateKSCN97.18173500 (decomposes)Provides the sulfur and nitrogen atoms for the thiazole ring.
BromineBr₂159.81-7.258.8Acts as an oxidizing agent to facilitate the cyclization reaction.
Acetic AcidCH₃COOH60.0516.6118.1Serves as the solvent for the reaction.
Experimental Protocol for the Synthesis of 2-amino-4-bromobenzothiazole

This protocol is adapted from a reliable, peer-reviewed source that provides a clear and reproducible method for the synthesis of 2-amino-4-bromobenzothiazole.[1]

Procedure:

  • Dissolve 3-bromoaniline (1.0 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a beaker of ice water.

  • Collect the resulting precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-bromobenzothiazole as a white solid.

Causality Behind Experimental Choices:

  • 3-Bromoaniline: The use of 3-bromoaniline is a strategic choice. The amino group directs the thiocyanation to the ortho position, and the subsequent cyclization with the bromine oxidant leads to the desired 4-bromo-substituted benzothiazole.

  • Potassium Thiocyanate and Bromine: This combination is a classic method for the synthesis of 2-aminobenzothiazoles. The thiocyanate ion attacks the aromatic ring, and the bromine acts as an oxidizing agent to facilitate the intramolecular cyclization, forming the thiazole ring.

  • Acetic Acid: Acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the starting materials and is unreactive under the reaction conditions.

Characterization of 2-amino-4-bromobenzothiazole

The successful synthesis of 2-amino-4-bromobenzothiazole can be confirmed by various spectroscopic methods. The following data has been reported for this compound:[1]

  • Appearance: White solid

  • Melting Point: 182-184 °C (from ethanol)

  • ¹H NMR (DMSO-d₆): δ 7.85 (broad s, 2H, NH₂), 7.65 (d, J = 7.5 Hz, 1H), 7.41 (d, J = 7.6 Hz, 1H), 6.91 (t, J = 7.7 Hz, 1H).

  • ¹³C NMR (DMSO-d₆): δ 167.6, 151.3, 132.1, 129.2, 122.5, 121.0, 110.9.

  • IR (cm⁻¹): 3450, 3272, 1632, 1530.

  • HRMS (m/z): calculated for C₇H₅BrN₂S⁺ 228.9401, found 228.9404.

Step 2: Synthesis of this compound

The conversion of the 2-amino group of 2-amino-4-bromobenzothiazole to a 2-hydrazino group is typically achieved through a diazotization reaction followed by reduction. This is a common and reliable method for introducing a hydrazine moiety onto an aromatic ring.

Starting Materials for Step 2
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
2-amino-4-bromobenzothiazoleC₇H₅BrN₂S229.09182-184The key intermediate synthesized in Step 1.
Sodium NitriteNaNO₂69.00271The diazotizing agent.
Hydrochloric AcidHCl36.46-114.2 (anhydrous)Provides the acidic medium for the diazotization reaction.
Stannous ChlorideSnCl₂189.60247A common reducing agent for diazonium salts.
Experimental Protocol for the Synthesis of this compound

This protocol is a standard procedure for the conversion of an aromatic amine to a hydrazine derivative.

Procedure:

  • Suspend 2-amino-4-bromobenzothiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of stannous chloride (3.0 equivalents) in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the cold stannous chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated product by filtration, wash with water, and then with a cold, dilute sodium hydroxide solution to neutralize any remaining acid.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Causality Behind Experimental Choices:

  • Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. This is a crucial step as the diazonium group is an excellent leaving group, facilitating the subsequent substitution.

  • Stannous Chloride Reduction: Stannous chloride is an effective reducing agent for converting diazonium salts to hydrazines. The reaction proceeds through a radical mechanism.

Diazotization_Reduction 2-amino-4-bromobenzothiazole 2-amino-4-bromobenzothiazole Diazonium Salt Diazonium Salt 2-amino-4-bromobenzothiazole->Diazonium Salt NaNO2, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound SnCl2, HCl

Caption: Diazotization and reduction of 2-amino-4-bromobenzothiazole.

Characterization of this compound

The final product, this compound, is a stable compound that can be characterized by its physical and spectroscopic properties.

  • Molecular Formula: C₇H₆BrN₃S[2]

  • Molecular Weight: 244.11 g/mol

  • IR Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the hydrazine group (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-Br stretching.

Safety Considerations

  • 3-Bromoaniline: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Bromine: Highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves, safety glasses, and a lab coat, is essential.

  • Sodium Nitrite: An oxidizing agent and is toxic if ingested.

  • Hydrochloric Acid and Acetic Acid: Corrosive and should be handled with care.

  • Hydrazine derivatives: Can be toxic and should be handled with caution.

Conclusion

The synthesis of this compound is a well-established process that relies on the strategic selection of starting materials and controlled reaction conditions. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable building block for further synthetic transformations in the pursuit of novel and biologically active compounds. The key to a successful synthesis lies in the careful execution of each step, with particular attention to temperature control during the diazotization reaction.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2049838, this compound. Retrieved January 17, 2026 from [Link].

  • Pas-ci, M. L., et al. (2012). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 14(3), 183-187. [Link]

Sources

Spectroscopic Characterization of 4-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The structural integrity of novel compounds is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. For a molecule like 4-Bromo-2-hydrazino-1,3-benzothiazole, these methods allow for the unambiguous confirmation of its complex architecture, from the core benzothiazole ring system to the specific substitution pattern.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in spectroscopic analysis is understanding the target molecule's structure. This compound consists of a bicyclic benzothiazole core, with a bromine atom at position 4 and a hydrazino group at position 2. The electronic environment of each atom in this structure will dictate its interaction with different forms of electromagnetic radiation, giving rise to its unique spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hydrazino group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the thiazole ring, and the electron-donating nature of the hydrazino group.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8m3HAr-H
~8.5br s1H-NH-
~4.5br s2H-NH₂

Rationale behind the predictions: The aromatic protons on the benzene ring will appear in the downfield region, typical for aromatic compounds. The exact splitting pattern (multiplicity, m) will depend on the coupling between the adjacent protons. The labile protons of the hydrazino group (-NH- and -NH₂) will appear as broad singlets (br s) and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=N (C2)
~150Ar-C (C7a)
~135Ar-C (C3a)
~125-130Ar-CH
~115-125Ar-CH
~110-120Ar-C-Br (C4)

Rationale behind the predictions: The carbon atom of the C=N bond (C2) is expected to be the most downfield due to its bonding to two nitrogen atoms. The aromatic carbons will resonate in the typical range of 110-150 ppm. The carbon bearing the bromine atom (C4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H stretching (hydrazino group)
~3050WeakC-H stretching (aromatic)
~1620MediumC=N stretching (thiazole ring)
~1580MediumC=C stretching (aromatic ring)
~810StrongC-H bending (aromatic, out-of-plane)
~750StrongC-Br stretching

Rationale behind the predictions: The N-H stretching vibrations of the hydrazino group are expected to appear as broad bands in the region of 3300-3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzothiazole ring will be observed in the 1620-1580 cm⁻¹ region. A strong absorption around 750 cm⁻¹ is characteristic of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is approximately 242.9466 g/mol .

  • Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through the loss of the hydrazino group or cleavage of the thiazole ring.

M [M]⁺˙ m/z ≈ 243/245 F1 [M - N₂H₃]⁺ m/z ≈ 212/214 M->F1 - •N₂H₃ F2 [M - Br]⁺ m/z ≈ 164 M->F2 - •Br F3 [C₆H₄N₂S]⁺˙ m/z ≈ 136 F1->F3 - Br•

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following provides a generalized, step-by-step methodology for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and not have interfering signals in the regions of interest.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

A Sample Weighing (5-10 mg) B Dissolution in DMSO-d₆ (~0.7 mL) A->B C Transfer to NMR Tube B->C D Instrument Insertion & Locking C->D E Shimming D->E F ¹H & ¹³C Acquisition E->F G Data Processing (FT, Phasing, Integration) F->G

Caption: Workflow for NMR spectroscopic analysis.

Conclusion and Future Perspectives

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from the analysis of structurally similar compounds and fundamental principles, serves as a valuable reference for researchers working with this molecule. Experimental verification of these predictions will be a crucial next step in solidifying our understanding of this compound's properties. The methodologies and interpretative frameworks outlined herein are designed to be broadly applicable to the characterization of other novel benzothiazole derivatives, thereby accelerating research and development in this important class of heterocyclic compounds.

References

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole). Available at: [Link].

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853(1), 012007.
  • ResearchGate. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link].

  • National Center for Biotechnology Information. 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Available at: [Link].

  • PubChem. 7-Bromo-2-hydrazino-1,3-benzothiazole. Available at: [Link].

  • Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
  • National Center for Biotechnology Information. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available at: [Link].

  • Al-Omran, F., & El-Khair, A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.
  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link].

  • PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole. Available at: [Link].

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link].

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Available at: [Link].

  • PubChem. 6-Bromo-2-hydrazinyl-1,3-benzothiazole. Available at: [Link].

  • RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Available at: [Link].

  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link].

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link].

  • ResearchGate. Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. Available at: [Link].

  • National Center for Biotechnology Information. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Available at: [Link].

  • MDPI. (E)-4-(2-(7-Bromo-[1][2][4]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Available at: [Link].

  • SpectraBase. 4,7-Dibromo-2,1,3-benzothiadiazole. Available at: [Link].

  • ResearchGate. (PDF) 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information for A mild and efficient method for the synthesis of N-arylacetamides. Available at: [Link].

  • Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES. Available at: [Link].

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile scaffold. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive analysis of the solubility and stability profiles of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from structurally similar compounds, theoretical principles of organic chemistry, and established pharmaceutical testing guidelines. We will delve into predicted physicochemical characteristics, practical guidance on solvent selection, and a detailed exploration of the compound's stability under various stress conditions. This document is intended to be a vital resource for scientists, enabling them to handle, store, and formulate this compound with a robust understanding of its behavior.

Introduction: The Chemical Landscape of this compound

The this compound molecule incorporates several key functional groups that dictate its chemical behavior: a benzothiazole core, a bromine substituent, and a hydrazino group. The benzothiazole nucleus is a prevalent scaffold in many pharmacologically active compounds[1]. The bromine atom, an electron-withdrawing group, can influence the electron density of the aromatic system, potentially affecting both its reactivity and physicochemical properties. The hydrazino group is a versatile functional moiety, known for its nucleophilicity and its role as a precursor in the synthesis of various derivatives, including hydrazones[2][3].

A thorough understanding of the interplay between these structural features is crucial for predicting the compound's solubility and stability, which are critical parameters in drug development, influencing everything from formulation to bioavailability and shelf-life.

Physicochemical Properties: A Predictive Overview

While experimental data for this compound is limited, computational models provide valuable initial insights into its key physicochemical properties.

PropertyPredicted ValueInterpretation and Impact
Molecular Formula C₇H₆BrN₃SProvides the elemental composition.
Molecular Weight 244.11 g/mol Influences diffusion and transport properties.
XLogP3 2.6Suggests moderate lipophilicity and potential for good membrane permeability, but also indicates that aqueous solubility might be limited.
Topological Polar Surface Area (TPSA) 79.2 ŲIndicates good potential for oral bioavailability based on the general rule of TPSA < 140 Ų.
Hydrogen Bond Donors 2 (from the hydrazino group)Contributes to interactions with polar solvents.
Hydrogen Bond Acceptors 3 (from the nitrogen and sulfur atoms)Contributes to interactions with polar solvents.

These values are computationally predicted and should be used as a guide for initial experimental design.

Solubility Profile: From Theory to Practice

The "like dissolves like" principle is a fundamental concept in predicting solubility.[4] Organic compounds tend to dissolve in solvents with similar polarity.[4][5][6][7]

Qualitative Solubility Prediction

Based on its structure, this compound possesses both polar and non-polar characteristics. The benzothiazole ring and the bromine atom contribute to its lipophilicity, while the hydrazino group provides polarity and hydrogen bonding capabilities.[5] This amphiphilic nature suggests that its solubility will be dependent on the solvent's properties.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The hydrazino group can form hydrogen bonds with these solvents, which should aid solubility. However, the relatively large, non-polar benzothiazole core may limit extensive solubility in highly polar solvents like water. For a structurally related compound, 2-hydrazinobenzothiazole, solubility is noted in hot methanol[8][9].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. Based on recommendations for the analogous 6-Bromo-2-hydrazino-1,3-benzothiazole, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are suggested as initial solvents for screening[8].

  • Non-Polar Solvents (e.g., hexane, toluene): Due to the presence of the polar hydrazino group, significant solubility in non-polar solvents is not expected.

Experimental Protocol for Solubility Assessment

A systematic approach is recommended to determine the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare saturated solutions by adding an excess of this compound to a known volume of each test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the saturated solutions to remove any undissolved solid.

  • Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

Stability Profile: A Multifaceted Analysis

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[10][11][12] Stability testing is crucial for determining appropriate storage conditions and shelf-life.

Potential Degradation Pathways

Several functional groups in this compound are susceptible to degradation:

  • Oxidation of the Hydrazino Group: The hydrazino moiety is prone to oxidation, which can lead to the formation of various byproducts.[13]

  • Hydrolysis of the Hydrazone Linkage (if formed): While the parent compound has a hydrazino group, it is often a precursor to hydrazones. Hydrazones are susceptible to hydrolysis, especially under acidic conditions, which would cleave the C=N bond.[3]

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to light. Photostability testing is a key component of ICH guidelines.[10][14]

  • Ring Opening of the Benzothiazole Core: Under harsh oxidative conditions, the thiazole ring of benzothiazole derivatives can undergo ring-opening.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[15][16][17][18] These studies involve exposing the compound to conditions more severe than accelerated stability testing.

G cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (UV/Vis light) Photolytic->HPLC LC_MS LC-MS HPLC->LC_MS For peak identification NMR NMR LC_MS->NMR For structural elucidation Compound 4-Bromo-2-hydrazino- 1,3-benzothiazole Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photolytic

Caption: Forced degradation study workflow.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolytic studies, use acidic and basic solutions. For oxidative studies, use a solution of hydrogen peroxide. For thermal and photolytic studies, use the solid compound and a solution in an inert solvent.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Treat the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).[17]

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.[15]

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.[14]

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.[19]

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Employ LC-MS to identify the mass of the degradation products, which aids in structure elucidation.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to protect it from moisture, light, and heat.

  • Handling: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C) and protected from light. Avoid contact with strong oxidizing agents.

Conclusion

While direct experimental data on the solubility and stability of this compound is not extensively available, a scientifically sound understanding of its properties can be derived from its chemical structure, data from analogous compounds, and established scientific principles. This guide provides a comprehensive framework for researchers to approach the handling, formulation, and stability assessment of this promising compound. The predictive data suggests moderate lipophilicity and the potential for solubility in polar aprotic and alcoholic solvents. The presence of the hydrazino and benzothiazole moieties indicates susceptibility to oxidative, hydrolytic (if derivatized), and photolytic degradation. By following the recommended experimental protocols for solubility and stability testing, researchers can generate the necessary data to confidently advance their research and development efforts involving this compound.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003). [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. (2025). [Link]

  • Slideshare. Ich guidelines for stability studies 1. (2012). [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • LibreTexts. Solubility of Organic Compounds. (2023). [Link]

  • Chemistry LibreTexts. 3.1: Physical properties of organic compounds. (2022). [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. (2021). [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • De Wever, H., et al. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274. (1998). [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025). [Link]

  • ResearchGate. The microbial degradation of benzothiazoles. (2025). [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Molecular Sciences, 17(12), 2145. (2016). [Link]

  • Jónsdóttir, S. Ó., et al. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2547-2558. (2006). [Link]

  • PubChem. 2-Benzothiazolinone, hydrazone. [Link]

  • MedCrave. Forced degradation studies. (2016). [Link]

  • Oxidative Ring-Opening of Benzothiazole Derivatives. The Journal of Organic Chemistry, 84(1), 449-456. (2019). [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-344. (2023). [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]

  • Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. Journal of Physics: Conference Series, 1879, 032104. (2021). [Link]

  • ResearchGate. (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2025). [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2025). [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. (2019). [Link]

  • Wikipedia. Hydrazine. [Link]

  • Wikipedia. Hydrazone. [Link]

  • PubMed. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2005). [Link]

  • ResearchGate. Prediction of drug solubility from structure. (2002). [Link]

  • Taylor & Francis Online. Hydrazones – Knowledge and References. [Link]

  • Avdeef, A., et al. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Journal of Pharmaceutical Sciences, 110(5), 1957-1969. (2021). [Link]

  • Avdeef, A., et al. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 56(10), 1947-1957. (2016). [Link]

  • Separation Science. Analytical Techniques In Stability Testing. (2025). [Link]

  • pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. New Journal of Chemistry, 46, 7922-7930. (2022). [Link]

  • Wikipedia. Benzothiazole. [Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7935. (2022). [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). [Link]

  • YouTube. Stability Indicating Methods. (2018). [Link]

  • ChemBK. 6-BROMO-2-HYDRAZINO-1,3-BENZOTHIAZOLE. [Link]

  • ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025). [Link]

Sources

Harnessing the Potential of 4-Bromo-2-hydrazino-1,3-benzothiazole: A Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This guide focuses on a particularly versatile derivative, 4-Bromo-2-hydrazino-1,3-benzothiazole . While not an end-stage therapeutic itself, this molecule serves as a pivotal chemical intermediate, a foundational building block for synthesizing extensive libraries of novel drug candidates. The strategic placement of a bromine atom at the 4-position and a highly reactive hydrazino group at the 2-position provides a unique combination of electronic properties and synthetic accessibility. This document provides a comprehensive overview of the core compound's synthesis, its chemical utility, and the vast therapeutic potential of its derivatives, with a primary focus on anticancer and antimicrobial applications. We will explore the causality behind experimental designs, provide detailed, self-validating protocols, and present a roadmap for leveraging this scaffold in modern drug discovery programs.

The this compound Scaffold: A Strategic Overview

The power of this compound lies in its structural features, which are primed for derivatization:

  • The Benzothiazole Core: This bicyclic aromatic system offers a rigid, planar structure capable of engaging in π-π stacking and other non-covalent interactions with biological targets like enzymes and DNA.[2] Its inherent stability and lipophilicity are desirable traits in drug design.

  • The 2-Hydrazino Group (-NHNH₂): This is the molecule's primary reactive handle. As a potent nucleophile, it readily participates in condensation reactions, most notably with aldehydes and ketones, to form stable hydrazone linkages (-C=N-NH-).[1][3] This single, high-yielding reaction opens a gateway to immense structural diversity, allowing for the systematic introduction of various pharmacophores.

  • The 4-Bromo Substituent (-Br): The bromine atom is more than a simple placeholder. As a halogen, it increases the lipophilicity of the scaffold, which can enhance membrane permeability. Furthermore, its electron-withdrawing nature modulates the electronic distribution of the entire ring system, potentially influencing binding affinities with target proteins.

These features combine to make this compound an ideal starting point for Structure-Activity Relationship (SAR) studies aimed at discovering novel therapeutic agents.[1][4]

Synthesis and Key Chemical Transformations

The utility of a scaffold is directly tied to its accessibility. The synthesis of this compound is a well-established, multi-step process that begins with a readily available starting material.

Core Synthesis Protocol: From 4-Bromoaniline to the Hydrazino Scaffold

The synthesis is typically a two-step process starting from 4-bromoaniline. The initial step involves the formation of the benzothiazole ring, followed by the introduction of the hydrazino group.[5]

Step 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine

  • Dissolve 4-bromoaniline in glacial acetic acid in a reaction vessel.

  • Add potassium thiocyanate (KSCN) to the solution and cool the mixture in an ice bath to maintain a temperature below 10°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not rise. The bromine and thiocyanate react in situ to form thiocyanogen, which then electrophilically attacks the aniline ring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove acid and salts, and recrystallize from a suitable solvent like ethanol to yield pure 6-bromo-1,3-benzothiazol-2-amine.

Step 2: Conversion to this compound This step is an adaptation of established methods for converting 2-aminobenzothiazoles to their 2-hydrazino counterparts.

  • Prepare a solution of the 6-bromo-1,3-benzothiazol-2-amine in a suitable high-boiling solvent such as ethylene glycol.

  • Add hydrazine hydrate and hydrazine monohydrochloride to the mixture.

  • Heat the reaction mixture to approximately 140°C under reflux for 2-3 hours.[6] The reaction progress can be monitored via Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into cold water to precipitate the final product.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

G A 4-Bromoaniline B 6-Bromo-1,3-benzothiazol-2-amine A->B KSCN, Br₂ Glacial Acetic Acid C This compound B->C Hydrazine Hydrate Ethylene Glycol, 140°C

Caption: Synthetic workflow for this compound.

The Gateway Reaction: Synthesis of Hydrazone Derivatives

The primary application of the core scaffold is its reaction with carbonyl compounds to form hydrazones. This reaction is the cornerstone of building a diverse chemical library.

Protocol: General Synthesis of Benzothiazole Hydrazone Derivatives [3]

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops). The acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic hydrazine.

  • Add the desired aromatic or aliphatic aldehyde/ketone (1.1 eq.) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Caption: General reaction scheme for synthesizing hydrazone derivatives.

Application I: Anticancer Drug Discovery

Derivatives of the benzothiazole scaffold have consistently demonstrated potent anticancer activity across a wide range of malignancies.[7][8] The 4-bromo-2-hydrazino core provides a reliable platform for synthesizing and optimizing these agents.

Rationale and Mechanism of Action

Benzothiazole-hydrazone conjugates exhibit anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and the targeted inhibition of crucial signaling proteins like kinases.[9] For instance, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[10] By systematically varying the aldehyde or ketone used in the hydrazone synthesis, researchers can fine-tune the molecule's structure to maximize its potency and selectivity against specific cancer targets.

G cluster_pathway Cancer Cell Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Signal Downstream Signaling Cascade RTK->Signal Output Cell Proliferation & Survival Signal->Output Inhibitor Benzothiazole Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Summary of In Vitro Anticancer Activity of Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various hydrazone derivatives synthesized from substituted 2-hydrazinobenzothiazoles. It is critical to note that these data are for derivatives and showcase the potential of the scaffold, not the core compound itself. Lower IC₅₀ values indicate higher potency.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Hydrazone Derivative of 5-chlorobenzothiazoleC6 (Rat Glioma)0.03[9]
Hydrazone Derivative of 5-chlorobenzothiazoleA549 (Human Lung)0.03[9]
Hydrazone Derivative of 5-chlorobenzothiazoleMCF-7 (Human Breast)< 0.1 (qualitative)[9]
1-Benzyl-5-bromo-3-(thiazol-hydrazone)indolin-2-oneMCF-7 (Human Breast)2.93[10]
2-(benzylidene)-hydrazino benzothiazoleHeLa (Cervical)2.41[7][11]
2-(benzylidene)-hydrazino benzothiazoleCOS-7 (Kidney Fibroblast)4.31[7][11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method for screening newly synthesized compounds for anticancer activity.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the synthesized hydrazone derivative in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations for testing.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Self-Validation: Include the following controls on the same plate:

      • Negative Control: Cells treated with medium containing the same concentration of DMSO as the test wells (vehicle control).

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin) at various concentrations.

      • Blank Control: Wells containing only the culture medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Application II: Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of new classes of antibiotics.[12] Benzothiazole derivatives have shown significant promise as antibacterial and antifungal agents, acting on novel targets.[2][13]

Rationale and Mechanism of Action

The benzothiazole scaffold is a versatile pharmacophore for antimicrobial drug design. Its derivatives have been reported to inhibit essential bacterial enzymes that are not targeted by current antibiotics. These include DNA gyrase (crucial for DNA replication), dihydropteroate synthase (DHPS) (involved in folate synthesis), and peptide deformylase.[2][12] The ability to generate a large library of hydrazone derivatives from the 4-bromo-2-hydrazino core allows for high-throughput screening against resistant bacterial and fungal strains.

Summary of Antimicrobial Activity of Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected microbial strains. Lower MIC values indicate greater antimicrobial potency.

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Isatin-Benzothiazole HybridE. coli3.1[12]
Isatin-Benzothiazole HybridP. aeruginosa6.2[12]
Thiophene-Benzothiazole HybridS. aureus3.125[14]
Pyrazole-Benzothiazole HybridA. fumigatus6.25[14]
Pyrazole-Benzothiazole HybridF. oxysporum6.25[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the antimicrobial potency of a compound.

  • Compound Preparation: Prepare a 2-fold serial dilution of the synthesized hydrazone derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus or E. coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

  • Controls (Self-Validation):

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin) serially diluted on the same plate.

    • Growth Control: Wells containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only sterile broth (no bacteria or compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

This compound is a compound of significant strategic value in medicinal chemistry. Its true potential is realized not as a standalone agent but as a versatile and accessible scaffold for the synthesis of novel therapeutic candidates. The reactive hydrazino group provides a robust and reliable handle for creating vast libraries of hydrazone derivatives, enabling extensive Structure-Activity Relationship (SAR) exploration.

The compelling anticancer and antimicrobial activities exhibited by its derivatives strongly validate this scaffold as a starting point for drug discovery programs. Future research should focus on:

  • Broadening Chemical Diversity: Exploring a wider range of aldehydes and ketones, including those containing other heterocyclic systems, to probe new areas of chemical space.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent derivatives to enable rational, target-based drug design.

  • Pharmacokinetic Optimization: Modifying derivatives to improve their ADME (Absorption, Distribution, Metabolism, Excretion) properties for better in vivo efficacy.

  • In Vivo Testing: Advancing the most promising lead compounds from in vitro assays into preclinical animal models of cancer and infectious disease.

By leveraging the synthetic tractability and proven biological relevance of the this compound core, the scientific community is well-equipped to develop the next generation of innovative therapeutics.

References

  • Ansari, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11, 1195503. [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 46(4), 1536-1543. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(21), 7247. [Link]

  • Zhu, X., et al. (2023). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Journal of Agricultural and Food Chemistry, 71(4), 1891-1901. [Link]

  • Yurttaş, L., et al. (2016). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 21(1), 85. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Ghiță, C. E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 26(23), 7349. [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7324. [Link]

  • Eldehna, W. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6610. [Link]

  • Patel, R. B., et al. (2011). Synthesis of novel benzothiazoles for anti-bacterial activity. Der Pharma Chemica, 3(6), 444-453. [Link]

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1230-1254. [Link]

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Stoyanova, M., et al. (2024). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. Chemistry, 6(1), 1-13. [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]

  • Request PDF. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. ResearchGate. [Link]

  • PubChem. 7-Bromo-2-hydrazino-1,3-benzothiazole. PubChem. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Jones, C. R., et al. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(11), 5329-5343. [Link]

  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2024). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry. [Link]

  • Request PDF. (2022). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]

  • Liu, J., et al. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E, 67(Pt 7), o1641. [Link]

  • Asati, V., et al. (2015). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(19), 6520. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-hydrazino-1,3-benzothiazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This guide focuses on a specific, highly versatile building block: 4-Bromo-2-hydrazino-1,3-benzothiazole . We will explore the synthetic pathways to this core, delve into the strategic derivatization it enables, and analyze the resultant biological activities of its analogs. This document is intended for researchers and professionals in drug development, providing both foundational knowledge and actionable experimental insights into this promising class of compounds.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[2] Among these, nitrogen and sulfur-containing heterocycles like benzothiazole are particularly noteworthy for their broad therapeutic potential.[2][3] The benzothiazole structure, a fusion of a benzene and a thiazole ring, is a key feature in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]

The subject of this guide, this compound, is of particular interest for two primary reasons:

  • The 2-Hydrazino Group: This functional group is a versatile chemical handle. It readily reacts with aldehydes and ketones to form hydrazones, Schiff bases, and other derivatives, allowing for the systematic and extensive exploration of chemical space to fine-tune biological activity.[1][2]

  • The 4-Bromo Substituent: The bromine atom offers an additional site for modification, for instance, through cross-coupling reactions. Its presence also influences the electronic properties and lipophilicity of the molecule, which can significantly impact pharmacological activity.

This guide will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from this valuable scaffold.

Synthesis of the Core Scaffold and its Derivatives

The synthetic accessibility of a scaffold is paramount for its utility in drug discovery. The 2-hydrazinobenzothiazole core is typically prepared from 2-mercaptobenzothiazole.

Synthesis of 2-Hydrazinobenzothiazole

A common and efficient method involves the nucleophilic substitution reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[4][5] The reaction proceeds under reflux conditions, displacing hydrogen sulfide as a byproduct.[4]

G MBT 2-Mercaptobenzothiazole Reflux Reflux, 4h MBT->Reflux Hydrazine Hydrazine Hydrate (80%) Hydrazine->Reflux Solvent Ethanol (optional) Addition Add Ethanol Solvent->Addition Product 2-Hydrazinobenzothiazole Cooling Cool to RT Reflux->Cooling Cooling->Addition Filtration Filter & Wash Addition->Filtration Filtration->Product

Key Derivatization Strategy: Hydrazone Synthesis

The most prevalent derivatization of the 2-hydrazino-benzothiazole core is the formation of hydrazones through condensation with various aldehydes and ketones.[1][2] This reaction is typically straightforward, often requiring refluxing in an alcoholic solvent, sometimes with a catalytic amount of acid or base (like piperidine).[6][7]

The immense diversity of commercially available aldehydes and ketones allows for the creation of large libraries of benzothiazole hydrazones. This diversity is crucial for structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity is systematically investigated.[8]

G Core 4-Bromo-2-hydrazino- 1,3-benzothiazole Mix Dissolve Core->Mix Aldehyde Substituted Aldehyde/ Ketone (R-CHO) Aldehyde->Mix Solvent Absolute Ethanol Solvent->Mix Catalyst Piperidine (cat.) Reflux Reflux (3-12h) Monitor by TLC Catalyst->Reflux Product Benzothiazole Hydrazone Derivative Mix->Catalyst Add catalyst Cool Cool to RT Reflux->Cool Isolate Filter, Wash, Recrystallize Cool->Isolate Isolate->Product

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a wide spectrum of biological activities, with anticancer and antimicrobial effects being the most prominently studied.[1][3]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of benzothiazole hydrazones against various cancer cell lines.[1][9] The mechanism often involves inducing apoptosis.[10] The specific activity is highly dependent on the nature of the substituent introduced via the aldehyde or ketone.

Structure-Activity Relationship Insights:

  • The benzothiazole unit itself appears to fit well into specific protein pockets, as replacing it with structurally similar benzoxazole or methylbenzimidazole units can lead to a complete loss of activity.[11]

  • Substitutions on the phenyl ring of the hydrazone moiety play a critical role. Electron-withdrawing groups can significantly influence the anticancer potency.[12][13]

  • The position of substituents is also crucial. For instance, in one study, a carboxylic acid at position 2 of a terminal ring retained binding affinity, while substitution at position 4 abolished it.[11]

Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Hydrazone Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference
Benzothiazole Hydrazone Derivative HeLa (Cervical) 2.41 [1]
Benzothiazole Hydrazone Derivative A549 (Lung) 0.044 [1]
Benzothiazole Hydrazone Derivative SW620 (Colon) 0.0043 [1]
Pyrazolylbenzimidazole Hybrid A549 (Lung) 0.95 - 1.57 [13]

| Schiff's Base Derivative (SP16) | HeLa (Cervical) | 2.517 µg/ml |[14] |

Note: The data represents various derivatives from the broader benzothiazole class to illustrate the potential of the scaffold.

Antimicrobial Activity

The benzothiazole scaffold is also a key component in many antimicrobial agents.[4] Hydrazone derivatives have shown promising activity against a range of bacteria and fungi.[15][16]

Structure-Activity Relationship Insights:

  • The hybridization of the benzothiazole-hydrazone core with other pharmacophores, such as oxadiazole, has been shown to enhance lipophilicity and result in potent activity against strains like M. tuberculosis.[17]

  • The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antibacterial and antifungal activity.[18]

  • Specific derivatives have demonstrated activity superior to standard drugs like ampicillin and fluconazole against certain microbial strains.[16][18]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following section provides detailed, self-validating protocols for synthesis and biological evaluation.

Protocol: Synthesis of a Representative Benzothiazole Schiff's Base

This protocol describes the condensation of a substituted 2-aminobenzothiazole with an o-vanillin aldehyde, a common reaction for this class of compounds.[6]

Materials:

  • 2-Amino-6-bromobenzothiazole (10 mmol)

  • o-Vanillin (10 mmol, 1.52 g)

  • Absolute Ethanol (15 mL)

  • Piperidine (1-2 drops)

  • Carbon Tetrachloride (for recrystallization)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-amino-6-bromobenzothiazole in 15 mL of absolute ethanol.

  • Addition of Reagents: Add o-vanillin (10 mmol) to the solution, followed by a single drop of piperidine to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Isolation: After reflux, allow the mixture to cool to room temperature and then let it stand for at least 8 hours. A yellowish-orange solid should precipitate.

  • Purification: Collect the solid product by filtration using a Buchner funnel. Wash the crude product several times with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize the solid from carbon tetrachloride to yield a pure, crystalline product.

  • Characterization (Self-Validation):

    • Determine the melting point of the purified compound.

    • Obtain Infrared (IR), Proton NMR (¹H NMR), and Mass Spectrometry (MS) data.[14]

    • Validation Check: The spectral data must be consistent with the expected structure of the o-Vanilidine-2-amino-6-bromo benzothiazole Schiff's base. For example, the ¹H NMR should show a characteristic singlet for the azomethine proton (-N=CH-), typically around 8-9 ppm.[14][15] The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.[14]

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[1][13]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis (Self-Validation):

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

    • Validation Check: The positive control should yield an IC50 value within its expected range, and the dose-response curve for the test compound should be sigmoidal, validating the quality of the assay.

Future Perspectives

The this compound scaffold is a highly promising starting point for the development of novel therapeutics.[1] Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent derivatives.

  • Expansion of SAR: Utilizing the bromo-substituent as a handle for cross-coupling reactions to explore new vectors of chemical space.

  • In Vivo Studies: Advancing lead compounds with promising in vitro activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles into preclinical animal models.

  • Hybrid Molecule Design: Combining the benzothiazole-hydrazone core with other known pharmacophores to develop multifunctional therapeutics with enhanced efficacy or novel mechanisms of action.[12]

Conclusion

This compound and its derivatives represent a versatile and potent class of heterocyclic compounds. Their synthetic tractability, coupled with a broad range of significant biological activities, particularly in oncology and microbiology, establishes them as a scaffold of high interest for future drug discovery and development programs. The insights and protocols provided in this guide offer a solid foundation for researchers to explore and exploit the therapeutic potential of this remarkable chemical series.

References

  • Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity - JOCPR. Available from: [Link]

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed. Available from: [Link]

  • Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Structural activity relationship of synthesized hydrazones derivatives - ResearchGate. Available from: [Link]

  • DESIGN, SYNTHESIS, STRUCTURE AND ANTICANCER OF SOME HYDRAZIDE – HYDRAZONES CONTAINING BENZOTHIAZOLE. Available from: [Link]

  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. Available from: [Link]

  • Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones - ResearchGate. Available from: [Link]

  • Synthesis of some new hydrazone derivatives containing benzothiazole moiety. Available from: [Link]

  • Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl‑XL - AWS. Available from: [Link]

  • 2-hydrazinobenzothiazole based derivatives: Synthesis, characterization, antifungal, DNA binding and molecular modelling approaches | Request PDF - ResearchGate. Available from: [Link]

  • Structure-activity Relationships of Benzothiazole GPR35 Antagonists - PubMed - NIH. Available from: [Link]

  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity - Semantic Scholar. Available from: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]

  • (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity - ResearchGate. Available from: [Link]

  • Synthesis and studying biological activity of new benzothiazole derivatives - ResearchGate. Available from: [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. Available from: [Link]

  • Anticancer and antimicrobial activities of a novel 4-nitrobenzohydrazone and the Cu(II), Ni(II), Co(II), and Mn(II) complexes derived from 2,4-dihydroxy-5-acetyl acetophenone. Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. Available from: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][6]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. Available from: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available from: [Link]

Sources

"4-Bromo-2-hydrazino-1,3-benzothiazole" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-hydrazino-1,3-benzothiazole: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Navigating the Landscape of Benzothiazole Chemistry

The benzothiazole nucleus is a cornerstone in the edifice of medicinal chemistry, a privileged scaffold that has given rise to a multitude of compounds with profound biological activities.[1][2][3] Its unique bicyclic structure, a fusion of benzene and thiazole rings, imparts a rigid framework and favorable electronic properties that allow for diverse interactions with biological targets. The introduction of a hydrazino moiety at the 2-position and a bromine atom onto the benzene ring further functionalizes this core, opening avenues for the synthesis of a vast chemical library with potential therapeutic applications.[1][4]

This guide focuses on a specific, albeit lesser-explored, member of this family: This compound . While its 6-bromo isomer has been more extensively studied, the 4-bromo analogue holds significant, and as yet largely untapped, potential for drug discovery and development.[5][6] The strategic placement of the bromine atom at the 4-position can profoundly influence the molecule's steric and electronic properties, potentially leading to novel structure-activity relationships and unique pharmacological profiles.

In the absence of extensive direct literature on this compound, this guide will provide a comprehensive overview based on established principles of benzothiazole chemistry and the well-documented properties of its close structural analogues.[7] We will delve into its probable synthetic pathways, predicted physicochemical properties, and the biological activities that can be reasonably extrapolated from its chemical congeners. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical insights necessary to explore the promising frontier of 4-bromo-substituted benzothiazoles.

Section 1: The Benzothiazole Core - A Privileged Scaffold in Drug Discovery

The benzothiazole ring system is a recurring motif in a wide array of pharmacologically active compounds.[8] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3] The versatility of the benzothiazole scaffold stems from several key features:

  • Aromaticity and Rigidity: The fused ring system provides a rigid, planar structure that can facilitate well-defined interactions with the active sites of enzymes and receptors.

  • Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems.

  • Tunable Electronics: The electronic properties of the benzothiazole ring can be readily modified by the introduction of various substituents on the benzene ring, allowing for the fine-tuning of a compound's biological activity.

  • Metabolic Stability: The benzothiazole core is generally stable to metabolic degradation, a desirable property for drug candidates.

The addition of a hydrazino group at the 2-position of the benzothiazole ring is a particularly effective strategy for generating chemical diversity.[1] This functional group serves as a versatile synthetic handle, readily reacting with aldehydes and ketones to form hydrazones, a class of compounds known for their broad range of biological activities.[1]

Section 2: Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway 3-Bromoaniline 3-Bromoaniline 4-Bromo-2-aminobenzothiazole 4-Bromo-2-aminobenzothiazole 3-Bromoaniline->4-Bromo-2-aminobenzothiazole Step 1 Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->4-Bromo-2-aminobenzothiazole Bromine Bromine Bromine->4-Bromo-2-aminobenzothiazole Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->4-Bromo-2-aminobenzothiazole This compound This compound 4-Bromo-2-aminobenzothiazole->this compound Step 2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Ethylene Glycol Ethylene Glycol Ethylene Glycol->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Projected)

Step 1: Synthesis of 4-Bromo-2-aminobenzothiazole

This step involves the cyclization of 3-bromoaniline in the presence of potassium thiocyanate and bromine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-bromoaniline in glacial acetic acid.

  • Addition of Reagents: Add potassium thiocyanate to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Purification: Pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water to remove any unreacted salts, and then dried. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 4-bromo-2-aminobenzothiazole.

Step 2: Synthesis of this compound

This step involves the conversion of the 2-amino group to a 2-hydrazino group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2-aminobenzothiazole in ethylene glycol.

  • Addition of Hydrazine: Add hydrazine hydrate to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 140 °C) and maintain this temperature for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Section 3: Physicochemical Properties

While experimental data for this compound is not available in the public domain, we can predict its key physicochemical properties based on its structure and data from its isomers.[7][10] These properties are crucial for understanding its behavior in biological systems and for designing formulation strategies.

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₆BrN₃S[7]
Molecular Weight 244.11 g/mol [7]
Appearance Likely a solid at room temperature(Inference)
Melting Point Not determined
Boiling Point Not determined
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[6](Inference)
XLogP3 (Computed) 2.6[10] (for 7-bromo isomer)
Topological Polar Surface Area (Computed) 79.2 Ų[10] (for 7-bromo isomer)

Section 4: Prospective Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the extensive research conducted on its 6-bromo isomer and other substituted 2-hydrazinobenzothiazole derivatives.[4][11][12] These studies strongly suggest that the 4-bromo analogue is a promising candidate for development as an anticancer and antimicrobial agent.

Anticancer Potential

Derivatives of 6-bromo-2-hydrazino-1,3-benzothiazole have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[4][12] The mechanism of action is often attributed to the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights:

  • Hydrazone Moiety: The condensation of the 2-hydrazino group with various aldehydes and ketones to form hydrazones is a common strategy to enhance anticancer activity. The nature of the substituent on the aldehyde or ketone can significantly impact potency.

  • Bromine Substitution: The presence of a bromine atom, an electron-withdrawing group, on the benzothiazole ring is generally associated with increased cytotoxic activity.[11] The position of the bromine atom can influence the molecule's interaction with its biological target.

Anticancer_Mechanism cluster_cell Cancer Cell 4-Bromo-2-hydrazino-1,3-benzothiazole_Derivative 4-Bromo Derivative Signaling_Pathways Proliferation Signaling Pathways (e.g., EGFR, NF-κB) 4-Bromo-2-hydrazino-1,3-benzothiazole_Derivative->Signaling_Pathways Inhibits Apoptosis_Machinery Apoptotic Machinery 4-Bromo-2-hydrazino-1,3-benzothiazole_Derivative->Apoptosis_Machinery Activates Cell_Proliferation Cell_Proliferation Signaling_Pathways->Cell_Proliferation Promotes Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis

Caption: Postulated anticancer mechanism of this compound derivatives.

Antimicrobial Activity

The benzothiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents.[13] Derivatives of 6-bromo-2-hydrazino-1,3-benzothiazole have shown promising activity against a variety of bacterial and fungal pathogens.[14]

Comparative Antimicrobial Performance (of related compounds):

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some benzothiazole derivatives against selected microbial strains, providing a benchmark for the potential efficacy of 4-bromo analogues.

Compound/DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
Benzothiazole Hydrazide Derivative M8High ActivityHigh ActivityNot Reported
Benzothiazole Hydrazide Derivative M12High ActivityHigh ActivityNot Reported
Data is qualitative from the source and indicates high inhibitory growth.[13][15]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density.

  • Serial Dilution: The test compound (this compound or its derivatives) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 5: Future Directions and Conclusion

This compound represents a promising yet underexplored scaffold in medicinal chemistry. While direct experimental data is currently lacking, the wealth of information available for its structural isomers and related derivatives provides a strong rationale for its investigation as a source of novel therapeutic agents.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and high-yielding synthesis for this compound, along with its complete spectroscopic characterization.

  • Library Synthesis and Screening: The synthesis of a diverse library of hydrazone and other derivatives of the 4-bromo scaffold, followed by systematic screening for anticancer and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR to understand the influence of the 4-bromo substitution pattern on biological activity and to guide the design of more potent and selective compounds.

  • Mechanistic Studies: Elucidation of the molecular mechanisms of action of the most promising derivatives to identify their cellular targets and pathways.

References

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed. Available from: [Link]

  • This compound (C7H6BrN3S). PubChem. Available from: [Link]

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. Available from: [Link]

  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Semantic Scholar. Available from: [Link]

  • Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Available from: [Link]

  • This compound. Beijing xinhua yongheng technology co. LTD. Available from: [Link]

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. PubMed Central. Available from: [Link]

  • 7-Bromo-2-hydrazino-1,3-benzothiazole. PubChem. Available from: [Link]

  • (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available from: [Link]

  • Synthesis of 6-bromo-2-amino-1,3-benzothiazol. ResearchGate. Available from: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available from: [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access. Available from: [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available from: [Link]

  • Optimized synthesis of 4,7‐dibromo‐2,1,3‐benzothiadiazole (Br2BTD) from... ResearchGate. Available from: [Link]

  • 4,7-Dibromo-2,1,3-benzothiadiazole. PubChem. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Novel Pyrazole-Fused Benzothiazole Derivatives from 4-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel pyrazole derivatives incorporating a 4-bromo-1,3-benzothiazole scaffold. The protocol is designed for researchers and professionals in medicinal chemistry and drug development, focusing on the well-established Knorr pyrazole synthesis. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and discusses the significance of the resulting compounds, which are of considerable interest due to the combined pharmacological profiles of the pyrazole and benzothiazole nuclei.[1][2][3]

Introduction: The Significance of Pyrazole-Benzothiazole Hybrids

The fusion of pyrazole and benzothiazole moieties into a single molecular entity presents a compelling strategy in modern medicinal chemistry. Pyrazole rings are a cornerstone in many pharmaceuticals, exhibiting a wide array of biological activities.[2] Similarly, the benzothiazole scaffold is a privileged structure known for its diverse therapeutic applications.[4][5] The combination of these two pharmacophores can lead to the development of novel compounds with potentially synergistic or unique biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][6]

This guide focuses on a robust and versatile synthetic route to these hybrid molecules, starting from the readily accessible 4-Bromo-2-hydrazino-1,3-benzothiazole. The primary synthetic strategy employed is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8]

The Knorr Pyrazole Synthesis: Mechanism and Rationale

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, valued for its efficiency and broad applicability.[7][8] The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of a stable, aromatic pyrazole ring.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Imine/Enamine Formation: Subsequent dehydration leads to the formation of an imine or an enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration and Aromatization: A final dehydration step results in the formation of the aromatic pyrazole ring.

When using an unsymmetrical 1,3-dicarbonyl compound, the potential for the formation of regioisomers exists. The regioselectivity of the reaction is influenced by factors such as pH, solvent, and the electronic and steric properties of the substituents on the dicarbonyl compound.[8]

Below is a DOT graph illustrating the general reaction workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Bromo-2-hydrazino- 1,3-benzothiazole C Solvent (e.g., Ethanol) Reflux A->C B 1,3-Dicarbonyl Compound B->C D Cooling & Precipitation C->D E Filtration D->E F Recrystallization E->F G 4-Bromo-2-(pyrazol-1-yl)- 1,3-benzothiazole Derivative F->G

Caption: General workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 4-bromo-2-(pyrazol-1-yl)-1,3-benzothiazole derivatives. The specific 1,3-dicarbonyl compound used will determine the substitution pattern on the resulting pyrazole ring.

Materials:

  • This compound

  • Selected 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone, dibenzoylmethane)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.

  • Addition of Reagents: To this solution, add 1.1 equivalents of the chosen 1,3-dicarbonyl compound.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion and Isolation: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-bromo-2-(pyrazol-1-yl)-1,3-benzothiazole derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

Representative Examples and Data

The following table summarizes potential pyrazole derivatives that can be synthesized using this protocol with different 1,3-dicarbonyl compounds.

1,3-Dicarbonyl CompoundExpected Product Name
AcetylacetoneCH₃CH₃4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
BenzoylacetoneC₆H₅CH₃4-Bromo-2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole or 4-Bromo-2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole
DibenzoylmethaneC₆H₅C₆H₅4-Bromo-2-(3,5-diphenyl-1H-pyrazol-1-yl)-1,3-benzothiazole

Mechanistic Visualization

The following DOT graph illustrates the proposed reaction mechanism for the synthesis of a pyrazole derivative from this compound and a generic 1,3-dicarbonyl compound.

G Start This compound + 1,3-Dicarbonyl Compound Intermediate1 Nucleophilic attack and dehydration Start->Intermediate1 Intermediate2 Imine/Enamine Intermediate Intermediate1->Intermediate2 Intermediate3 Intramolecular cyclization Intermediate2->Intermediate3 Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 FinalProduct Dehydration and Aromatization Intermediate4->FinalProduct Product 4-Bromo-2-(pyrazol-1-yl)-1,3-benzothiazole FinalProduct->Product

Sources

Application Notes and Protocols: 4-Bromo-2-hydrazino-1,3-benzothiazole in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective against a spectrum of pathogenic microorganisms.[1] This has catalyzed an urgent search for new chemical entities with novel mechanisms of action. Among the privileged heterocyclic structures in medicinal chemistry, the benzothiazole nucleus has emerged as a versatile scaffold, underpinning a wide array of pharmacologically active compounds, including those with potent antimicrobial properties.[1][2][3] Derivatives of benzothiazole have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[4]

The functionalization of the benzothiazole core offers a strategic avenue for the development of new therapeutic agents. Specifically, the introduction of a hydrazino moiety at the 2-position creates a highly reactive and versatile intermediate. This guide focuses on 4-Bromo-2-hydrazino-1,3-benzothiazole , a key building block for the synthesis of a diverse library of potential antimicrobial agents. The presence of the bromine atom on the benzene ring can enhance the lipophilicity and biological activity of the resulting molecules.[5]

These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent elaboration into Schiff bases and pyrazole derivatives, which have demonstrated significant antimicrobial potential. Detailed, field-tested protocols are provided to guide researchers in the synthesis and evaluation of these promising compounds.

Part 1: Synthesis of the Core Intermediate: this compound

The efficient synthesis of the this compound scaffold is the crucial first step in the development of its derivatives. Two primary synthetic routes are prevalent: nucleophilic substitution of a suitable 2-substituted-4-bromobenzothiazole and the conversion of 2-amino-4-bromobenzothiazole. The nucleophilic substitution of 2-chloro-4-bromobenzothiazole with hydrazine hydrate is a commonly employed and efficient method.

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol details the synthesis of this compound from the corresponding 2-chloro derivative. The underlying principle is a nucleophilic aromatic substitution reaction where the hydrazine acts as the nucleophile, displacing the chlorine atom at the 2-position of the benzothiazole ring.

Materials:

  • 2-Chloro-4-bromobenzothiazole

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-bromobenzothiazole (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (excess, typically 3-5 equivalents) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with cold ethanol to remove any unreacted hydrazine hydrate.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the starting material and drives the equilibrium towards the product side.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution reaction to occur at a reasonable rate.

  • Recrystallization: This purification technique is essential to remove impurities and obtain a product of high purity, which is crucial for subsequent reactions and biological testing.

Part 2: Synthesis of Antimicrobial Agents from this compound

The 2-hydrazino group of this compound is a versatile functional handle for the synthesis of a wide range of derivatives, most notably Schiff bases and pyrazoles.

Schiff Base Derivatives: A Promising Class of Antimicrobials

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized by the condensation of a primary amine (in this case, the hydrazino group) with an aldehyde or a ketone.[6] Schiff bases of benzothiazoles have been extensively studied and have shown a broad spectrum of antimicrobial activities.[6][7]

Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis A This compound C Reaction Mixture (Ethanol, Glacial Acetic Acid) A->C B Substituted Aldehyde/Ketone B->C D Reflux C->D E Precipitation & Filtration D->E F Purified Schiff Base E->F Pyrazole_Synthesis A This compound C Reaction Mixture (Ethanol, Catalyst) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Cyclocondensation C->D E Purified Pyrazole Derivative D->E

Caption: Synthesis of pyrazole derivatives via cyclocondensation.

Protocol 3: Synthesis of a Representative Pyrazole Derivative

This protocol outlines the synthesis of a pyrazole derivative from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add acetylacetone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

Part 3: Antimicrobial Evaluation

The synthesized derivatives of this compound should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the in vitro antimicrobial efficacy of a compound.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the MIC of antimicrobial agents.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to obtain a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives

The following table summarizes representative MIC values for various benzothiazole derivatives against selected microbial strains, as reported in the literature. This data provides a benchmark for the expected activity of newly synthesized compounds.

Compound/DerivativeS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)Reference
Schiff Base 1 12.56.252550>100[6]
Schiff Base 2 6.253.1212.52550[6]
Pyrazole 1 3.16.26.212.525[8]
Pyrazole 2 6.2512.53.16.2512.5[8]
Ciprofloxacin 1.00.50.25--Standard
Fluconazole ---2.08.0Standard

Part 4: Proposed Mechanism of Action

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Several mechanisms of action have been proposed, including:

  • Inhibition of DNA Gyrase: Benzothiazoles can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death. [2]* Inhibition of Dihydroorotase: Some derivatives have been shown to inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis, which is essential for nucleic acid synthesis. [9]* Disruption of Cell Membrane Integrity: The lipophilic nature of some benzothiazole derivatives allows them to intercalate into the microbial cell membrane, disrupting its structure and function. [10] Proposed Signaling Pathway Inhibition:

Caption: Proposed mechanisms of antimicrobial action of benzothiazole derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic routes to its Schiff base and pyrazole derivatives are straightforward and amenable to the generation of diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for researchers to explore the antimicrobial potential of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial in the development of new and effective therapies to combat the growing threat of antimicrobial resistance.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29). Available from: [Link]

  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents - RSC Publishing. (2014-03-26). Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. Available from: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020-04-29). Available from: [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022-12-01). Available from: [Link]

  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025-08-07). Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (2020-10-30). Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019-01-01). Available from: [Link]

  • Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021-04-16). Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives | Request PDF - ResearchGate. (2025-06-28). Available from: [Link]

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PubMed Central. Available from: [Link]

  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity - AUIQ Complementary Biological System. Available from: [Link]

Sources

Application Notes and Protocols for "4-Bromo-2-hydrazino-1,3-benzothiazole" as a Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form a variety of non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] Benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2] The anticancer potential of this scaffold is attributed to its ability to interact with various biological targets, leading to mechanisms such as the induction of programmed cell death (apoptosis), inhibition of crucial signaling pathways, and cell cycle arrest.[3]

This guide focuses on a specific, promising scaffold: 4-Bromo-2-hydrazino-1,3-benzothiazole . The strategic placement of a bromine atom at the 4-position can enhance biological activity through halogen bonding and by modulating the electronic properties of the ring system. The 2-hydrazino group serves as a versatile synthetic handle, allowing for the straightforward creation of diverse libraries of hydrazone derivatives. While direct literature on the 4-bromo isomer is sparse, extensive data on analogous bromo- and hydrazino-substituted benzothiazoles provide a strong rationale for its investigation as a precursor to novel anticancer agents.

This document provides a proposed synthetic route for the this compound scaffold, protocols for its derivatization, and detailed methodologies for evaluating the anticancer efficacy of the resulting compounds.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the target scaffold can be logically approached in two main stages: first, the construction of the 2-amino-4-bromobenzothiazole core from 3-bromoaniline, followed by the conversion of the 2-amino group to the 2-hydrazino functionality. This proposed pathway is based on well-established synthetic transformations for analogous benzothiazole systems.

Proposed Synthetic Workflow

G cluster_0 Step 1: Benzothiazole Ring Formation cluster_1 Step 2: Conversion to Hydrazine A 3-Bromoaniline D N-(3-bromophenyl)thiourea (Intermediate) A->D + KSCN B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Acetic Acid E 2-Amino-4-bromobenzothiazole C->E D->E + Br2 (Cyclization) F 2-Amino-4-bromobenzothiazole H Diazonium Salt Intermediate F->H 1. NaNO2, HCl (0-5°C) G Diazotization (NaNO2, HCl) J This compound H->J 2. SnCl2·2H2O I Reduction (SnCl2 or Na2SO3)

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 2-Amino-4-bromobenzothiazole

This protocol is adapted from the classical Hugershoff synthesis of 2-aminobenzothiazoles. It involves the reaction of a bromoaniline with a thiocyanate salt to form a thiourea intermediate, which is then cyclized with bromine.

Materials and Reagents:

  • 3-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Round-bottom flask with magnetic stirrer and dropping funnel

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add potassium thiocyanate (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove acid, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-4-bromobenzothiazole.

Rationale: The reaction proceeds through the formation of an N-(3-bromophenyl)thiourea intermediate. The subsequent addition of bromine facilitates an electrophilic cyclization onto the benzene ring, ortho to the amino group, to form the thiazole ring.

Protocol 2: Synthesis of this compound

This procedure involves the conversion of the 2-amino group to a hydrazine via a diazotization-reduction sequence, a common method for preparing hydrazino-heterocycles.[4]

Materials and Reagents:

  • 2-Amino-4-bromobenzothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH) solution

  • Ice bath

Procedure:

  • Suspend 2-amino-4-bromobenzothiazole (1 equivalent) in a mixture of concentrated HCl and water. Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the cooled suspension, maintaining the temperature below 5°C to form the diazonium salt. Stir for an additional 30 minutes in the cold.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated HCl. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring. A precipitate should form.

  • Allow the mixture to stir for 2-3 hours, letting it slowly warm to room temperature.

  • Collect the precipitate by filtration.

  • Resuspend the solid in water and basify carefully with a cold NaOH solution to a pH of 8-9 to liberate the free hydrazine.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Part 2: Derivatization and Anticancer Evaluation

The 2-hydrazino group is a nucleophilic center ideal for condensation reactions with aldehydes and ketones to form a diverse library of hydrazone derivatives. This derivatization is key to exploring the structure-activity relationship (SAR) of the scaffold.

Strategy for Library Synthesis: Hydrazone Formation

G A 4-Bromo-2-hydrazino- 1,3-benzothiazole D Benzothiazole Hydrazone Derivative A->D + B Substituted Aldehyde/Ketone (R1, R2 = H, Aryl, Alkyl, etc.) B->D C Solvent (e.g., Ethanol) Catalytic Acid (e.g., Acetic Acid) C->D Reflux

Caption: General scheme for synthesizing a library of hydrazone derivatives.

Protocol 3: General Procedure for Hydrazone Synthesis
  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • If necessary, purify the product by recrystallization.

Part 3: Protocols for In Vitro Anticancer Activity Assessment

The following are standard, robust protocols for the initial evaluation of the synthesized compounds' anticancer potential.

Workflow for In Vitro Evaluation

G A Synthesized Hydrazone Library B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B C Determine IC50 Values B->C D Select Lead Compounds C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Mechanism of Action Studies E->G F->G

Caption: Experimental workflow for the in vitro anticancer evaluation of synthesized compounds.

Protocol 4: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HT-29 colon)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with these various concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC₅₀) by plotting a dose-response curve (percentage of cell viability vs. drug concentration).[5]

Protocol 5: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cells, 6-well plates

  • Lead compounds (at their IC₅₀ concentration)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compound(s) at their predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution, and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Part 4: Anticipated Mechanisms of Action and Data

While specific data for 4-bromo-2-hydrazino-benzothiazole derivatives is not yet published, the mechanisms of action can be inferred from closely related structures. Many benzothiazole-based anticancer agents function by inducing apoptosis through the intrinsic (mitochondrial) pathway.

Proposed Apoptotic Pathway

G A Benzothiazole Derivative B ↑ Pro-Apoptotic Proteins (e.g., Bax) A->B C ↓ Anti-Apoptotic Proteins (e.g., Bcl-2) A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c) E->F G Caspase-9 Activation (Initiator Caspase) F->G H Caspase-3 Activation (Executioner Caspase) G->H I Apoptosis (Cell Death) H->I

Caption: The intrinsic apoptosis pathway, a likely mechanism of action for benzothiazole derivatives.

Table of Anticancer Activity for Analogous Compounds

This table presents IC₅₀ values for various bromo- and hydrazone-substituted benzothiazole derivatives to provide a benchmark for the potential efficacy of compounds derived from the 4-bromo-2-hydrazino scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzothiazole HydrazoneC6 (Rat Glioma)30[5]
Benzothiazole HydrazoneA549 (Lung)30[5]
Benzothiazole HydrazoneHL-60 (Leukemia)Varies (some <10)[6]
Indole-based HydrazineHT-29 (Colon)0.015[2]
Indole-based HydrazineH460 (Lung)0.28[2]

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer therapeutics. Its proposed synthesis is feasible through established chemical methodologies. The 2-hydrazino functional group provides a facile entry point for creating large, diverse libraries of hydrazone derivatives, which is essential for systematic structure-activity relationship (SAR) studies. The protocols outlined in this guide provide a comprehensive framework for synthesizing, derivatizing, and evaluating the anticancer potential of this promising class of compounds. Future work should focus on executing the proposed synthesis, building a diverse derivative library, and performing the described in vitro assays to identify lead compounds for further preclinical development.

References

  • Benchchem. A Comparative Guide to the Anticancer Mechanisms of Novel Benzothiazole Compounds.
  • The Emerging Role of 4-Bromobenzothiazole in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Synthesis and Antitumor Evaluation of (E)-2-Benzothiazole Hydrazones. Bentham Science.
  • Karcı, F. et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1134. Available at: [Link]

  • How is 3-Bromoaniline prepared?. Guidechem.
  • The Role of 3-Bromoaniline in Modern Organic Synthesis. Ketone Pharma.
  • Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. Study.com. [Online] Available at: [Link]

  • p-THIOCYANODIMETHYLANILINE. Organic Syntheses Procedure. [Online] Available at: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 24(1), 114. Available at: [Link]

  • Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. ResearchGate. [Online] Available at: [Link]

  • An In-Depth Technical Guide to the Synthesis of 4-Bromobenzothiazole from 4-Bromoaniline. Benchchem.
  • Synthesis of 4-bromo-2-iodobenzothiazole. ResearchGate. [Online] Available at: [Link]

  • Irfan, A. et al. (2018). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 265-287. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4867. Available at: [Link]

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules, 19(9), 14176-14196. Available at: [Link]

  • Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. ResearchGate. [Online] Available at: [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([3][6][7]thiadiazole). Molbank, 2017(3), M949. Available at: [Link]

  • Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com. [Online] Available at: [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-20. Available at: [Link]

  • PREPARATION OF P BROMO ANILINE. YouTube. [Online] Available at: [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 8(36), 33026-33039. Available at: [Link]

  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole. Google Patents.

Sources

Experimental procedure for synthesizing triazole derivatives from "4-Bromo-2-hydrazino-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of fused[1][2][3]triazolo[3,4-b][1][4]benzothiazole derivatives, a scaffold of significant interest in medicinal chemistry. This application note provides detailed protocols for researchers, scientists, and drug development professionals, focusing on the synthesis of various triazole analogues starting from 4-Bromo-2-hydrazino-1,3-benzothiazole. The procedures outlined are grounded in established chemical principles, offering both practical steps and the rationale behind them.

Introduction: The Significance of Triazolo-Benzothiazoles

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity and novel pharmacological profiles. The[1][2][3]triazolo[3,4-b][1][4]benzothiazole system is a privileged scaffold, integrating two biologically important moieties: the 1,2,4-triazole and the benzothiazole.

Triazole derivatives are renowned for their broad spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[4][5][6][7] Their therapeutic success is often attributed to the triazole ring's ability to coordinate with metallic ions in enzyme active sites and participate in hydrogen bonding.[4] Similarly, the benzothiazole nucleus is a key structural component in numerous compounds exhibiting a wide range of bioactivities, including antitumor and antimicrobial effects.

By combining these two pharmacophores, the resulting tricyclic system presents a unique three-dimensional structure that is attractive for designing new therapeutic agents. This guide details reliable and reproducible methods for synthesizing these target compounds from a versatile intermediate, this compound.

Synthesis of the Key Intermediate: this compound

The successful synthesis of the target triazole derivatives hinges on the availability and purity of the starting hydrazino-benzothiazole intermediate. While this compound can be sourced commercially, its synthesis from readily available precursors is often more cost-effective for large-scale work. A common route begins with a substituted aniline, proceeding through a 2-aminobenzothiazole.[2]

Protocol: Synthesis of this compound

This protocol is a two-step process starting from the corresponding 2-amino-4-bromobenzothiazole.

Step 1: Synthesis of 2-Amino-4-bromobenzothiazole This step typically involves the oxidative cyclization of a thiourea derived from 3-bromoaniline.

Step 2: Conversion to this compound The amino group at the 2-position of the benzothiazole is displaced by a hydrazino group using hydrazine hydrate.[1][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-bromobenzothiazole (1.0 eq) in ethylene glycol.

  • Reagent Addition: Add an excess of hydrazine hydrate (approx. 10 eq, 80-99% solution) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (typically around 150-160 °C) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: The high temperature and excess hydrazine are necessary to drive the nucleophilic aromatic substitution, replacing the amino group with the hydrazino group. Ethylene glycol serves as a high-boiling solvent suitable for this transformation.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Precipitation & Filtration: A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with water to remove residual ethylene glycol and hydrazine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Experimental Protocols for Triazole Ring Formation

The following protocols describe three distinct and reliable methods for the cyclization of this compound into the fused[1][2][3]triazolo[3,4-b][1][4]benzothiazole system.

Method A: Synthesis of 8-Bromo-[1][2][3]triazolo[3,4-b][1][4]benzothiazole-3-thiol

This method utilizes carbon disulfide to introduce a single carbon atom and form a thiol-substituted triazole ring.[1][9]

  • Principle: The reaction proceeds via the formation of a dithiocarbazate intermediate. The nucleophilic hydrazino group attacks the electrophilic carbon of CS₂, followed by intramolecular cyclization and dehydration in a basic medium to yield the stable aromatic triazole ring.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Notes
This compound258.132.58 g (1.0 eq)Starting material
Potassium Hydroxide (KOH)56.110.62 g (1.1 eq)Base catalyst
Carbon Disulfide (CS₂)76.140.91 g / 0.72 mL (1.2 eq)C1 source; highly flammable, toxic
Ethanol (95%)46.0750 mLSolvent
Hydrochloric Acid (HCl), concentrated36.46As neededFor acidification

Step-by-Step Protocol

  • Dissolution: In a 100 mL round-bottom flask, dissolve potassium hydroxide in ethanol. Add this compound to this solution with stirring.

  • CS₂ Addition: Cool the flask in an ice bath. Slowly add carbon disulfide dropwise to the mixture.

    • Safety Critical: Perform this step in a well-ventilated fume hood. CS₂ has a low boiling point and is a fire hazard.

  • Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC.

  • Solvent Removal: After completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting solid residue in water. Filter the solution to remove any insoluble impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify it by slowly adding concentrated HCl dropwise until the pH is acidic (pH ~2-3). A solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Method B: Synthesis of 8-Bromo-[1][2][3]triazolo[3,4-b][1][4]benzothiazole

This protocol uses formic acid as the C1 source to generate the unsubstituted fused triazole ring.[1][2]

  • Principle: Formic acid acylates the terminal nitrogen of the hydrazino group. The resulting N-formyl intermediate undergoes acid-catalyzed intramolecular cyclization, followed by dehydration, to form the aromatic triazole ring.

Step-by-Step Protocol

  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add an excess of formic acid (e.g., 15-20 mL per gram of starting material).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

    • Causality Note: The excess formic acid acts as both the reagent and the acidic catalyst for the cyclization-dehydration cascade.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly over crushed ice with stirring.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect it by vacuum filtration.

  • Purification: Wash the solid with copious amounts of water to remove any residual formic acid, followed by a wash with a dilute sodium bicarbonate solution, and finally with water again. Dry the product under vacuum. Recrystallization from ethanol or acetic acid can be performed if necessary.

Method C: Synthesis of 3-Aryl-8-Bromo-[1][2][3]triazolo[3,4-b][1][4]benzothiazoles

This versatile two-step method allows for the introduction of various substituents (e.g., aryl groups) at the 3-position of the triazole ring.[1]

  • Principle: The first step is the formation of a hydrazone (a Schiff base) by condensing the starting hydrazine with an aldehyde. The second step is an oxidative cyclization of the hydrazone, where an oxidizing agent facilitates the ring closure to form the triazole.

Step 1: Synthesis of the Hydrazone Intermediate

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for 2-4 hours. The product often precipitates from the solution upon cooling.

  • Isolation: Cool the mixture, collect the solid hydrazone by filtration, wash with cold ethanol, and dry.

Step 2: Oxidative Cyclization to the Triazole

  • Reaction Setup: Suspend the dried hydrazone intermediate (1.0 eq) in glacial acetic acid or acetic anhydride.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

    • Causality Note: Acetic anhydride acts as both a solvent and a dehydrating agent, promoting the cyclization to the triazole ring.

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF-water.

Product Characterization Workflow

Confirming the identity and purity of the synthesized compounds is a critical final step. A logical workflow ensures that the material meets the required standards for subsequent use.

Standard Characterization Techniques
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.

  • Melting Point (M.p.): A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key transitions to observe include the disappearance of N-H stretches from the starting hydrazine and the appearance of C=N and C-S stretching vibrations characteristic of the fused ring system. For the product of Method A, a peak for the S-H stretch (around 2550-2600 cm⁻¹) may be observed.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The disappearance of the hydrazine N-H protons and the appearance of signals corresponding to the aromatic protons of the fused system confirm the reaction. The bromine atom's influence on adjacent proton chemical shifts can also be observed.[10][11][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. A key diagnostic feature is the isotopic pattern for bromine, which will show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.[11][13]

Expected Analytical Data Summary
Product NameMethodExpected Yield (%)Key IR Peaks (cm⁻¹)Key MS Feature
8-Bromo-[1][2][3]triazolo[3,4-b][1][4]benzothiazole-3-thiolA70-85~3100 (N-H), ~2550 (S-H), ~1600 (C=N)[M]⁺ and [M+2]⁺ peaks of ~1:1 intensity
8-Bromo-[1][2][3]triazolo[3,4-b][1][4]benzothiazoleB75-90~3050 (Ar C-H), ~1610 (C=N), ~1550 (C=C)[M]⁺ and [M+2]⁺ peaks of ~1:1 intensity
3-Aryl-8-Bromo-[1][2][3]triazolo[3,4-b][1][4]benzothiazolesC65-80~3060 (Ar C-H), ~1605 (C=N), signals for aryl group[M]⁺ and [M+2]⁺ peaks of ~1:1 intensity

Visual Schematics

Overall Synthetic Workflow

G cluster_start Starting Material cluster_products Target Triazole Derivatives start 4-Bromo-2-hydrazino- 1,3-benzothiazole reagentA + CS₂, KOH (Method A) start->reagentA reagentB + HCOOH (Method B) start->reagentB reagentC 1. + R-CHO 2. Ac₂O (Method C) start->reagentC prodA 8-Bromo-[1,2,4]triazolo[3,4-b] [1,3]benzothiazole-3-thiol prodB 8-Bromo-[1,2,4]triazolo[3,4-b] [1,3]benzothiazole prodC 3-Aryl-8-Bromo-[1,2,4]triazolo [3,4-b][1,3]benzothiazole reagentA->prodA reagentB->prodB reagentC->prodC

Caption: Synthetic routes from the key intermediate to various triazole derivatives.

Product Analysis and Characterization Flow

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization synthesis Crude Product Isolation purify Recrystallization synthesis->purify purity Purity Assessment (TLC, M.p.) purify->purity structure Structural Elucidation (IR, NMR, MS) purity->structure final Pure, Characterized Compound structure->final

Caption: Logical workflow for the purification and characterization of synthesized compounds.

References

  • Deshmukh, M. B., Patil, S. S., & Shejwal, R. V. (2010). Synthesis of New Triazolo and Pyrazolo Derivatives of Benzothiazole. Indian Journal of Heterocyclic Chemistry, 20, 163–166.
  • Maccioni, E., et al. (2020).[1][2][3]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7263220/]

  • Kumar, A., & Goyal, A. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. [Source: International Journal of Chemical Studies, URL: https://www.chemijournal.com/archives/2023/vol11issue3/PartD/11-3-38-958.pdf]
  • Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-Hydrazinobenzothiazole. Chemical Papers, 40(6), 791-796. [Source: Chemical Papers, URL: https://www.chemicke-zvesti.sk/papers/40-6/406791.pdf]
  • Singh, S., & Kaur, A. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. World Journal of Pharmaceutical Research. [Source: World Journal of Pharmaceutical Research, URL: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1718000788.pdf]
  • Ardón-Muñoz, L. G., & Bolliger, J. L. (2022). Synthesis of Benzo[3][5]thiazolo[2,3-c][1][2][3]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1435. [Source: MDPI, URL: https://www.mdpi.com/1420-3049/27/4/1435]

  • Siddappa, K., & Reddy, C. V. (2014). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. Der Pharma Chemica, 6(6), 365-372. [Source: Der Pharma Chemica, URL: https://www.derpharmachemica.com/pharma-chemica/vol6-iss6/DPC-2014-6-6-365-372.pdf]
  • Owa, T., et al. (2000). Synthesis and Pharmacological Activity of Triazole Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/jm000018q]
  • Al-Jubourry, M. I., & Hussein, F. A. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of Education for Pure Science-University of Thi-Qar. [Source: Journal of Education for Pure Science-University of Thi-Qar, URL: https://jeps.utq.edu.iq/index.php/jeps/article/view/1749]
  • Wikel, J. H., & Paget, C. J. (1974). Synthesis of s-triazole[3,4-b]benzothiazoles. The Journal of Organic Chemistry, 39(24), 3506–3508. [Source: ACS Publications, URL: https://pubs.acs.org/doi/abs/10.1021/jo00938a012]
  • Al-Majidi, S. M. H. (2017). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. International Journal of Research in Pharmacy and Science. [Source: International Journal of Research in Pharmacy and Science, URL not directly available]
  • Sonwane, S. K., & Pande, M. V. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Trade Science Inc. [Source: TSI Journals, URL: https://www.tsijournals.com/articles/synthesis-of-some-new-substituted-triazole-fused-with-benzothiazoles-and-their-antibacterial-activity.pdf]
  • Jayanthi, G., et al. (1996). Photochemical Synthesis of s-Triazolo[3,4-b]benzothiazole and Mechanistic Studies on Benzothiazole Formation. The Journal of Organic Chemistry. [Source: ACS Publications, URL: https://pubs.acs.org/doi/abs/10.1021/jo951717y]
  • Chhabria, M. T., et al. (2021). A Pharmacological Update of Triazole Derivative: A Review. Infectious Disorders - Drug Targets. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/33722165/]
  • Chhabria, M. T., et al. (2021). A Pharmacological Update of Triazole Derivative: A Review. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.
  • Gomha, S. M., et al. (2017). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.net/figure/Reactions-of-the-hydrazide-2-with-carbon-disulfide-under-different-conditions_fig2_317332304]
  • Sharma, D., et al. (2013). Recent advances in the synthesis of triazole derivatives. Contributions to Science. [Source: RACO, URL: https://www.raco.cat/index.php/Contributions/article/view/269399]
  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. [Source: TÜBİTAK Academic Journals, URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=9713]
  • Yurttaş, L., et al. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Letters in Drug Design & Discovery. [Source: Letters in Drug Design & Discovery, URL not directly available]
  • Al-Ostath, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Chemistry, 6(4), 101. [Source: MDPI, URL: https://www.mdpi.com/2624-8549/6/4/101]
  • Holla, B. S., et al. (2003). Synthesis and spectral characterization of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Source: ResearchGate, URL: https://www.researchgate.
  • Al-Juboori, A. M. J. (2025). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.
  • Barid, R. K., & Mohsin, M. K. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research.
  • Sharma, S., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08759a]
  • Niharika, P., et al. (2016). Synthesis, Characterization and Evaluation of Some Novel Benzothiazole Derivatives for their Antibacterial Activity. World Journal of Pharmaceutical Research. [Source: AWS, URL: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1470311029.pdf]
  • Suryawanshi, P. M. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Source: National Chemical Laboratory, URL: http://dspace.ncl.res.in:8080/xmlui/handle/20.500.12272/2407]
  • Jadhav, S. V., & Bobade, V. D. (2014). SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. International Journal of Research in Pharmacy and Chemistry. [Source: International Journal of Research in Pharmacy and Chemistry, URL not directly available]
  • Kurach, E. R., et al. (2019). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][4]thiadiazole). Molbank, 2019(3), M1082. [Source: MDPI, URL: https://www.mdpi.com/1422-8599/2019/3/M1082]

Sources

Application Notes and Protocols: Synthesis and Mechanistic Insights into the Reaction of 4-Bromo-2-hydrazino-1,3-benzothiazole with Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of benzothiazole-based hydrazones. Specifically, it details the reaction mechanism and provides a robust experimental protocol for the condensation of 4-Bromo-2-hydrazino-1,3-benzothiazole with ketones. Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities.[1][2] The hydrazone moiety, when incorporated into this scaffold, often enhances or imparts significant therapeutic properties, including anticancer and enzyme-inhibiting activities.[3][4] This guide explains the causality behind experimental choices, offers self-validating characterization data, and explores the synthetic utility of the resulting products, thereby providing a complete framework for laboratory application.

Introduction & Significance

The benzothiazole ring system, a fusion of benzene and thiazole, is a "privileged scaffold" in drug discovery, forming the core of numerous clinically approved and investigational therapeutic agents.[5][6] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for pharmacologically active molecules.[6] Applications of benzothiazole derivatives are extensive, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][7]

The introduction of a hydrazino group at the 2-position of the benzothiazole nucleus provides a versatile synthetic handle for further molecular elaboration. The subsequent reaction with carbonyl compounds, such as ketones, yields benzothiazolyl hydrazones—a class of compounds renowned for their biological significance. These hydrazones are not merely intermediates; they are potent agents in their own right, with documented efficacy as monoamine oxidase (MAO) inhibitors and anticancer agents.[3][8]

This guide focuses on the reaction between this compound and a generic ketone. The bromo-substitution can be strategically important for modulating the electronic properties of the ring system or for serving as a site for further cross-coupling reactions. Understanding the mechanism and mastering the synthesis of these target molecules is a critical step in the development of novel benzothiazole-based therapeutics.

Reaction Mechanism: Acid-Catalyzed Hydrazone Formation

The condensation of a hydrazine with a ketone to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves a crucial role in activating the electrophilic carbonyl carbon of the ketone.

Causality of Mechanistic Steps:

  • Protonation of the Ketone: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by an acid catalyst (H⁺). This step is critical because it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic terminal nitrogen of the hydrazine.

  • Nucleophilic Attack: The terminal amino group (-NH₂) of this compound acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated carbinolamine intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom. This is an intramolecular or solvent-mediated step that neutralizes the nitrogen and prepares the hydroxyl group to be a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the second nitrogen atom assists in the elimination of a water molecule. This dehydration step is often the rate-determining step and is favored by the formation of a stable, conjugated C=N double bond.

  • Deprotonation: The final step involves the removal of a proton from the nitrogen atom by a base (e.g., the solvent or the conjugate base of the acid catalyst) to yield the neutral hydrazone product and regenerate the acid catalyst.

Hydrazone Formation Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination cluster_4 Deprotonation R1 This compound R2 Ketone (R-CO-R') I1 Protonated Ketone R2->I1 + H⁺ H_plus H⁺ I2 Carbinolamine Intermediate I1->I2 + Benzothiazole Hydrazine I3 Protonated Carbinolamine I2->I3 I4 Imine Intermediate I3->I4 - H₂O P1 Benzothiazole Hydrazone I4->P1 - H⁺ H2O H₂O

Caption: Acid-catalyzed mechanism for hydrazone formation.

Experimental Protocol: Synthesis of a Representative Hydrazone

This protocol details the synthesis of (E/Z)-2-(2-(Propan-2-ylidene)hydrazinyl)-4-bromo-1,3-benzothiazole using acetone as a representative ketone. The principles are broadly applicable to other ketones, although reaction times and purification methods may need optimization.

Materials and Reagents
MaterialGradeSupplierPurpose
This compound≥97%VariesStarting Material
Acetone (Propan-2-one)ACS GradeVariesKetone reactant
Ethanol (96%)Reagent GradeVariesReaction Solvent
Glacial Acetic AcidACS GradeVariesAcid Catalyst
Deionized Water-In-houseWashing Agent
Anhydrous Sodium Sulfate-VariesDrying Agent (for potential extraction)
Silica Gel 60 (230-400 mesh)-VariesStationary phase for chromatography
TLC Plates (Silica gel 60 F₂₅₄)-VariesReaction Monitoring
Step-by-Step Procedure

Rationale: The procedure employs ethanol as a solvent due to its good solvating power for both the polar hydrazine and the less polar ketone, and its suitable boiling point for reflux. A catalytic amount of acetic acid is used to facilitate the reaction without causing unwanted side reactions.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.58 g, 10 mmol).

  • Dissolution: Add 40 mL of 96% ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. Gentle warming may be applied if necessary.[9]

  • Addition of Reactants: Add acetone (e.g., 0.87 mL, 12 mmol, 1.2 equivalents) to the solution, followed by the addition of 3-4 drops of glacial acetic acid using a Pasteur pipette. Causality: Using a slight excess of the ketone ensures the complete consumption of the more valuable benzothiazole starting material.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes (Eluent: e.g., 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours. Rationale: Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

  • Work-up & Isolation:

    • Once the reaction is complete (disappearance of the starting material spot on TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Often, the product will crystallize or precipitate out of the solution upon cooling. If not, reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.[9]

  • Purification: The crude product is often of high purity. However, for analytical purposes, recrystallization from ethanol can be performed to obtain fine, crystalline material.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C overnight. Record the final mass and calculate the percentage yield.

Safety Precautions
  • Hydrazine derivatives can be toxic and are potential sensitizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Ensure that heating is performed using a heating mantle or an oil bath, away from open flames.

Characterization and Validation

Confirming the structure of the synthesized hydrazone is essential. The following table summarizes the expected spectroscopic data, providing a self-validating system for the protocol.[3][10][11]

Spectroscopic DataThis compound (Starting Material)(E/Z)-2-(2-(Propan-2-ylidene)hydrazinyl)-4-bromo-1,3-benzothiazole (Product)Rationale for Change
FT-IR (cm⁻¹) ~3300-3100 (N-H stretch), ~1620 (N-H bend)~3250 (N-H stretch), ~1600 (C=N stretch) Disappearance of the ketone C=O stretch (if IR of ketone was taken) and appearance of the characteristic C=N imine stretch.
¹H NMR (ppm) 7.0-8.0 (Ar-H), Broad signals for -NHNH₂7.1-8.1 (Ar-H), Broad singlet for -NH-, Two singlets for -C(CH₃)₂ (~2.1-2.3 ppm) Appearance of two new singlets corresponding to the two non-equivalent methyl groups of the propan-2-ylidene moiety.
¹³C NMR (ppm) 110-140 (Ar-C), ~165 (C-2 of benzothiazole)110-140 (Ar-C), ~168 (C-2), ~155 (C=N) , ~18, ~25 (-CH₃) Appearance of a new quaternary carbon signal for the C=N imine and two new signals for the methyl carbons.
Mass Spec (m/z) [M]+ at ~258/260 (Isotopic pattern for Br)[M]+ at ~298/300 (Isotopic pattern for Br)A mass increase of 40 units, corresponding to the addition of a C₃H₄ fragment (acetone minus water).

Synthetic Utility & Further Reactions

The synthesized benzothiazole hydrazones are not merely final products but also valuable intermediates for constructing more complex heterocyclic systems. One of the most significant follow-up reactions is the oxidative cyclization to form fused triazolo[3,4-b]benzothiazole systems.[12] These tricyclic structures are of great interest in medicinal chemistry due to their compact and rigid framework, which often leads to high-affinity binding with biological targets.

Synthetic_Utility Hydrazone (E/Z)-2-(2-(Alkylidene)hydrazinyl) -4-bromo-1,3-benzothiazole Triazole 3-Alkyl-7-bromo-[1,2,4]triazolo [3,4-b][1,3]benzothiazole Hydrazone->Triazole Oxidative Cyclization (e.g., Acetic Anhydride, Reflux)

Caption: Further cyclization of the hydrazone product.

This transformation demonstrates the power of using the hydrazone as a linchpin for building molecular complexity, opening avenues to new classes of potentially bioactive compounds.

Conclusion

The reaction of this compound with ketones is a reliable and efficient method for synthesizing biologically relevant hydrazone derivatives. The acid-catalyzed mechanism proceeds through a well-understood addition-elimination pathway. The provided protocol, grounded in established chemical principles, offers a clear and reproducible procedure for obtaining these valuable compounds. The detailed characterization data serves as a benchmark for validating the synthetic outcome, ensuring the integrity of the research. The potential for these hydrazones to be converted into more complex fused heterocyclic systems further underscores their importance as versatile intermediates in the field of drug discovery and medicinal chemistry.

References

  • Gurdal, E. E., et al. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 24(23), 4278. Available from: [Link]

  • Yurttas, L., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1053. Available from: [Link]

  • Request PDF: Synthesis of new triazolo and pyrazolo benzothiazoles. (n.d.). ResearchGate. Available from: [Link]

  • Geronikaki, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4940. Available from: [Link]

  • No specific cit
  • No specific cit
  • Hussein, D. F., & Ahmed, H. A. (2016). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). 2,1-Benzothiazine-(quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(5), 3236-3251. Available from: [Link]

  • Tan, Y. Q., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(7), 579-596. Available from: [Link]

  • Oliva, P., et al. (2022).[3][4][13]Triazolo[3,4-b]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes. bioRxiv. Available from: [Link]

  • No specific cit
  • A novel, eco-friendly synthesis of 2-hydrazinylbenzo[d]thiazoles via the reaction of benzo[d]thiazol-2-amines with hydrazine hydrate in water under reflux has been reported in this book chapter. (2022). Chemical and Materials Sciences: Research Findings, 5. Available from: [Link]

  • No specific cit
  • Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available from: [Link]

  • Singh, P., et al. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(14), 5360. Available from: [Link]

  • No specific cit
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • Uher, M., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available from: [Link]

  • No specific cit
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Bioactive Heterocycles II, 125-159. Available from: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available from: [Link]

  • Arshad, F., et al. (2019). Chemical synthesis, spectroscopic analysis, antioxidant, and antimicrobial activities of some hydrazones derived from 4-fluorobenzohydrazide. ResearchGate. Available from: [Link]

  • No specific cit
  • No specific cit
  • Hussain, Z., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(8), 13864-13884. Available from: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1358943. Available from: [Link]

  • No specific cit

Sources

Application Notes & Protocols: A Comprehensive Guide to the Characterization of 4-Bromo-2-hydrazino-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3]. The introduction of a bromine atom at the 4-position and a hydrazino group at the 2-position creates the "4-Bromo-2-hydrazino-1,3-benzothiazole" core, a versatile precursor for synthesizing novel therapeutic candidates through reactions like hydrazone formation[2][4]. Rigorous characterization of these derivatives is paramount to confirm their chemical identity, purity, and stability, which are critical prerequisites for subsequent biological evaluation and drug development. This guide provides an in-depth overview and detailed protocols for the essential characterization techniques required for this important class of compounds.

Introduction: The Rationale for Multi-Faceted Characterization

The journey of a novel chemical entity from synthesis to a potential drug candidate is underpinned by a foundation of robust analytical data. For derivatives of this compound, a multi-technique approach to characterization is not merely a procedural formality but a scientific necessity. Each technique provides a unique piece of the molecular puzzle. Spectroscopic methods like NMR, FT-IR, and Mass Spectrometry confirm the covalent structure, while X-ray diffraction reveals the precise three-dimensional arrangement in the solid state. Concurrently, thermal analysis methods such as TGA and DSC provide critical insights into the material's stability and physical properties.

This document serves as a practical guide for researchers, outlining both the theoretical basis and step-by-step protocols for these indispensable analytical techniques.

G cluster_0 Characterization Workflow Synthesis Synthesized Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Preliminary Preliminary Analysis (TLC, Melting Point) Purification->Preliminary Spectroscopic Spectroscopic Confirmation Preliminary->Spectroscopic Structural Definitive Structural Analysis Spectroscopic->Structural If single crystal is obtained Physicochemical Physicochemical Properties Spectroscopic->Physicochemical Structural->Physicochemical Data Data Consolidation & Biological Screening Physicochemical->Data

Figure 1: A generalized workflow for the characterization of newly synthesized benzothiazole derivatives.

Spectroscopic and Structural Elucidation

The primary goal of spectroscopic analysis is the unambiguous confirmation of the synthesized molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for characterizing this compound derivatives.

Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing information about the connectivity of atoms and the presence of functional groups.

Expected Spectral Features:

  • ¹H NMR: Protons on the benzothiazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The bromine at C4 will influence the chemical shifts of adjacent protons (H5, H7). The N-H protons of the hydrazino or hydrazone moiety can appear as broad singlets over a wide range (δ 5.5-12.0 ppm) and may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom. The carbon atom attached to bromine (C4) will be shifted, and other aromatic carbons will appear in the δ 110-155 ppm range. The C2 carbon, attached to the hydrazino group, is typically found further downfield (δ > 160 ppm)[5].

Nucleus Typical Chemical Shift (δ, ppm) Notes
Aromatic C-H7.0 - 8.5The specific splitting pattern depends on the substitution.
Hydrazino N-H5.5 - 9.5Often broad; position is concentration and solvent dependent.
Hydrazone N-H9.0 - 12.0Typically deshielded compared to the hydrazino precursor.
Aromatic C110 - 155Quaternary carbons are typically weaker.
C-Br~115 - 125Direct effect of the halogen.
C=N (Thiazole)>160Characteristic of the C2 carbon in the benzothiazole ring.

Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for this compound derivatives. Data synthesized from related structures[5][6].

Protocol 2.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of benzothiazole derivatives and helps in observing exchangeable N-H protons[5].

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband-decoupled ¹³C NMR spectrum.

    • For complex structures, consider 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to confirm assignments[7].

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structure confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition.

Causality Behind the Technique: MS ionizes chemical compounds to generate charged molecules or molecule fragments and then measures their mass-to-charge (m/z) ratio. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, creates a distinctive isotopic pattern that is a hallmark of bromo-substituted compounds.

Expected Spectral Features:

  • Molecular Ion Peak: Look for a pair of peaks, [M]⁺ and [M+2]⁺, with almost equal intensity, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

  • HRMS: The measured m/z value should match the calculated value for the proposed chemical formula to within a few parts per million (ppm), confirming the elemental composition[6][8].

Protocol 2.2: HRMS Analysis (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Operate in positive ion mode, as the hydrazino nitrogen is readily protonated.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000 amu). Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the [M+H]⁺ or [M+Na]⁺ ion cluster. Verify the characteristic 1:1 isotopic pattern for the bromine atom. Compare the experimentally measured exact mass with the theoretically calculated mass for the proposed formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation.

Causality Behind the Technique: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). This results in a unique spectral fingerprint.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydrazino (N-H)Stretching3350 - 3100 (often two bands)
Hydrazino (N-H)Bending1620 - 1590
Aromatic (C-H)Stretching3100 - 3000
Thiazole (C=N)Stretching1630 - 1610
Aromatic (C=C)Stretching1600 - 1450
C-S BondStretching720 - 680

Table 2: Characteristic FT-IR absorption bands for this compound derivatives[9][10][11].

Protocol 2.3: FT-IR Analysis (ATR)

  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption peaks and compare them with known values for the expected functional groups.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

When a suitable single crystal can be grown, SC-XRD provides the absolute, unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing).

Causality Behind the Technique: A crystalline material diffracts a beam of X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, from which the mean positions of the atoms can be determined.

Protocol 2.4: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent from a saturated solution. Common solvents include ethanol, ethyl acetate, or DMF/water mixtures. This is often the most challenging step.

  • Crystal Selection: Under a microscope, select a well-formed, single crystal of appropriate size (~0.1-0.3 mm).

  • Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure using specialized software (e.g., SHELXS)[12]. The atomic positions and other parameters are then refined (e.g., using SHELXL) to achieve the best fit with the experimental data[12]. The final structure reveals key details, such as intermolecular hydrogen bonds involving the hydrazino group and π–π stacking interactions between benzothiazole rings[13][14].

Physicochemical Characterization

Beyond the molecular structure, understanding the bulk properties of the material is crucial for handling, formulation, and predicting its behavior.

G cluster_info main Characterization Technique Information Provided NMR NMR Spectroscopy Covalent Structure Atom Connectivity Purity Assessment main->NMR MS Mass Spectrometry Molecular Weight Elemental Formula (HRMS) Isotopic Pattern main->MS FTIR FT-IR Spectroscopy Functional Groups Present Bond Vibrations main->FTIR XRD SC-X-ray Diffraction 3D Molecular Structure Crystal Packing Intermolecular Forces main->XRD Thermal Thermal Analysis (TGA/DSC) Thermal Stability Melting Point Phase Transitions main->Thermal

Figure 2: Relationship between characterization techniques and the specific structural information they provide.

Thermal Analysis: Assessing Stability and Phase Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase transition properties of the derivatives.

Causality Behind the Techniques:

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A mass loss indicates decomposition or evaporation.

  • DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It detects phase transitions like melting (endothermic peak) and crystallization (exothermic peak).

Technique Parameter Measured Typical Range for Benzothiazoles
TGADecomposition Temp (T_d)200 - 350 °C
DSCMelting Point (T_m)Highly variable, depends on derivative

Table 3: Key thermal parameters for benzothiazole derivatives. Ranges are indicative and based on general data for related heterocyclic systems[15][16][17].

Protocol 3.1: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (3-5 mg) into an appropriate TGA or DSC pan (typically aluminum or alumina).

  • Instrument Setup (TGA): Place the pan in the TGA furnace. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to an upper limit (e.g., 600 °C).

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under nitrogen at a constant rate (e.g., 10 °C/min). An initial heat-cool-heat cycle can be used to remove thermal history.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (T_d), often defined as the temperature at which 5% weight loss occurs.

    • DSC: Determine the onset or peak temperature of the endotherm corresponding to the melting point (T_m).

Conclusion

The comprehensive characterization of this compound derivatives using a combination of spectroscopic and physicochemical techniques is essential for validating their identity, purity, and stability. The protocols and expected data outlined in this guide provide a robust framework for researchers to generate the high-quality, reliable data necessary to advance these promising compounds in the drug discovery pipeline. Each piece of data, from an NMR chemical shift to a thermal decomposition temperature, contributes to a complete and defensible scientific dossier for the molecule under investigation.

References

  • 9

  • 15

  • 10

  • 16

  • [2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][9][15]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - NIH]([Link])

Sources

Application Notes & Protocols: The Role of 4-Bromo-2-hydrazino-1,3-benzothiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Benzothiazole Scaffold as a Cornerstone of Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]

This guide focuses on a particularly versatile derivative: 4-Bromo-2-hydrazino-1,3-benzothiazole . The strategic placement of a bromine atom at the 4-position and a hydrazino moiety at the 2-position endows this molecule with unique chemical properties, making it an invaluable starting material for the synthesis of novel therapeutic agents. The hydrazino group (-NHNH₂) serves as a highly reactive and versatile chemical handle, primarily for the synthesis of hydrazones through condensation with various aldehydes and ketones.[1][4] This reaction provides a straightforward and efficient method for generating large libraries of diverse chemical entities for biological screening. The bromine atom, an electron-withdrawing group, can significantly influence the molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing its pharmacological profile.

These application notes provide a detailed exploration of the synthesis, derivatization, and biological evaluation of compounds originating from the this compound core, offering field-proven insights and detailed protocols for researchers in drug development.

Part 1: Synthesis and Derivatization Strategies

The utility of this compound begins with its synthesis. The following protocols outline a reliable synthetic pathway to the core molecule and its subsequent conversion into bioactive hydrazone derivatives.

Protocol 1.1: Synthesis of this compound

This synthesis is typically achieved in a two-step process starting from 3-bromoaniline. The causality behind this route lies in the foundational Sandmeyer-type reaction to form the benzothiazole ring, followed by a nucleophilic substitution to introduce the hydrazino group.

Step 1: Synthesis of 2-Amino-4-bromo-1,3-benzothiazole

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid.

  • Thiocyanation: Add potassium thiocyanate (KSCN) (1 equivalent) to the solution and cool the mixture to 0-5°C in an ice-salt bath.

  • Bromination: While maintaining the low temperature, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with vigorous stirring. Rationale: This in-situ generation of thiocyanogen, (SCN)₂, is the electrophile that attacks the aniline ring, leading to cyclization to form the aminobenzothiazole.

  • Reaction & Isolation: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Pour the reaction mixture into a beaker of ice water.

  • Purification: Filter the resulting precipitate, wash thoroughly with water to remove acid residues, and recrystallize from ethanol to yield pure 2-amino-4-bromo-1,3-benzothiazole.

Step 2: Conversion to this compound

  • Reactant Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-amino-4-bromo-1,3-benzothiazole (1 equivalent) in ethylene glycol.

  • Nucleophilic Substitution: Add hydrazine hydrate (80-99%, 10-15 equivalents) to the suspension.[5][6] Rationale: The large excess of hydrazine hydrate acts as both the nucleophile and the solvent, driving the reaction towards the substitution of the amino group (via a diazonium intermediate mechanism) with the hydrazino moiety.

  • Reflux: Heat the mixture to reflux (approx. 120-140°C) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature and pour it into cold water.

  • Purification: Collect the solid precipitate by filtration, wash with water until neutral, and dry. Recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture yields the final product.

Protocol 1.2: General Synthesis of Bioactive Hydrazone (Schiff Base) Derivatives

The 2-hydrazino group is a nucleophilic handle perfectly suited for condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones. This forms a hydrazone (or Schiff base) linkage, a common pharmacophore in many active compounds.[7]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, typically absolute ethanol or methanol.

  • Addition of Carbonyl: To this solution, add the desired aldehyde or ketone (1-1.1 equivalents).

  • Catalysis: Add 2-3 drops of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazino group.

  • Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry. Further purification can be achieved by recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates the general pathway from the core scaffold to a diverse library of hydrazone derivatives.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization to Hydrazones 3-Bromoaniline 3-Bromoaniline 2-Amino-4-bromo-1,3-benzothiazole 2-Amino-4-bromo-1,3-benzothiazole 3-Bromoaniline->2-Amino-4-bromo-1,3-benzothiazole 1. KSCN, Br2 2. Acetic Acid This compound This compound 2-Amino-4-bromo-1,3-benzothiazole->this compound Hydrazine Hydrate Reflux Bioactive Hydrazone Derivative Bioactive Hydrazone Derivative This compound->Bioactive Hydrazone Derivative Aldehyde/Ketone (R-CHO) Ethanol, Acetic Acid (cat.)

Caption: General workflow for synthesis and derivatization.

Part 2: Applications in Medicinal Chemistry & Structure-Activity Insights

Derivatives of this compound have shown significant promise in several therapeutic areas. The ease of creating diverse hydrazones allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated that benzothiazole-hydrazone derivatives possess potent cytotoxic effects against a variety of human cancer cell lines, including lung, breast, and colon cancer.[8][9][10] The mechanism of action is often multifaceted, with some compounds acting as inhibitors of protein tyrosine kinases (PTKs) or cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and proliferation.[8]

Antimicrobial Activity

The benzothiazole scaffold is also a cornerstone of many antimicrobial agents.[11][12] Hydrazone derivatives have exhibited broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[13][14] Some of these compounds are believed to exert their effect by inhibiting essential bacterial enzymes like DNA gyrase or dihydropteroate synthase (DHPS).[11][15]

Structure-Activity Relationship (SAR) Summary

The biological activity of the final hydrazone is highly dependent on the nature of the substituent (R-group) introduced from the aldehyde or ketone. The following table summarizes representative SAR findings from the literature.

Derivative Type (Substituent on Hydrazone)Target/AssayPotency (IC₅₀ / MIC)Key SAR InsightReference
Benzylidene with 4-Hydroxy, 3-MethoxyAnticancer (HeLa Cells)IC₅₀: ~2.41 µMThe presence of electron-donating groups like hydroxyl and methoxy on the phenyl ring significantly enhances cytotoxic potential.[10]
Benzylidene with 4-ChloroAnticancer (MCF-7, HT-29)Good ActivityHalogen substitutions, particularly chlorine, on the benzothiazole ring (at position 5 or 6) often increase cytotoxic activity.[9]
Benzylidene with 4-HydroxyAntibacterial (E. faecalis)MIC: ~1 µMA hydroxyl group on the benzylidene moiety is crucial for potent antibacterial activity, outperforming the standard drug ciprofloxacin in some cases.[11]
Benzylidene with Methyl or Bromo on BenzothiazoleAntibacterial (S. aureus, E. coli)High (Zone of Inhibition: 21-27 mm)Substitution at the 7-position of the benzothiazole ring with small groups (methyl) or halogens (bromo) enhances antibacterial action.[11]
Pyrazol-3-one derivativeAntibacterial (S. aureus)MIC: 0.025 mMFormation of a new heterocyclic ring (pyrazolone) from the hydrazino group can lead to compounds with superior activity compared to standard drugs like ampicillin.[15]

Part 3: Core Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, robust and standardized biological assays are essential. The following protocols describe two of the most common in vitro methods used in this context.

Protocol 3.1: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Rationale: DMSO is a common solvent for organic compounds, but its final concentration in the well should be kept low (<0.5%) to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3.2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range might typically be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[1] The result can be confirmed by adding a growth indicator dye like resazurin.

Visualization of MIC Determination Workflow

G start Start: Prepare Compound Stock & Bacterial Inoculum dilution Perform 2-fold serial dilutions of compound in 96-well plate start->dilution inoculate Inoculate wells with standardized bacterial suspension dilution->inoculate controls Include Positive (bacteria, no drug) & Negative (broth only) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine MIC = Lowest concentration with no visible growth read->determine end End determine->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutic agents.[1] Its synthetic accessibility allows for extensive SAR studies to optimize potency against cancer cells and microbial pathogens. The collective evidence from its numerous analogues provides a solid foundation for further research. Future work should focus on elucidating precise mechanisms of action, conducting in vivo efficacy studies, and exploring toxicological profiles to advance the most promising candidates toward clinical development.

References

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). RSC Publishing.
  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. (2007). PMC - NIH.
  • Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview. (2025). Benchchem.
  • Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper. (2025). Benchchem.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2017). MDPI.
  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2015).
  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (2022). PubMed Central.
  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (2022). PubMed.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2021). PubMed Central.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
  • Benzothiazole derivatives as anticancer agents. (2018). PMC - PubMed Central.
  • Biological Activities of Hydrazone Deriv
  • Recent insights into antibacterial potential of benzothiazole deriv
  • comparative analysis of 6-Bromo-2-hydrazino-1,3-benzothiazole synthesis methods. (2025). Benchchem.
  • A Comparative Analysis of 6-Bromo-2-hydrazino-1,3-benzothiazole Derivatives in Antimicrobial and Anticonvulsant Applic
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2020).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC - NIH.
  • Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. (2014). Journal of Chemical and Pharmaceutical Research.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, troubleshoot experimental hurdles, and answer frequently asked questions to help you improve your yield and purity.

Introduction

This compound is a key heterocyclic building block. The hydrazine moiety at the C2 position is a versatile functional group that serves as a nucleophile, enabling the construction of more complex molecules like pyrazoles, hydrazones, and other fused heterocyclic systems. These resulting structures are of significant interest in medicinal chemistry for developing novel therapeutic agents.

This guide focuses on the most prevalent synthetic strategies, providing a framework for logical troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The diagnostic workflow below can help pinpoint the stage at which an issue may be occurring.

G cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Post-Reaction cluster_analysis Analysis Start Start: Synthesis Planning Reagents Reagent Quality Check Start->Reagents Purity? Setup Reaction Setup Reagents->Setup Inert atmosphere? Reaction Run Reaction Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Periodic sampling Workup Quench & Workup Monitor->Workup Reaction complete? LowYield Low Yield? Monitor->LowYield Isolation Product Isolation Workup->Isolation Precipitation? Purification Purification Isolation->Purification Recrystallization/ Chromatography Analysis Characterization (NMR, MS, IR) Purification->Analysis Impurity Impurities? Purification->Impurity End Pure Product Analysis->End LowYield->Reagents Check starting materials LowYield->Reaction Optimize conditions Impurity->Workup Refine workup Impurity->Purification Optimize purification

Technical Support Center: Purification of 4-Bromo-2-hydrazino-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The insights provided are based on established chemical principles and field-proven troubleshooting strategies.

Introduction to Purification Challenges

The purification of this compound derivatives can be a complex task due to the inherent reactivity of the molecule and the potential for side-product formation during synthesis. The presence of the bromo-substituent and the hydrazino group introduces specific challenges, including the formation of isomers, over-brominated impurities, and degradation products. This guide provides a structured approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, some common impurities include:

  • Isomeric Bromobenzothiazoles: If the bromine is introduced onto the benzothiazole ring, you may encounter a mixture of brominated isomers, which can be difficult to separate.[1]

  • Over-brominated Products: The formation of di- or tri-brominated benzothiazole species is a possibility, especially with aggressive brominating agents.[1]

  • Unreacted Starting Materials: Depending on the synthetic precursor, you may have residual 2-amino-, 2-mercapto-, or 2-chloro-4-bromobenzothiazole.

  • Oxidation Products: The hydrazino group can be susceptible to oxidation, leading to the formation of azo or other oxidized species.

Q2: My crude product is a dark, oily substance instead of a solid. What could be the cause?

A2: The "oiling out" of a product during work-up or attempted recrystallization is a common issue. This can be caused by:

  • High Impurity Levels: A significant amount of impurities can depress the melting point of your compound and prevent crystallization.

  • Inappropriate Solvent Choice: The solvent system may be too good a solvent for your compound, preventing it from precipitating as a solid.

  • Residual Solvents from Reaction: Trapped high-boiling point solvents like DMF or DMSO can lead to an oily product.

Q3: I am observing multiple spots on my TLC plate after purification. How can I improve the separation?

A3: Multiple spots on a TLC plate indicate the presence of impurities. To improve separation:

  • Optimize Column Chromatography: Experiment with different solvent systems (e-g., varying ratios of ethyl acetate/hexane) to improve the resolution between your product and the impurities.[2]

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, alumina may be a suitable alternative.[3]

  • Sequential Purification: A combination of purification techniques, such as an initial recrystallization followed by column chromatography, can be effective.

Q4: Is this compound stable during purification?

A4: While generally stable, the hydrazino group can be sensitive. Prolonged exposure to air and light can lead to oxidation. Additionally, some brominated benzothiazoles can be unstable on acidic silica gel.[3] It is advisable to perform purification steps promptly and store the purified compound under an inert atmosphere, protected from light.

Troubleshooting Guide

This section provides a systematic approach to address common purification challenges.

Problem 1: Poor Yield After Recrystallization
Symptom Potential Cause Troubleshooting Steps
Low recovery of solid product.- The chosen solvent is too effective at dissolving the compound, even at low temperatures.- The concentration of the compound in the solvent is too low.- The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter.1. Solvent Screening: Test a range of solvents and solvent mixtures. Good recrystallization solvents will dissolve the compound when hot but have low solubility when cold.[4] Common choices for related compounds include ethanol, acetone/water, and isopropanol.[5][6]2. Concentration: Create a saturated solution at the boiling point of the solvent.3. Slow Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
The product "oils out" instead of crystallizing.- High levels of impurities.- The boiling point of the solvent is higher than the melting point of the compound (or the compound/impurity mixture).1. Initial Purification: Perform a preliminary purification step, such as a wash with a solvent in which the impurities are soluble but the product is not.2. Solvent Choice: Select a solvent with a lower boiling point.3. Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
Problem 2: Ineffective Purification by Column Chromatography
Symptom Potential Cause Troubleshooting Steps
Co-elution of the product and impurities.- Inappropriate solvent system (eluent).- Overloading of the column.1. TLC Optimization: Before running the column, identify an eluent system that provides good separation (Rf of the product around 0.3-0.4) on a TLC plate.2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.3. Column Loading: Use an appropriate amount of crude material for the size of the column (typically 1:30 to 1:50 ratio of crude material to silica gel by weight).
Streaking of the product on the column or TLC plate.- The compound may be too polar for the chosen eluent.- The compound may be interacting strongly with the stationary phase.1. Increase Eluent Polarity: Add a more polar solvent (e.g., methanol) to the eluent system in small amounts.2. Use a Different Stationary Phase: Consider using alumina or reverse-phase silica.
Product decomposition on the column.- The silica gel is acidic and may be degrading the compound.1. Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites.[3]2. Alternative Methods: If decomposition is severe, consider other purification methods like recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.

  • Elution: Begin eluting with the least polar solvent system, collecting fractions.

  • Gradient (Optional): Gradually increase the polarity of the eluent to elute the compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

Troubleshooting Logic for Recrystallization

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slow Cooling dissolve->cool troubleshoot_solvent Troubleshoot: - Change solvent/co-solvent - Use less solvent dissolve->troubleshoot_solvent No full dissolution crystals Crystals Form cool->crystals Success oil Product Oils Out cool->oil Failure filter_dry Filter and Dry crystals->filter_dry troubleshoot_impurities Troubleshoot: - Pre-purify by wash - Use seed crystal oil->troubleshoot_impurities pure Pure Product filter_dry->pure G start Crude Product Analysis (TLC) one_spot Relatively Clean (One major spot) start->one_spot multiple_spots Multiple Spots start->multiple_spots recrystallize Attempt Recrystallization one_spot->recrystallize column Perform Column Chromatography multiple_spots->column check_purity Check Purity (TLC/NMR) recrystallize->check_purity column->check_purity pure Pure Product check_purity->pure Purity OK re_purify Further Purification Needed check_purity->re_purify Still Impure re_purify->column

Caption: Decision tree for selecting an appropriate purification method.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Uličný, J., Gvozdjaková, A., & Žvak, V. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]

  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

Sources

Technical Support Center: Synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. We will delve into the common challenges and side reactions encountered during the synthesis, providing detailed troubleshooting guides and scientifically grounded explanations to help you optimize your experimental outcomes.

The most established and frequently utilized pathway to this molecule begins with the diazotization of 2-amino-4-bromobenzothiazole, followed by the reduction of the resulting diazonium salt. While conceptually straightforward, this transformation is sensitive to reaction conditions, and deviations can lead to a host of side products and diminished yields. This document serves as a field guide to navigate these complexities.

Section 1: The Synthetic Pathway at a Glance

The synthesis is a two-step, one-pot process that transforms the primary amino group of 2-amino-4-bromobenzothiazole into a hydrazine moiety.

  • Step 1: Diazotization. The aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (typically HCl), at a strictly controlled low temperature (0–5 °C). This converts the amine into a reactive diazonium salt intermediate.[1][2][3]

  • Step 2: Reduction. The cold diazonium salt solution is then treated with a mild reducing agent, most commonly stannous chloride (SnCl₂) dihydrate dissolved in concentrated HCl.[4][5] This reduces the diazonium group (-N₂⁺) to the desired hydrazine (-NHNH₂).

The overall workflow is summarized below.

G A 2-Amino-4-bromobenzothiazole B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 4-Bromo-1,3-benzothiazol-2-diazonium Chloride (Unstable Intermediate) B->C D Step 2: Reduction (SnCl₂·2H₂O, conc. HCl) C->D E This compound (Final Product) D->E

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section is structured to address the most common problems encountered during the synthesis.

Problem 1: Consistently Low or No Product Yield

Question: My final yield is disappointingly low after workup. What are the most likely causes and how can I fix them?

Answer: Low yield is the most frequent complaint and typically points to issues in one of the two core steps: the formation of the diazonium salt or its subsequent reduction.

  • Primary Cause: Decomposition of the Diazonium Intermediate

    • The Chemistry: Aryl diazonium salts are notoriously unstable. The diazonium group is an excellent leaving group, departing as highly stable dinitrogen gas (N₂).[6] If the temperature of the reaction rises above the critical 0–5 °C range, the C-N bond will cleave, generating a highly reactive aryl cation. This cation will be immediately quenched by any available nucleophile in the mixture, primarily water, to form the corresponding phenol (4-bromo-2-hydroxy-1,3-benzothiazole).

    • Troubleshooting & Prevention:

      • Aggressive Cooling: Ensure your reaction vessel is submerged in a well-maintained ice-salt or ice-acetone bath before adding any reagents.

      • Slow Reagent Addition: The sodium nitrite solution must be added dropwise, subsurface if possible, ensuring the internal temperature never exceeds 5 °C. An exothermic reaction that is difficult to control is a sign of overly rapid addition.

      • Immediate Use: The prepared diazonium salt solution should be used immediately for the reduction step. Do not store it.

  • Secondary Cause: Inefficient Reduction or Deamination

    • The Chemistry: The reduction of the diazonium salt to the hydrazine requires a sufficient stoichiometric amount of the reducing agent (SnCl₂). An insufficient amount will result in unreacted diazonium salt, which will then decompose during workup, tanking the yield. Conversely, while less common with SnCl₂, overly harsh conditions or prolonged reaction times can sometimes lead to the reductive cleavage of the N-N bond, a side reaction known as deamination, which regenerates the starting amine.[4]

    • Troubleshooting & Prevention:

      • Reagent Stoichiometry: Use at least 2-3 molar equivalents of SnCl₂·2H₂O relative to the starting amine. This ensures complete reduction.

      • Monitor Addition: The cold diazonium salt solution should be added slowly to the SnCl₂ solution. A rapid addition can cause localized heating and decomposition.

  • Tertiary Cause: Poor Isolation During Workup

    • The Chemistry: The product, an aryl hydrazine, is basic. The reaction is performed in strong acid, meaning the product exists as its hydrochloride salt. Workup typically involves basification (e.g., with NaOH or NH₄OH) to neutralize the excess acid and precipitate the free base. If the pH is not raised sufficiently, the product will remain protonated and soluble in the aqueous layer.

    • Troubleshooting & Prevention:

      • pH Control: During workup, add the base slowly while monitoring the pH with litmus paper or a pH meter. Continue adding base until the solution is strongly alkaline (pH > 10) to ensure complete precipitation of the product.

      • Efficient Filtration: Ensure the precipitated solid is collected efficiently and washed with cold water to remove inorganic salts.

Problem 2: Product is Discolored and Shows Multiple Spots on TLC

Question: My isolated product is brown/tan instead of the expected pale yellow, and my NMR/TLC analysis shows significant impurities. What are these byproducts and how do I avoid them?

Answer: The presence of colored impurities is a classic sign that side reactions have occurred. The most common culprits are detailed below.

Potential Impurity Cause & Mechanism Prevention Strategy
4-Bromo-2-hydroxy-1,3-benzothiazole Hydrolysis of Diazonium Salt: Caused by elevated temperatures (>5 °C) during diazotization. The unstable diazonium salt loses N₂ gas, and the resulting aryl cation reacts with water.[6]Maintain strict temperature control (0–5 °C) throughout the diazotization and addition steps.
Azo Dimer Impurity Azo Coupling: The electrophilic diazonium salt reacts with the nucleophilic unreacted starting amine. This occurs if there isn't enough acid to keep all the starting amine protonated and non-nucleophilic.[2][4]Ensure a sufficient excess of strong acid (e.g., concentrated HCl) is used to fully protonate the starting 2-amino-4-bromobenzothiazole before diazotization begins.
Unreacted Starting Material Incomplete Diazotization: Insufficient sodium nitrite or acid was used, or the reaction time was too short.Use a slight excess (1.1-1.2 equivalents) of sodium nitrite and ensure it is added to a strongly acidic solution of the amine.
Inorganic Tin Salts Incomplete Removal During Workup: Stannous chloride (SnCl₂) is oxidized to stannic species (Sn⁴⁺). During basification, these precipitate as tin hydroxides. If not thoroughly removed, they will contaminate the product.[7]After basification, stir the slurry for an extended period (30-60 min) to ensure complete precipitation of tin salts. Wash the filtered product thoroughly with deionized water.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is stannous chloride (SnCl₂) the preferred reducing agent for this reaction?

    • A1: Stannous chloride is a mild and selective reducing agent. It has the right reduction potential to convert the diazonium group to a hydrazine without significantly over-reducing it to the amine or cleaving other functional groups on the molecule.[4] It is also cost-effective and readily available. Other reducing agents like sodium sulfite can also be used.[5]

  • Q2: My workup procedure involves making the solution strongly basic, which precipitates a large amount of a gelatinous solid along with my product. What is this?

    • A2: This is almost certainly a mixture of tin(II) and tin(IV) hydroxides. SnCl₂ is oxidized to SnCl₄ during the reaction. When you add a base like NaOH, you neutralize the HCl and precipitate these tin species as Sn(OH)₂ and Sn(OH)₄. This is an essential step to separate the inorganic byproducts from your organic product. Thorough washing of the filtered solid is key.

  • Q3: Can I purify the final this compound by column chromatography?

    • A3: While possible, it can be challenging. Hydrazines can be somewhat unstable on silica gel and may streak or decompose.[8] The preferred method of purification is recrystallization. A solvent system like ethanol/water or isopropanol is often effective. If chromatography is necessary, consider using a deactivated silica gel (e.g., with 1-2% triethylamine in the eluent) to minimize decomposition.

  • Q4: How should I store the final product?

    • A4: Aryl hydrazines can be sensitive to air and light. Over time, they may oxidize and darken in color. For long-term storage, it is best to keep the product in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer.

Section 4: Visualizing the Side Reactions

Understanding the competing chemical pathways is crucial for troubleshooting. The following diagram illustrates the desired reaction alongside the two most common side reactions that lead to impurities.

G cluster_main Main Synthetic Pathway cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Azo Coupling Amine 2-Amino-4-bromobenzothiazole (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) Amine->Diazonium NaNO₂ / HCl 0-5 °C Hydrazine Product: 4-Bromo-2-hydrazino-benzothiazole (Ar-NHNH₂) Diazonium->Hydrazine SnCl₂ / HCl Phenol Byproduct: 4-Bromo-2-hydroxy-benzothiazole (Ar-OH) Diazonium->Phenol Temp > 5°C + H₂O, -N₂ Azo Byproduct: Azo Dimer (Ar-N=N-Ar'-NH₂) Diazonium->Azo + unreacted Ar-NH₂ (insufficient acid)

Caption: Key reaction pathways in the synthesis of this compound.

Section 5: Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on their specific scale and equipment.

Materials:

  • 2-Amino-4-bromobenzothiazole

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-4-bromobenzothiazole (1.0 eq) and concentrated HCl (4-5 eq). Stir the resulting slurry and cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine slurry via the dropping funnel, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.

  • Preparation of Reducing Agent: In a separate, larger beaker, dissolve stannous chloride dihydrate (2.5 eq) in concentrated HCl (3-4 eq). Cool this solution thoroughly in an ice bath.

  • Reduction: Slowly add the cold diazonium salt slurry from step 2 to the cold, stirred stannous chloride solution. The addition should be controlled to keep the temperature below 10 °C. A precipitate, the hydrochloride salt of the product, may form.

  • Isolation: After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours. Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

  • Workup: Transfer the crude solid to a beaker containing water. While stirring vigorously, slowly add a concentrated solution of NaOH or NH₄OH until the mixture is strongly alkaline (pH > 10). A thick precipitate of the free base and tin hydroxides will form.

  • Final Collection: Stir the alkaline slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of deionized water until the filtrate runs clear and has a neutral pH.

  • Purification: Dry the crude product in a vacuum oven at low heat (40-50 °C). The product can be further purified by recrystallization from a suitable solvent such as ethanol.

References

  • Štibrányi, L., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available at: [Link]

  • Tarik, E., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 481-495. Available at: [Link]

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Available at: [Link]

  • Bhagat, T. M. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-[(4-BROMO-6-METHOXY-1,3- BENZOTHIAZOL-2-YL)AMINO]. Journal of Emerging Technologies and Innovative Research, 9(5). Available at: [Link]

  • Chemistry LibreTexts (2023). Reactions of Aryl Diazonium Salts. Available at: [Link]

  • Al-Azzawi, A. M. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Thesis. Available at: [Link]

  • Geronikaki, A., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(21), 5198. Available at: [Link]

  • CN102910670A - Method for reducing stannic chloride. Google Patents.
  • Chemistry Workshop JR (n.d.). Named Reactions Of Haloalkanes and haloarenes. Available at: [Link]

  • Gras, E., et al. (2018). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. Tetrahedron Letters, 59(38), 3469-3472. Available at: [Link]

  • BYJU'S (n.d.). Chemical Reactions of Diazonium Salts. Available at: [Link]

  • Chemistry Stack Exchange (2016). Does this reduction mechanism of an diazonium via stannic chloride sense? Available at: [Link]

  • Semantic Scholar (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Available at: [Link]

  • Reddit (2025). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Diazotisation. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Available at: [Link]

  • Tambe, D. S., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(1), 47-69. Available at: [Link]

  • Yurttaş, L., et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 22(10), 1690. Available at: [Link]

  • ResearchGate (2019). The effect of the amount of diazotized 2-aminobenzothiazole on dye absorbance. Available at: [Link]

  • CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. Google Patents.
  • MDPI (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([9][10][11]thiadiazole). Molbank, 2022(2), M1362. Available at: [Link]

  • Patsnap (n.d.). A method for synthesizing 4-methyl-2 hydrazinobenzothiazole. Available at: [Link]

  • Khan, K. M., et al. (2020). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 10(52), 31215-31231. Available at: [Link]

  • ResearchGate (2019). Synthesis, reactions and antimicrobial activity of benzothiazoles. Available at: [Link]

  • PubChemLite (2025). This compound (C7H6BrN3S). Available at: [Link]

  • ResearchGate (2025). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]

  • CN102382010A - Preparation process for 4- bromo phenyl hydrazine. Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-hydrazino-1,3-benzothiazole Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the condensation reactions of 4-Bromo-2-hydrazino-1,3-benzothiazole. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles and ensure the success of your synthetic endeavors.

I. Introduction to the Condensation Reaction

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds with significant biological activity. Its condensation with carbonyl compounds, such as aldehydes and ketones, yields hydrazone derivatives that are precursors to pyrazoles, triazoles, and other valuable scaffolds in medicinal chemistry.[1][2]

The core reaction is a nucleophilic addition-elimination at the carbonyl carbon, forming a stable C=N double bond. While seemingly straightforward, the success of this reaction is highly dependent on carefully optimized conditions to maximize yield and purity.

Reaction Mechanism: A Step-by-Step Overview

The condensation proceeds in two main stages:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety, being the most nucleophilic site, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Dehydration: The resulting hemiaminal intermediate undergoes elimination of a water molecule to form the final hydrazone product. This step is often the rate-determining step and is typically acid-catalyzed.

Reaction_Mechanism Reactants This compound + Aldehyde/Ketone Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Hydrazone Product + Water Intermediate->Product Dehydration (Rate-determining)

Caption: General mechanism of hydrazone formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the condensation of this compound.

Q1: My reaction is very slow or has not gone to completion. What are the likely causes and how can I accelerate it?

A1: Slow reaction kinetics are a frequent challenge. The primary causes are often related to pH, temperature, or the inherent reactivity of your substrates.

  • Causality: The dehydration step of the mechanism is acid-catalyzed. Without sufficient acid, the elimination of water is slow, leading to an accumulation of the hemiaminal intermediate. Conversely, strong acidic conditions can protonate the hydrazine, reducing its nucleophilicity and slowing down the initial attack.

  • Troubleshooting Steps:

    • Catalysis: Introduce a catalytic amount of a weak acid. A few drops of glacial acetic acid are often sufficient to protonate the hydroxyl group of the hemiaminal, making it a better leaving group (water).

    • Aniline Catalysis: For particularly stubborn substrates, aniline can act as a nucleophilic catalyst. It forms a highly reactive protonated Schiff base in situ, which then undergoes rapid transimination with the hydrazine, accelerating the overall reaction rate without altering the equilibrium.[3]

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, monitor the reaction closely for the formation of byproducts.[4]

    • Solvent Choice: Ensure your solvent can dissolve all reactants. Ethanol is a common and effective choice. For less soluble substrates, consider DMF or DMSO.[5]

Q2: I am observing multiple spots on my TLC, and the final product is difficult to purify. What are the likely side reactions?

A2: The formation of multiple products often points to side reactions or the presence of impurities in the starting materials.

  • Causality: The 2-hydrazinobenzothiazole core can exist in tautomeric forms, which may exhibit different reactivity.[6] Additionally, over-oxidation or reactions involving the bromine substituent are possible under harsh conditions.

  • Troubleshooting Steps:

    • Azine Formation: A common byproduct is the azine, formed by the reaction of two molecules of the carbonyl compound with one molecule of hydrazine (if present as an impurity) or by the reaction of the initially formed hydrazone with another molecule of the carbonyl compound.[7] To minimize this, use a slight excess (1.05-1.1 equivalents) of the this compound.

    • Purity of Starting Material: Ensure the purity of your this compound. It can be synthesized from 2-mercaptobenzothiazole and hydrazine hydrate.[8] Impurities from this synthesis can lead to byproducts.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q3: The yield of my reaction is consistently low. How can I optimize it?

A3: Low yield can be attributed to a number of factors, including incomplete reaction, product degradation, or mechanical loss during workup and purification.

  • Causality: Suboptimal reaction conditions are the most common cause of low yields. The choice of solvent, catalyst, and temperature can have a significant impact on the final outcome.

  • Optimization Strategy: A systematic approach to optimizing reaction conditions is crucial. Below is a table illustrating the effect of various parameters on the reaction yield.

Parameter Condition A Condition B Condition C Condition D Typical Outcome & Rationale
Solvent EthanolMethanolTolueneDMFEthanol is often the solvent of choice due to its ability to dissolve a wide range of reactants and its suitable boiling point.[5]
Catalyst NoneAcetic AcidAnilinePTSAAcetic acid provides the necessary acidic environment for the dehydration step without being overly harsh. Aniline can be a powerful catalyst for slow reactions.[3]
Temperature Room Temp.50 °CReflux0 °C50 °C often provides a good balance between reaction rate and minimizing byproduct formation. Room temperature may be too slow, while reflux can lead to degradation.[4]
Time 1 hour4 hours12 hours24 hoursReaction times are substrate-dependent. Monitor by TLC to determine the point of maximum product formation.

Q4: My purified product appears to be unstable on silica gel during column chromatography. What are my options?

A4: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.

  • Causality: The lone pairs on the nitrogen atoms of the benzothiazole and hydrazone moieties can interact with the acidic silanol groups on the silica surface, potentially catalyzing decomposition.

  • Troubleshooting Steps:

    • Neutralized Silica: Pre-treat the silica gel with a triethylamine solution (e.g., 1% triethylamine in the eluent) to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, for column chromatography.

    • Recrystallization: If the product is a solid, recrystallization is often a superior method for purification, avoiding the issues associated with chromatography. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for the Condensation of this compound with an Aldehyde

This protocol provides a robust starting point for the synthesis of hydrazone derivatives.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

    • Add ethanol (approximately 10 mL per mmol of the hydrazine) to the flask.

    • Stir the mixture to dissolve the starting material. Gentle warming may be required.

  • Addition of Reagents:

    • Add the aldehyde (1.0 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction:

    • Heat the reaction mixture to 50-60 °C and stir.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

    • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can then be collected by filtration.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Protocol 2: Characterization of the Hydrazone Product
  • ¹H and ¹³C NMR Spectroscopy: The formation of the hydrazone can be confirmed by NMR spectroscopy. Expect to see the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine proton signal (around 8-9 ppm). The chemical shifts of the aromatic protons on the benzothiazole ring will also be affected by the new substituent.[9][10]

  • FT-IR Spectroscopy: Look for the appearance of a C=N stretching vibration (typically in the range of 1620-1575 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the hydrazine.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Experimental_Workflow A 1. Reaction Setup (Hydrazine, Aldehyde, Ethanol) B 2. Add Catalyst (Glacial Acetic Acid) A->B C 3. Heat and Monitor (50-60°C, TLC) B->C D 4. Cool and Isolate (Filtration or Concentration) C->D E 5. Purify (Recrystallization) D->E F 6. Characterize (NMR, IR, MS) E->F

Caption: Standard experimental workflow for hydrazone synthesis.

IV. Safety & Handling

  • 4-Bromo-2,1,3-benzothiadiazole (Related Compound): This compound is classified as a skin and eye irritant and may cause respiratory irritation.[11][12] It is prudent to assume that this compound has a similar hazard profile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[11]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for all reagents used in your synthesis.

V. References

Sources

Technical Support Center: 4-Bromo-2-hydrazino-1,3-benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. Here, we address common challenges and impurities encountered during its multi-step synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions & Troubleshooting Guide

The synthesis of this compound is a robust process, yet it is susceptible to several side reactions that can impact yield and purity. The most common synthetic routes involve the initial formation of a 2-amino-4-bromobenzothiazole intermediate, followed by its conversion to the target hydrazine derivative. This conversion is typically achieved either through a diazotization/Sandmeyer reaction sequence followed by hydrazinolysis, or by direct displacement amination. Our guide will focus on impurities arising from these key transformations.

Q1: My final product is discolored (yellow, orange, or brown) instead of the expected off-white solid. What is the likely cause?

A1: Cause & Mechanism

Discoloration is almost always indicative of azo-coupling byproducts formed during the diazotization of the 2-amino-4-bromobenzothiazole intermediate. Diazonium salts are potent electrophiles and can react with any unreacted, electron-rich 2-aminobenzothiazole precursor present in the reaction mixture.[1] This electrophilic aromatic substitution reaction forms a highly conjugated azo dye, which can be intensely colored even at low concentrations.[2]

Troubleshooting & Prevention:

  • Strict Temperature Control: The diazotization reaction must be maintained at 0–5 °C.[3] Higher temperatures accelerate both the decomposition of the diazonium salt and the rate of unwanted azo coupling.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine. This ensures that a localized excess of nitrous acid does not build up, which can lead to side reactions.

  • Ensure Complete Diazotization: Before proceeding, confirm the presence of a slight excess of nitrous acid using starch-iodide paper (the paper will turn blue-black).[2] A negative test indicates that unreacted amine is still present, which will inevitably lead to azo coupling. If the test is negative, add a small additional amount of sodium nitrite solution.

Q2: My analytical data (LC-MS, NMR) shows a significant impurity with a mass corresponding to a loss of the entire hydrazino group and its replacement by a hydrogen atom. What is this impurity?

A2: Cause & Mechanism

This common impurity is the deamination byproduct, 4-bromobenzothiazole . It is a characteristic side product of the Sandmeyer reaction, where the diazonium group is replaced by a halide.[4] The mechanism of the Sandmeyer reaction is believed to involve radical intermediates.[5][6] The intermediate aryl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of the deaminated product.

Troubleshooting & Prevention:

  • Use Fresh Copper(I) Catalyst: The efficiency of the copper(I) catalyst (e.g., CuBr or CuCl) is critical. Ensure the catalyst is fresh and not oxidized to copper(II), as this can impair the desired radical pathway.

  • Control Reaction Conditions: Ensure the reaction conditions, including solvent and temperature, are optimized for the specific Sandmeyer protocol being used. Some protocols recommend specific solvents to minimize hydrogen atom abstraction.[7]

  • Alternative Routes: If deamination is a persistent issue, consider the alternative synthesis route that avoids the Sandmeyer reaction altogether: the direct conversion of 2-amino-4-bromobenzothiazole to the hydrazine derivative using a hydrazine-hydrazine hydrochloride mixture.[8]

Q3: I've isolated a byproduct with a mass indicating the replacement of the hydrazino group with a hydroxyl group. How did this form?

A3: Cause & Mechanism

The impurity is 4-Bromo-2-hydroxy-1,3-benzothiazole . This is a classic byproduct of diazotization chemistry. The intermediate diazonium salt is susceptible to nucleophilic attack by water, especially if the reaction mixture is allowed to warm up before the addition of the Sandmeyer reagent (e.g., CuBr).[2] The loss of dinitrogen gas (N₂) is thermodynamically very favorable, driving the formation of the hydroxylated byproduct.

Below is a diagram illustrating the key decision point for the diazonium salt intermediate, leading to either the desired product pathway or the formation of major impurities.

Diazonium_Salt_Fate Start 2-Amino-4-bromo- benzothiazole Diazonium Arenediazonium Salt Intermediate Start->Diazonium NaNO₂, H⁺ (0-5 °C) Sandmeyer_Precursor 2-Chloro/Bromo- 4-bromobenzothiazole Diazonium->Sandmeyer_Precursor CuX (Sandmeyer Rxn) Phenol_Impurity Impurity: 4-Bromo-2-hydroxy- benzothiazole Diazonium->Phenol_Impurity H₂O (Temp > 5 °C) Azo_Impurity Impurity: Azo-Coupled Dimer Diazonium->Azo_Impurity + Unreacted Amine (Incomplete Diazotization) Final_Product 4-Bromo-2-hydrazino- 1,3-benzothiazole Sandmeyer_Precursor->Final_Product N₂H₄·H₂O

Caption: Fate of the diazonium salt intermediate.

Troubleshooting & Prevention:

This impurity shares the same root cause as the azo-coupling byproduct: poor temperature control.

  • Maintain 0–5 °C: Use an ice-salt bath if necessary to keep the temperature strictly within the required range throughout the diazotization and subsequent Sandmeyer reaction.

  • Immediate Use: Use the diazonium salt solution immediately after its preparation.[2] Letting it stand, even at low temperatures, increases the likelihood of decomposition and phenol formation.

Q4: My final hydrazinolysis step is incomplete, leaving significant unreacted 2-chloro-4-bromobenzothiazole. How can I drive this reaction to completion?

A4: Cause & Mechanism

The reaction of a 2-halobenzothiazole with hydrazine hydrate is a nucleophilic aromatic substitution (SNAr). Incomplete conversion is typically due to insufficient reaction time, inadequate temperature, or deactivation of the nucleophile.

Troubleshooting & Optimization:

  • Increase Reaction Time/Temperature: While many protocols suggest refluxing in ethanol, switching to a higher boiling point solvent like ethylene glycol can significantly increase the reaction rate.[9][10] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Excess Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to ensure the forward reaction is favored.

  • Solvent Choice: Ensure your starting 2-chloro-4-bromobenzothiazole is fully soluble in the chosen solvent at the reaction temperature to avoid a heterogeneous reaction mixture that may react slowly.

Summary of Common Impurities

The table below provides a quick reference to the most common impurities, their origin, and key analytical identifiers.

Impurity NameStructureOrigin StepΔ Mass (from product)Key Analytical Signature
4-BromobenzothiazoleBenzothiazole-BrDiazotization / Sandmeyer-31 Da (-N₂H₃)Absence of N-H protons in ¹H NMR.
4-Bromo-2-hydroxybenzothiazoleBenzothiazole-Br, -OHDiazotization-15 Da (-NHNH₂) vs (+O)Broad -OH peak in ¹H NMR; mass shift.
Azo-Coupled DimerAr-N=N-Ar'DiazotizationHigh MWIntense color; complex aromatic region in NMR.
Unreacted Starting Materiale.g., Benzothiazole-Br, -ClHydrazinolysis-16.5 Da (-N₂H₄) vs (+Cl)Corresponds to the mass of the 2-halo precursor.
Bis-hydrazobenzothiazoleAr-NH-NH-ArHydrazinolysisHigh MWA minor impurity where the product reacts with starting material.[8]

Experimental Protocol: Quality Control for Diazotization

This protocol details the critical steps to minimize phenol and azo dye impurities during the formation of the diazonium salt intermediate from 2-amino-4-bromobenzothiazole.

Objective: To ensure complete diazotization while preventing thermal decomposition and side reactions.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 1.0 equivalent of 2-amino-4-bromobenzothiazole in a suitable acidic medium (e.g., 3M HCl).

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature is stable between 0 °C and 5 °C.

  • Nitrite Solution: Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.

  • Slow Addition: Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes. Crucially, ensure the internal temperature never exceeds 5 °C .

  • Stirring: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15-30 minutes.

  • Quality Control Check: Dip a clean glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate formation of a dark blue-black color confirms the presence of excess nitrous acid, indicating that all the primary amine has been consumed.[2]

  • Troubleshooting the QC Check:

    • If the test is negative (no color change): The amine is not fully converted. Add a very small amount (e.g., 0.05 equivalents) of the sodium nitrite solution and stir for another 10 minutes. Repeat the starch-iodide test until a positive result is achieved.

    • If the test is excessively strong: A large excess of nitrous acid can sometimes lead to other side reactions. While less common, this can be quenched by the cautious addition of a small amount of sulfamic acid until the test is only faintly positive.

  • Proceed Immediately: Once a slight excess of nitrous acid is confirmed, proceed immediately to the next step (e.g., the Sandmeyer reaction) without delay to prevent decomposition of the diazonium salt.

Caption: Troubleshooting workflow for the diazotization step.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
  • ChemicalBook. (n.d.). 2-Chlorobenzothiazole synthesis.
  • Benchchem. (n.d.). 4-Bromobenzo[d]thiazol-2-amine hydrochloride.
  • National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Benchchem. (n.d.). Comparative analysis of 6-Bromo-2-hydrazino-1,3-benzothiazole synthesis methods.
  • Barnett, C. J., & Smirz, J. C. (1974). PREPARATION OF 2-HYDRAZINOBENZOTHIAZOLES BY EXCHANGE AMINATION.
  • ChemicalBook. (n.d.). 2-HYDRAZINOBENZOTHIAZOLE synthesis.

Sources

Technical Support Center: Byproducts of 4-Bromo-2-hydrazino-1,3-benzothiazole Reactions with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-hydrazino-1,3-benzothiazole. This guide is designed to provide in-depth troubleshooting and answers to frequently encountered issues during its reactions with various electrophiles. My aim is to equip you with the expertise to anticipate, identify, and mitigate the formation of unwanted byproducts, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Versatile but Reactive Nature of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry, prized for its role in the synthesis of a wide array of biologically active compounds, including pyrazole, triazole, and fused heterocyclic systems.[1][2][3][4] Its utility stems from the nucleophilic character of the hydrazine moiety, which readily reacts with a variety of electrophilic partners. However, this reactivity can also be a source of experimental challenges, leading to the formation of unexpected and often difficult-to-separate byproducts. This guide will delve into the causality behind these experimental choices and provide self-validating protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reactions with Aldehydes and Ketones

Question 1: I am trying to synthesize a hydrazone from this compound and a simple ketone (e.g., acetone), but I am observing multiple spots on my TLC plate. What could be the issue?

Answer:

This is a common observation. While the expected reaction is the formation of a hydrazone, several side reactions can occur, leading to a mixture of products.[5][6]

Potential Byproducts and Their Formation:

  • Azine Formation: One of the most common byproducts is the formation of an azine. This occurs when the ketone reacts with two molecules of the hydrazine, or when the initially formed hydrazone reacts with another molecule of the ketone followed by elimination of hydrazine.

  • Cyclization Products: Depending on the reaction conditions (e.g., presence of acid or base catalysts), the initially formed hydrazone can undergo intramolecular cyclization, especially if there are other reactive functional groups on the ketone or the benzothiazole ring.

  • Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can be promoted by air, especially under basic conditions or in the presence of certain metal ions. This can lead to the formation of diazenes or other colored impurities.

  • Reaction with Solvent: In some cases, the solvent itself can participate in the reaction. For instance, if acetone is used as a solvent for a reaction with a different electrophile, it can competitively react with the 2-hydrazinylbenzothiazole.[5][6]

Troubleshooting Flowchart:

G start Multiple Spots on TLC in Hydrazone Synthesis check_ketone Is the ketone pure and free of aldehyde impurities? start->check_ketone check_conditions Review Reaction Conditions: - Temperature - Catalyst - Solvent check_ketone->check_conditions Yes control_stoichiometry Use a slight excess (1.1 eq) of the ketone. check_conditions->control_stoichiometry lower_temp Run the reaction at a lower temperature (e.g., 0 °C to RT). control_stoichiometry->lower_temp catalyst_choice Use a mild acid catalyst (e.g., a few drops of acetic acid). lower_temp->catalyst_choice solvent_choice Use an inert solvent like ethanol or methanol. catalyst_choice->solvent_choice monitor_reaction Monitor the reaction closely by TLC to avoid prolonged reaction times. solvent_choice->monitor_reaction purification Consider alternative purification methods (e.g., column chromatography vs. recrystallization). monitor_reaction->purification

Caption: Troubleshooting workflow for unexpected byproducts in hydrazone synthesis.

Category 2: Cyclization Reactions with Dicarbonyl Compounds

Question 2: I am attempting to synthesize a pyrazole derivative by reacting this compound with a 1,3-dicarbonyl compound, but I am getting a poor yield and a mixture of regioisomers. How can I improve this?

Answer:

The reaction of hydrazines with unsymmetrical 1,3-dicarbonyl compounds is a well-known challenge that can lead to the formation of two possible regioisomeric pyrazoles.[7][8] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.

Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRecommended Action
Steric Hindrance The hydrazine will preferentially attack the less sterically hindered carbonyl group.Choose a 1,3-dicarbonyl compound where the steric environments of the two carbonyls are significantly different if a single regioisomer is desired.
Electronic Effects Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack, while electron-donating groups will deactivate it.Consider the electronic nature of the substituents on the 1,3-dicarbonyl compound to predict the major regioisomer.
pH of the Reaction The pH can influence which carbonyl group is more readily protonated and thus more electrophilic. Acidic conditions often favor attack at the more basic carbonyl oxygen, while basic conditions can involve enolate intermediates.Carefully control the pH of the reaction mixture. A systematic screen of pH conditions may be necessary to optimize for the desired regioisomer.
Temperature Higher temperatures can lead to a loss of selectivity and the formation of a thermodynamic mixture of products.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol for Improved Regioselectivity:

  • Reactant Purity: Ensure both this compound and the 1,3-dicarbonyl compound are of high purity.

  • Solvent Selection: Use a protic solvent like ethanol or acetic acid, which can facilitate proton transfer steps in the mechanism.

  • Catalyst Control: Start with a catalytic amount of a mild acid (e.g., acetic acid). If regioselectivity is still poor, consider running the reaction under basic conditions (e.g., with a catalytic amount of piperidine or pyridine).

  • Temperature Management: Begin the reaction at room temperature and monitor by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied. Avoid high temperatures.

  • Stepwise Addition: Consider a stepwise approach where the monohydrazone intermediate is first formed at a lower temperature, followed by the addition of the cyclization catalyst and gentle heating.

Category 3: Synthesis of Fused Heterocycles (e.g., Triazoles)

Question 3: I am trying to synthesize a triazolo[3,4-b]benzothiazole derivative by reacting this compound with formic acid, but the reaction is sluggish and gives multiple products. What are the likely byproducts and how can I optimize the reaction?

Answer:

The synthesis of fused triazoles from 2-hydrazinobenzothiazoles is a powerful transformation, but it can be sensitive to reaction conditions.[2][9] The formation of byproducts often arises from incomplete cyclization or side reactions of the starting material and intermediates.

Potential Byproducts and Mechanistic Insights:

  • N-Formylhydrazino Intermediate: The initial reaction between the hydrazine and formic acid forms an N-formylhydrazino derivative.[10] If the cyclization step is slow, this intermediate can accumulate.

  • Di-acylated Product: Under harsh conditions or with an excess of the acylating agent, di-acylation of the hydrazine moiety can occur.

  • Ring-Opened Products: Prolonged heating in strong acid can potentially lead to the hydrolysis of the benzothiazole ring, although this is less common under typical cyclization conditions.

  • Oxidative Dimerization: As with other reactions involving hydrazines, oxidative dimerization of the starting material can be a competing pathway, especially if the reaction is exposed to air for extended periods at elevated temperatures.[11]

Optimization Strategy:

G start Poor Yield/Multiple Products in Triazole Synthesis reagent_choice Evaluate Formylating Agent: - Formic acid - Formamide - Triethyl orthoformate start->reagent_choice temp_control Optimize Reaction Temperature: - Start at a moderate temperature (e.g., 100-120 °C) - Gradually increase if necessary reagent_choice->temp_control catalyst_addition Consider a Dehydrating Agent/Catalyst: - Polyphosphoric acid (PPA) - Eaton's reagent temp_control->catalyst_addition reaction_monitoring Monitor Reaction Progress by TLC: - Observe the disappearance of the starting material and the formation of the product. catalyst_addition->reaction_monitoring workup_procedure Refine Work-up Procedure: - Neutralize carefully - Extract with an appropriate solvent reaction_monitoring->workup_procedure

Caption: A systematic approach to optimizing the synthesis of triazolo[3,4-b]benzothiazoles.

Detailed Protocol for Triazole Synthesis:

  • Reactant and Solvent: To 1 equivalent of this compound, add a 10-fold excess of formic acid.

  • Heating: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC every hour. The reaction is typically complete within 3-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water.

  • Isolation: Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water.

Conclusion

The successful synthesis of novel compounds from this compound hinges on a thorough understanding of its reactivity and the potential for byproduct formation. By carefully controlling reaction parameters such as stoichiometry, temperature, and catalysts, and by being aware of the common side reactions, researchers can significantly improve their yields and product purity. This guide provides a foundation for troubleshooting common issues, but it is crucial to remember that each specific reaction may require its own unique optimization.

References

  • Morscher, A., de Souza, M. V. N., Wardell, J. L., & Harrison, W. T. A. (2018). Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. Acta Crystallographica Section E: Crystallographic Communications, 74(5), 673–677. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of 1, 2, 4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Journal of the Serbian Chemical Society, 75(4), 521-532. [Link]

  • Wiedemann, J., et al. (2022). Synthesis of Benzo[3][12]thiazolo[2,3-c][1][3][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1423. [Link]

  • Various Authors. (n.d.). Synthesis of pyrazolines from 2-hydrazinobenzothiazole-6-sulfonic acid amide. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate. [Link]

  • Morscher, A., de Souza, M. V. N., Wardell, J. L., & Harrison, W. T. A. (2018). Expected and unexpected products of reactions of 2-hydrazinylbenzo-thia-zole with 3-nitro-benzene-sulfonyl chloride in different solvents. PubMed. [Link]

  • Bhagat, T. M., et al. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Trade Science Inc. [Link]

  • Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. acgpubs.org. [Link]

  • Various Authors. (2020). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]

  • El-Faham, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6379. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of 1, 2, 4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. ResearchGate. [Link]

  • Hao, L., et al. (2023). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 21(38), 7611-7615. [Link]

  • Various Authors. (n.d.). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. ResearchGate. [Link]

  • Uher, M., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]

  • Kardoš, J., & Pech, R. (1983). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 37(5), 633-639. [Link]

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • El-Kashef, H. S., et al. (1991). Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. Journal of Chemical Technology & Biotechnology, 52(3), 345-354. [Link]

  • Various Authors. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. chem.ucla.edu. [Link]

  • Various Authors. (n.d.). SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. ijccts.org. [Link]

  • Hrbata, P., et al. (2020). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 16, 2235–2243. [Link]

  • Various Authors. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. [Link]

  • Reddy, T. S., et al. (2021). Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. Organic & Biomolecular Chemistry, 19(28), 6253-6258. [Link]

  • Organic Chemistry Tutor. (2020, August 8). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]

  • Various Authors. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]

  • Various Authors. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5673. [Link]

  • El-Sayed, W. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][2][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]

  • Beijing Synthink Technology Co., Ltd. (n.d.). This compound. synthink.com.cn. [Link]

  • He, P., et al. (2021). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. Materials Advances, 2(12), 4053-4060. [Link]

  • Kamal, A., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

Sources

Troubleshooting low yield in "4-Bromo-2-hydrazino-1,3-benzothiazole" hydrazone formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low yields in the hydrazone formation of 4-Bromo-2-hydrazino-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing a significantly low yield or no product formation in my hydrazone synthesis with this compound?

A1: The low reactivity of this compound is a common issue stemming from a combination of electronic and steric effects.

  • Electronic Effects: The bromine atom at the 4-position of the benzothiazole ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[1] The dominant inductive effect reduces the electron density on the benzothiazole ring system, which in turn decreases the nucleophilicity of the hydrazine moiety.[1][2] This diminished nucleophilicity slows down the initial attack on the carbonyl carbon of your aldehyde or ketone, which is the rate-determining step of the reaction.

  • Steric Hindrance: The bromine atom at the 4-position is in close proximity to the 2-hydrazino group. This creates steric bulk around the nucleophilic nitrogen atoms, physically impeding their approach to the carbonyl carbon of the aldehyde or ketone. This steric clash is a significant barrier to the formation of the tetrahedral intermediate necessary for hydrazone formation.

Troubleshooting Workflow for Low Yield

To systematically address low yield issues, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved catalyst Enhance Catalysis optimize_conditions->catalyst Still Low Yield optimize_conditions->success Yield Improved workup Improve Work-up & Purification catalyst->workup Still Low Yield catalyst->success Yield Improved workup->success Yield Improved

Caption: A stepwise workflow for troubleshooting low hydrazone yield.

Q2: I suspect my starting materials or reaction setup are compromised. What should I check first?

A2: Before altering reaction parameters, it's crucial to validate your reagents and setup.

  • Purity of this compound: Ensure your starting hydrazine is pure. Impurities can interfere with the reaction. Confirm its identity and purity using techniques like NMR or melting point analysis.

  • Aldehyde/Ketone Quality: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.

  • Solvent Purity: The presence of water in your solvent can inhibit the reaction, as hydrazone formation is a condensation reaction that produces water.[3] Use anhydrous solvents.

  • Stoichiometry: A slight excess of the hydrazine (1.1 to 1.2 equivalents) can sometimes favor product formation, but a large excess of the carbonyl compound can lead to the formation of an azine byproduct.[4]

Q3: What are the optimal reaction conditions for this hydrazone formation?

A3: The "optimal" conditions can vary depending on your specific aldehyde or ketone. Here is a table of starting points and optimization strategies:

ParameterRecommended Starting ConditionOptimization StrategyRationale
Solvent Ethanol or MethanolTry higher boiling point solvents like isopropanol or toluene.Higher temperatures can help overcome the activation energy barrier caused by electronic and steric effects.
Temperature RefluxGradually increase the temperature if using a higher boiling point solvent.Provides the necessary energy for the reaction to proceed at a reasonable rate.
Reaction Time 8-12 hoursMonitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.Due to the reduced reactivity of the hydrazine, longer reaction times are often necessary.
Catalyst 3-5 drops of glacial acetic acidIncrease the amount of acetic acid or switch to a stronger acid catalyst like p-toluenesulfonic acid (p-TSA).Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[5]

Experimental Protocol: Optimized Hydrazone Synthesis

This protocol provides a robust starting point for the synthesis of hydrazones from this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.05 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous ethanol (approximately 10 mL per mmol of hydrazine).

  • Add the aldehyde or ketone to the solution.

  • Add 3-5 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after 8-12 hours), allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/DMF mixture).

Q4: I'm observing an unexpected byproduct. What could it be and how can I prevent it?

A4: The most common byproduct in hydrazone synthesis is an azine.

Azine Formation Mechanism:

Azine_Formation carbonyl Excess Carbonyl (Aldehyde/Ketone) azine Azine Byproduct carbonyl->azine hydrazone Formed Hydrazone hydrazone->azine

Caption: Formation of an azine byproduct from the reaction of a hydrazone with an excess of the carbonyl compound.

Azines are formed when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[4][6] This is more likely to occur if there is an excess of the carbonyl compound or if the reaction is heated for an extended period after the hydrazine has been consumed.

Prevention of Azine Formation:

  • Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.1 equivalents) to ensure the complete consumption of the carbonyl compound.

  • Careful Monitoring: Monitor the reaction closely by TLC and stop the reaction as soon as the limiting reagent (the carbonyl compound) has been consumed.

Q5: My product seems to be degrading during purification. What are the best practices for purifying these hydrazones?

A5: Hydrazones can be sensitive to acidic conditions and prolonged exposure to silica gel.

  • Recrystallization: This is the preferred method of purification for hydrazones.[7] Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and dimethylformamide (DMF).

  • Chromatography: If chromatography is necessary, consider the following:

    • Deactivation of Silica Gel: Use silica gel that has been treated with a small amount of a neutralizer like triethylamine (typically 1% in the eluent) to prevent decomposition of the hydrazone on the acidic silica surface.

    • Alternative Stationary Phases: Consider using neutral alumina or reverse-phase silica gel for purification.[7]

References

  • Benzo[1,2-d:4,5-d′]bis([1][5][8]thiadiazole) and Its Bromo Derivatives. PubMed Central. Available at: [Link]

  • New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ACS Publications. Available at: [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. Available at: [Link]

  • This compound (C7H6BrN3S). PubChem. Available at: [Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC. Available at: [Link]

  • Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. Available at: [Link]

  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][5][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new 1, 3-benzothiazole derivatives containing pyrazole moiety. The Pharma Innovation. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]

  • Need a purification method for a free hydrazone. Reddit. Available at: [Link]

  • The proposed mechanism of formation of azines by reaction between... ResearchGate. Available at: [Link]

  • Synthesis of 4-bromo-2-iodobenzothiazole. ResearchGate. Available at: [Link]

  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole. Google Patents.
  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available at: [Link]

  • Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. ResearchGate. Available at: [Link]

  • Late-Stage C–H Functionalization of Azines. PMC. Available at: [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Available at: [Link]

  • A method for synthesizing 4-methyl-2 hydrazinobenzothiazole. Patsnap. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. Available at: [Link]

  • Structure, synthesis and application of azines: A Historical Perspective. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed Central. Available at: [Link]

  • Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][2][8][9]tetrazine, a Novel Ring System. ResearchGate. Available at: [Link]

Sources

Recrystallization techniques for "4-Bromo-2-hydrazino-1,3-benzothiazole" purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Bromo-2-hydrazino-1,3-benzothiazole

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key heterocyclic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. Its efficacy is based on the principle of differential solubility: the compound of interest and its impurities will have different solubility profiles in a given solvent. For a molecule like this compound, which is a solid at room temperature, recrystallization allows for the selective removal of impurities that are either highly soluble in the cold solvent or insoluble in the hot solvent, leading to the formation of a pure crystalline solid upon cooling.

Q2: What is the most critical factor in a successful recrystallization?

The single most critical factor is the choice of solvent. An ideal solvent for this compound should meet the following criteria:

  • It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • It should dissolve impurities well at all temperatures or not at all, allowing them to be removed by filtration.

  • It should not react chemically with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.

Based on literature for analogous benzothiazole derivatives, polar protic solvents like ethanol and methanol, or solvent mixtures like acetone-water, are excellent starting points.[1][2][3][4][5][6]

Q3: My compound is the 6-bromo isomer. Does this guide still apply?

Yes, the general principles, troubleshooting steps, and recommended solvent classes are highly applicable to other isomers like 6-Bromo-2-hydrazino-1,3-benzothiazole. While the exact solubility may differ slightly, the chemical nature of the benzothiazole hydrazino core dictates a similar approach to purification. The 6-bromo isomer is reported to have a melting point of 222-223°C, indicating strong intermolecular forces and suitability for recrystallization.[7]

Q4: Can I use a mixed solvent system?

Absolutely. A mixed solvent system, often called a co-solvent system, is an excellent strategy when no single solvent meets the ideal criteria.[8] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. For this compound, an ethanol-water or acetone-water mixture could be highly effective.[1]

Troubleshooting Guide: Resolving Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: No Crystals Form Upon Cooling

Possible Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[9] The solution is not supersaturated, and the concentration of the compound is too low to allow crystal lattice formation.

  • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[10] Allow the concentrated solution to cool again. To check if this is the issue, you can dip a glass rod into the solution and let the solvent evaporate; a significant solid residue indicates the compound is present but the solution is too dilute.[10]

Possible Cause B: The solution is supersaturated. Sometimes, a solution cools without depositing crystals even though it is below its saturation temperature. This requires nucleation to be induced.

  • Solution 1: Scratch the flask. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[8][10][11]

  • Solution 2: Add a seed crystal. If available, add a tiny crystal of pure this compound to the cooled solution. This provides a template for further crystal growth.[8][10]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

This occurs when the compound comes out of solution at a temperature above its melting point, forming an oily liquid instead of solid crystals.[11] This is common for compounds with lower melting points or when significant impurities are present that depress the melting point.

  • Solution 1: Re-heat and add more solvent. Heat the solution until the oil redissolves completely. Add a small additional volume of hot solvent (10-20% more) to ensure the saturation point is reached at a lower temperature.[9][11]

  • Solution 2: Ensure slow cooling. Rapid cooling increases the likelihood of oiling out. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.[9]

Issue 3: The Yield of Recovered Crystals is Very Low

A low yield can be frustrating, especially with valuable materials.

  • Possible Cause A: Using too much solvent. As in Issue 1, excess solvent will retain a significant amount of your product in the mother liquor.[8][10]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. After filtering your crystals, you can try to reduce the volume of the mother liquor by evaporation to recover a second crop of crystals, which may require a separate recrystallization.[8]

  • Possible Cause B: Premature crystallization during hot filtration. If crystals form in the filter funnel, product is lost.

    • Solution: Use slightly more than the minimum amount of hot solvent and heat the filtration apparatus (funnel and receiving flask) before filtering.[11] This prevents the solution from cooling and depositing crystals prematurely.

  • Possible Cause C: The compound has significant solubility in cold solvent.

    • Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[8]

Troubleshooting Decision Tree

The following diagram provides a logical workflow for addressing common recrystallization problems.

G Troubleshooting Recrystallization start Start Recrystallization cool Allow Solution to Cool start->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Compound 'Oiled Out'? check_crystals->oiling_out No success Collect Crystals via Vacuum Filtration check_crystals->success Yes too_much_solvent Probable Cause: Too much solvent used. oiling_out->too_much_solvent No supersaturated Probable Cause: Solution is supersaturated. oiling_out:e->supersaturated:n No, solution is clear impurity_issue Probable Cause: High impurity load or low melting point. oiling_out->impurity_issue Yes evaporate Solution: Re-heat and evaporate excess solvent. too_much_solvent->evaporate induce Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. supersaturated:e->induce:n add_solvent Solution: Re-heat, add more solvent, and cool slowly. impurity_issue->add_solvent evaporate->cool induce:e->cool:n add_solvent->cool

Caption: Troubleshooting logic for recrystallization.

Detailed Experimental Protocol

This protocol provides a robust starting point for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Short-stemmed glass funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Watch glass

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Collection & Drying a Place crude solid in Erlenmeyer flask b Add minimum amount of hot ethanol to dissolve a->b c Perform hot gravity filtration to remove insoluble impurities b->c d Allow filtrate to cool slowly to room temperature c->d e Cool in ice bath to maximize crystal formation d->e f Collect crystals via vacuum filtration e->f g Wash with a small amount of cold ethanol f->g h Dry crystals under vacuum g->h i i h->i Pure Product

Caption: Step-by-step recrystallization workflow.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate flask, heat the ethanol to its boiling point. Add the hot ethanol to the crude solid portion-wise, with swirling, until the compound just dissolves. It is critical to use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Place a fluted filter paper in a short-stemmed funnel and place it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[9] Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the yield.[8]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven at a moderate temperature, to remove all traces of the solvent.

Data Presentation: Solvent Selection Guide

The choice of solvent is paramount. This table summarizes the suitability of common laboratory solvents for the recrystallization of benzothiazole derivatives based on literature and chemical principles.[1][2][3][4][5][6][12]

SolventPolaritySuitability as a Primary SolventComments
Ethanol Polar ProticExcellent Often provides a good balance of solubility at high temperatures and insolubility at low temperatures. Frequently cited for benzothiazole derivatives.[2][4][6]
Methanol Polar ProticGood Similar to ethanol but may show higher solubility, potentially reducing yield. Often used for related structures.[3][5]
Isopropanol Polar ProticGood A good alternative to ethanol, with slightly lower polarity.[13]
Acetone Polar AproticModerateMay be too effective a solvent at room temperature. Best used in a co-solvent system with a non-polar solvent or water.[1][12]
Water Polar ProticPoorThe compound is unlikely to be sufficiently soluble in hot water alone. Primarily used as an anti-solvent in a mixed system (e.g., Ethanol/Water).[1][12]
Hexane Non-polarPoorThe compound is likely insoluble in non-polar solvents. Can be used as an anti-solvent if the compound is soluble in a less polar solvent like THF or acetone.[12]
DMF / DMSO Polar AproticPoorThese are very strong solvents and are likely to dissolve the compound completely even at room temperature, making them unsuitable for recrystallization but useful for solubility tests.[3]

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Holbová, E., & Perjéssy, A. (1986).
  • University of Rochester, Department of Chemistry.
  • Biocyclopedia. (2026).
  • University of York, Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2025).
  • BenchChem. (2025). Technical Support Center: 6-Bromo-2-hydrazino-1,3-benzothiazole Solubility.
  • ResearchGate. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Google Patents. (n.d.).
  • Odame, F., et al. (n.d.). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. PMC - NIH.
  • MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • ChemicalBook. (n.d.). 37390-63-9(6-BROMO-2-HYDRAZINO-1,3-BENZOTHIAZOLE) Product Description.

Sources

Preventing dimer formation in "4-Bromo-2-hydrazino-1,3-benzothiazole" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Bromo-2-hydrazino-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges, with a primary focus on the prevention of unwanted dimer formation, providing in-depth explanations and actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom and a hydrazine group. This scaffold is of significant interest in medicinal chemistry and materials science. The presence of the reactive hydrazine group allows for its use as a key intermediate in the synthesis of a wide range of derivatives, including hydrazones, pyrazoles, and other complex heterocyclic systems.[1][2][3] These derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

Q2: What is "dimer formation" in the context of this compound reactions and why is it a problem?

Dimer formation refers to a side reaction where two molecules of a benzothiazole derivative react with each other to form a larger, dimeric structure. In the case of reactions involving hydrazino-benzothiazoles, this can occur through various mechanisms, often involving the reactive hydrazine moiety. Dimerization is a significant issue as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity between the product and the dimer byproduct. In some cases, the dimer may be the major product if reaction conditions are not carefully controlled.

Q3: What are the likely mechanisms for dimer formation with this compound?

While the specific mechanism can vary depending on the reaction conditions, a common pathway for dimerization of hydrazine derivatives involves oxidative coupling. The hydrazine moiety can be oxidized to a diazenyl radical, which can then couple with another radical or react with a starting material molecule. Another possibility involves the nucleophilic hydrazine group of one molecule attacking an electrophilic site on another, which might be activated under certain reaction conditions. The presence of atmospheric oxygen or other oxidizing agents can promote these dimerization pathways.[4]

Q4: How can I detect the presence of a dimer in my reaction mixture?

Several analytical techniques can be employed to identify dimer formation:

  • Thin-Layer Chromatography (TLC): A new spot with a different Rf value from your starting material and desired product may indicate a byproduct like a dimer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weight of the components in your reaction mixture.[5][6][7][8] The dimer will have a molecular weight that is approximately double that of the starting material, minus the mass of any atoms lost during the dimerization reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to confirm the formation of a dimer.[9] The increased complexity of the spectrum and changes in chemical shifts compared to the monomer can be indicative of dimerization.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which can definitively confirm the elemental composition of the suspected dimer.[7][8]

Section 2: Troubleshooting Guide - Preventing Dimer Formation

This section provides detailed troubleshooting strategies to minimize or eliminate dimer formation in your reactions with this compound.

Issue 1: Significant Dimer Formation Observed by LC-MS or TLC

Underlying Cause: The reaction conditions are likely favoring the dimerization side reaction over the desired product formation. This can be due to factors such as reaction temperature, concentration, solvent, or the presence of oxidizing agents.

Solutions:

  • Control of Stoichiometry and Addition Order:

    • Slow Addition: Instead of adding the reagents all at once, try a slow, dropwise addition of one reagent to the other. This helps to maintain a low concentration of the reactive species at any given time, disfavoring bimolecular side reactions like dimerization.

    • Excess of the Other Reactant: If you are reacting the this compound with another molecule, using a slight excess of the other reactant can help to ensure that the benzothiazole derivative preferentially reacts with it rather than itself.[10]

  • Temperature Optimization:

    • Lower Reaction Temperature: Many dimerization reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly reduce the rate of dimer formation while still allowing the desired reaction to proceed, albeit at a slower rate. It is recommended to start at 0 °C or even -20 °C and slowly warm the reaction if necessary.

  • Solvent Selection:

    • Solvent Polarity: The choice of solvent can influence the reaction pathway. Experiment with a range of solvents with varying polarities (e.g., THF, Dioxane, Acetonitrile, Ethanol). A less polar solvent might disfavor the aggregation of the starting material that can lead to dimerization.

    • Degassed Solvents: The presence of dissolved oxygen can promote oxidative dimerization. Using freshly degassed solvents can help to minimize this side reaction. Solvents can be degassed by bubbling an inert gas (like nitrogen or argon) through them or by the freeze-pump-thaw method.

  • Inert Atmosphere:

    • Nitrogen or Argon Blanket: Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation of the sensitive hydrazine group by atmospheric oxygen. This is a standard practice for many reactions involving hydrazines.

Experimental Protocol: Minimizing Dimer Formation in a Representative Reaction

This protocol outlines a general procedure for the reaction of this compound with an aldehyde to form a hydrazone, with specific steps to minimize dimerization.

Materials:

  • This compound

  • Aldehyde

  • Anhydrous Ethanol (degassed)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Dropping funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the entire system with nitrogen or argon for 10-15 minutes.

  • Reagent Preparation:

    • In the reaction flask, dissolve this compound (1 equivalent) in degassed anhydrous ethanol.

    • In the dropping funnel, prepare a solution of the aldehyde (1.1 equivalents) in degassed anhydrous ethanol.

  • Reaction Initiation:

    • Cool the solution of this compound to 0 °C using an ice bath.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the flask.

  • Slow Addition:

    • Begin a slow, dropwise addition of the aldehyde solution from the dropping funnel to the stirred solution in the flask over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

    • Monitor the progress of the reaction by TLC or LC-MS to check for the consumption of the starting material and the formation of the desired product and any byproducts.

  • Workup and Isolation:

    • Once the reaction is complete, the product can be isolated by filtration if it precipitates from the solution.

    • If the product is soluble, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Issue 2: Difficulty in Removing the Dimer Byproduct

Underlying Cause: The dimer often has similar polarity and solubility characteristics to the desired product, making separation by standard techniques like column chromatography challenging.

Solutions:

  • Recrystallization: Carefully choose a solvent system for recrystallization where the solubility of the desired product and the dimer are significantly different at high and low temperatures. This may require screening several solvents.

  • Preparative HPLC: If the quantities are small, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective method for separating closely related compounds.

  • Chemical Scavenging (Advanced): In some specific cases, it might be possible to selectively react the unreacted starting material or the dimer with a scavenger resin to facilitate its removal. This approach is highly dependent on the specific functional groups present.

Data Presentation: Impact of Reaction Conditions on Dimer Formation

The following table summarizes the expected qualitative effects of various reaction parameters on the formation of the dimer byproduct.

ParameterCondition to Minimize DimerRationale
Temperature Low (e.g., 0 °C to RT)Reduces the rate of the bimolecular dimerization side reaction.
Concentration DiluteDecreases the probability of two starting material molecules encountering each other.
Addition Rate Slow / DropwiseMaintains a low instantaneous concentration of the reactive species.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative dimerization pathways.
Solvent DegassedRemoves dissolved oxygen which can act as an oxidant.
Visualization of Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the competing dimerization pathway.

G cluster_0 Desired Reaction Pathway Start 4-Bromo-2-hydrazino- 1,3-benzothiazole Product Desired Hydrazone Product Start->Product + Reactant Reactant Aldehyde/Ketone

Caption: Intended reaction of this compound.

G cluster_1 Competing Dimerization Pathway Start1 4-Bromo-2-hydrazino- 1,3-benzothiazole Dimer Dimer Byproduct Start1->Dimer Start2 4-Bromo-2-hydrazino- 1,3-benzothiazole Start2->Dimer

Caption: Competing dimerization side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to address dimer formation.

G Start Dimer Formation Observed Inert Run reaction under inert atmosphere (N2/Ar)? Start->Inert Yes_Inert Yes Inert->Yes_Inert No_Inert No Inert->No_Inert Temp Lower reaction temperature (e.g., to 0 °C)? Yes_Inert->Temp Implement_Inert Implement inert atmosphere and re-run reaction. No_Inert->Implement_Inert Implement_Inert->Temp Yes_Temp Yes Temp->Yes_Temp No_Temp No Temp->No_Temp Concentration Use slow addition and/or more dilute conditions? Yes_Temp->Concentration Implement_Temp Lower temperature and re-run reaction. No_Temp->Implement_Temp Implement_Temp->Concentration Yes_Conc Yes Concentration->Yes_Conc No_Conc No Concentration->No_Conc Solvent Screen different degassed solvents? Yes_Conc->Solvent Implement_Conc Implement slow addition/ dilution and re-run. No_Conc->Implement_Conc Implement_Conc->Solvent Yes_Solvent Yes Solvent->Yes_Solvent No_Solvent No Solvent->No_Solvent End Dimer Minimized Yes_Solvent->End Implement_Solvent Screen solvents. No_Solvent->Implement_Solvent Implement_Solvent->End

Caption: A step-by-step troubleshooting workflow for dimer prevention.

Section 3: References

  • de Alda, M. L., & Barceló, D. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81–88. [Link]

  • Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.

  • Ha, S. T., et al. (2016). Synthesis, characterization and mesomorphic properties of new symmetrical dimer liquid crystals derived from benzothiazole. Journal of Taibah University for Science, 10(1), 10-18.

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88.

  • ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. ResearchGate. [Link]

  • Špirková, K., & Gvozdjaková, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796.

  • Ding, W. H., & Hsu, C. J. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516.

  • Hsu, C. J., & Ding, W. H. (2022). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 368, 130798.

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007.

  • Ward, J. S., et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 8(30), 10358-10366.

  • Svirshchevskaya, E. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 537-553.

  • Tőke, O., & Gáspár, A. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(16), 4945.

  • Bendeif, E. E., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules, 29(7), 1564.

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H6BrN3S, 5 grams. CP Lab Safety. [Link]

  • Kumar, A., et al. (2023). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry, 15(13), 1145-1165.

  • Csollei, J., et al. (2018). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Molecules, 23(10), 2639.

  • Chmovzh, T. N., et al. (2021). 4-Bromobenzo[1,2-d:4,5-d′]bis([5][9][11]thiadiazole). Molbank, 2021(2), M1229.

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853(1), 012007.

  • Chmovzh, T. N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([5][9][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. International Journal of Molecular Sciences, 24(10), 8631.

  • Howard, P. W., et al. (2009). A new class of PBD dimers with significantly extended DNA alkylation sequence selectivity. Journal of the American Chemical Society, 131(42), 15156–15157.

  • Aggarwal, R., Jain, N., & Dubey, G. P. (2024). Design, synthesis and characterization of tetra substituted 2,3-dihydrothiazole derivatives as DNA and BSA targeting agents: advantages of the visible-light-induced multicomponent approach. RSC Advances, 14(33), 23645-23659.

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Bédé, A. M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84.

  • El-Gaby, M. S. A., et al. (2016). Synthesis, reactions and antimicrobial activity of benzothiazoles. Journal of the Serbian Chemical Society, 81(10), 1125-1138.

  • Chmovzh, T. N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([5][9][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. International Journal of Molecular Sciences, 24(10), 8631.

  • Patel, N. B., & Patel, H. R. (2014). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Journal of Saudi Chemical Society, 18(5), 528-535.

  • Yurttaş, L., et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 22(1), 125.

  • da Silva, J. B. B., & da Silva, J. G. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 9(7), 173.

  • Le, D. Q., et al. (2020). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 44(30), 12903-12908.

  • DeRuiter, J., et al. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. Forensic Science International, 240, 97-104.

Sources

Technical Support Center: Catalyst Selection for Optimizing 4-Bromo-2-hydrazino-1,3-benzothiazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 4-Bromo-2-hydrazino-1,3-benzothiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold to synthesize novel compounds. The benzothiazole core, particularly when functionalized with a hydrazino group, is a privileged structure in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules, including hydrazones with potent anticancer and antimicrobial properties.[1][2]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of derivatives, with a core focus on rational catalyst selection to optimize reaction outcomes.

Section 1: Frequently Asked Questions on Catalyst Selection

This section addresses the fundamental questions regarding the choice of catalysts for the derivatization of this compound, primarily through condensation with carbonyl compounds to form hydrazones.

Q1: What is the most common and straightforward catalyst for reacting this compound with aldehydes or ketones?

The standard and most frequently employed catalyst for this transformation is a simple Brønsted acid, with glacial acetic acid being the most common choice.[3] It is typically used in catalytic amounts within a protic solvent like ethanol.

Mechanism & Rationale: The purpose of the acid catalyst is to activate the carbonyl group of the aldehyde or ketone. By protonating the carbonyl oxygen, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazino group. This initial addition step is often the rate-limiting step, and its acceleration is crucial for an efficient reaction. Glacial acetic acid provides the necessary acidic environment to facilitate this process without being overly harsh, which could risk degrading sensitive substrates.

Q2: Under what circumstances should I consider an alternative to a simple acid catalyst?

While acetic acid is effective for many substrates, you should consider alternative catalytic systems in the following scenarios:

  • Acid-Sensitive Substrates: If your aldehyde, ketone, or the resulting hydrazone derivative contains acid-labile functional groups (e.g., certain protecting groups like acetals), the use of a strong acid catalyst can lead to undesired side reactions or product degradation.

  • Slow or Low-Yielding Reactions: With highly sterically hindered ketones or electron-deficient aldehydes, the reaction rate may be impractically slow at standard temperatures. Simply increasing the temperature can sometimes lead to side product formation.[4]

  • Bioconjugation or Neutral pH Reactions: For applications in dynamic combinatorial chemistry or bioconjugation, reactions must often be performed at or near neutral pH. Under these conditions, traditional acid catalysis is ineffective.

Q3: What are the advantages of using nucleophilic organocatalysts like aniline or its derivatives?

For reactions requiring neutral or near-neutral pH, or for accelerating slow reactions, nucleophilic catalysts such as aniline or, more effectively, anthranilic acid derivatives (e.g., 5-methoxyanthranilic acid) are superior choices.[5]

Mechanism & Rationale: These catalysts operate through a different mechanism. Instead of activating the carbonyl, the organocatalyst first reacts with the aldehyde/ketone to form a highly reactive protonated imine (an iminium ion). This intermediate is significantly more electrophilic than the original carbonyl compound. The hydrazino group then displaces the catalyst from this intermediate to form the final hydrazone. This catalytic cycle allows for a dramatic increase in reaction rates—sometimes by one to two orders of magnitude compared to the aniline-catalyzed reaction—even at neutral pH and with low reactant concentrations.[5] The ortho-carboxylate group in anthranilate catalysts is believed to further aid the process through intramolecular proton transfer.[5]

Section 2: Troubleshooting Guide for Common Experimental Issues

Even with a well-chosen catalyst, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Q4: My reaction yield is disappointingly low. What are the most likely causes and how can I fix them?

Low yield is a frequent issue in organic synthesis.[4] The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solutions
Poor Starting Material Quality Ensure the purity of the this compound and the carbonyl compound. Hydrazines can be susceptible to oxidation; use fresh or properly stored material.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, gradually increase the heat. If side products appear at higher temperatures, try lowering the temperature and extending the reaction time.[4]
Incorrect Stoichiometry Ensure the molar ratios are correct. While a slight excess of one reactant is sometimes used, a large excess can lead to side reactions (e.g., bis-hydrazone formation).[6]
Inefficient Catalysis If using acetic acid, ensure a sufficient amount (a few drops to 5-10% v/v) is present.[3] If the reaction remains slow, consider switching to a more potent organocatalyst like 5-methoxyanthranilic acid.[5]
Incomplete Reaction Monitor the reaction using Thin-Layer Chromatography (TLC). If starting material persists after the expected time, extend the reflux period or consider the catalyst and temperature adjustments mentioned above.[4]
Q5: My TLC shows multiple spots, including my product. What are these side products and how can I prevent them?

The presence of multiple spots indicates the formation of side products or unreacted starting materials.

  • Unreacted Starting Materials: The most common "extra" spots are simply your starting materials. This points to an incomplete reaction (see Q4).

  • Formation of Bis-Hydrazone: If an excess of the carbonyl compound is used relative to a di-hydrazine (not the case here, but a related principle), or if there are impurities, you might form undesired adducts. Precise stoichiometry is key.

  • Product Degradation: Some benzothiazole derivatives can be unstable, especially on acidic media like standard silica gel used for TLC and column chromatography.[4] If you suspect degradation during workup or purification, neutralize the reaction mixture thoroughly and consider using a different stationary phase like neutral or basic alumina for chromatography.[4]

Q6: I am struggling with the purification of my final hydrazone derivative. What are the best practices?

Purification can often be more challenging than the reaction itself.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture and pour it into ice-cold water. This often causes the crude product to precipitate. Neutralizing any acid catalyst with a mild base (e.g., sodium bicarbonate solution) during this step is crucial to prevent product degradation during workup.[4]

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash it thoroughly with water to remove any inorganic salts and then with a cold, non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.

  • Recrystallization: This is often the most effective method for purifying solid hydrazone derivatives. Select a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or ethyl acetate are common choices.

  • Column Chromatography: If recrystallization fails, column chromatography is the next option. Crucially, be aware that some benzothiazole derivatives are sensitive to the acidic nature of standard silica gel. [4] If you observe streaking or product loss, switch to neutral alumina or deactivated silica gel.

Section 3: Visualized Workflows and Protocols

Catalyst Selection Decision Tree

This diagram provides a logical pathway for selecting the appropriate catalyst for your derivatization reaction.

CatalystSelection Start Start: Plan Derivatization (Aldehyde/Ketone + this compound) CheckSubstrate Are substrates acid-sensitive? Start->CheckSubstrate CheckConditions Is reaction required at neutral pH? CheckSubstrate->CheckConditions No UseOrgano Use Nucleophilic Organocatalyst: Aniline or Anthranilic Acid Derivative CheckSubstrate->UseOrgano Yes CheckRate Is reaction known to be slow or low-yielding? CheckConditions->CheckRate No CheckConditions->UseOrgano Yes UseAcid Use Standard Catalyst: Glacial Acetic Acid in Ethanol CheckRate->UseAcid No CheckRate->UseOrgano Yes End Proceed to Reaction Setup UseAcid->End UseOrgano->End

Caption: Decision tree for catalyst selection in hydrazone synthesis.

General Experimental Workflow

The following diagram illustrates the typical sequence of operations for the synthesis and purification of a this compound derivative.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Reaction Setup (Solvent, Reactants, Catalyst) Reflux 2. Heating / Reflux Setup->Reflux Monitor 3. TLC Monitoring Reflux->Monitor Quench 4. Quench & Precipitate (Ice water +/- NaHCO3) Monitor->Quench Filter 5. Filter & Wash Crude Product Quench->Filter Purify 6. Purify (Recrystallization or Chromatography) Filter->Purify Analysis 7. Characterization (NMR, MS, IR) Purify->Analysis

Caption: Standard workflow for synthesis and purification.

Section 4: Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Synthesis of a Hydrazone Derivative

This protocol describes a general method for the synthesis of a hydrazone derivative using glacial acetic acid as the catalyst.

Materials:

  • This compound (1.0 mmol)

  • Substituted aldehyde or ketone (1.05 mmol)

  • Ethanol (15 mL)

  • Glacial Acetic Acid (0.5 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add the substituted aldehyde or ketone (1.05 mmol) to the solution.

  • Add glacial acetic acid (0.5 mL) to the mixture. A color change or slight warming may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.[3]

  • Monitor the reaction progress by TLC until the starting hydrazino-benzothiazole spot has been consumed.

  • Once complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes.

  • Pour the cooled mixture into 50 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Enhanced Synthesis using an Organocatalyst at Room Temperature

This protocol is adapted for sensitive substrates or when a faster, milder reaction is desired, based on the principles of advanced organocatalysis.[5]

Materials:

  • This compound (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • 5-Methoxyanthranilic acid (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) or Ethanol (10 mL)

  • Round-bottom flask

Procedure:

  • In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and 5-methoxyanthranilic acid (0.1 mmol) in the chosen solvent (10 mL).

  • Add the this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often significantly faster than the acid-catalyzed equivalent and may be complete in 1-4 hours.

  • Upon completion, the workup procedure is similar to Protocol 1. The product can be precipitated by adding water. The organocatalyst is typically water-soluble and will be removed during the washing steps.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize if necessary.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV6jkWr4Op8NirlV4PTuTStRhrHQa2MXE_B0ICiwBSSboK_CNfaB_FuEqjJQThPCdzU0vv3uxNoc_wX0Tfko6_TciLlVh8vk90KFI3U0n5OIHAly9Ryt2jvzmB0ilk_dwPf65ASArR1Wk-bh0oZqrTkG7EmGUVWJyWTdmD_n8rgKZHyNq2SCJ1fgVPPTjr1MKpM-R0ISUjXu6491CIi01FRg==]
  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 19(12), 2543–2548. Published on NIH National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqE0JDCh7IcvYG1AATaSIuz_Vo44cP0kMrkNxV83-znqHVQXhyjLEden3oWbhk439v18KSkqUghSs1CZULY1-WVeVR4RDq6uAswwPMOhROIEbgYXiFSJHzc0rmV8lTPALMsAWxgvi5YJmNcl8=]
  • Organic Chemistry Portal. Hydrazone synthesis. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpI-amzoAMxEJkdbFcMUoPdldT09feVKh7f5xo5dcoz5ClwUOq-GFYDv3G4V5LerlupXMvKn0kJh7qVAmWNr3QvjYwqZ_eW1nHR15A1xve7os8Nd_FpKb7bNzpNnB04hJAcXIgLEGmOArvleqS4pv8YqG5A25WHFo-Iw==]
  • Yurttaş, L., et al. (2018). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 23(11), 2939. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcPnDzneNTZJks8pIpuXKiFkDDuDv1ClaBmV-ZDz7eKewIw5fR8CvcrqvyR188uyrfTDLYIGY2KROHQasfEWC8c2d1OVtwqwU-kgDKz6x1zwbxGcXjCsDVRglYYoGKWj1k7vAASUnNkggioZ0=]
  • Singh, P., et al. (2023). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 23(5), 537-575. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCBD1caXOEPiaI5VzZ9md0l7HLN-BggdW04lAxjpAE6yXpmhp55hVR6XBW5-0TTyNdcczkK4OblOKOAWmhcf7iQF6qrV5f3Z1tfZ7PdgaBZWqkmJHH-s4U7i8ZyUPHHwHgmT5E]
  • BenchChem. (2025). Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVhvfsT1wi9cWrCLv7r9nliy3RKg5psrgd-DPzu8PQr1d_mP8ZIgmYtSbcSsyINfx-7PSCAncMIR243AAyi7toB3ImUwZ_9gPyVLXlD0VEjQMazEGItWmAQ_ew-rSV_q2Ehv39GF2Gh8Zp0rg4AEV0zRQoO8zFI8nEf7X1gME2z0hrbMNZ36URR52amndgtGZM37UJmRtKlh7oxpl_sb61-barDBf11tgZn6mWF3JDUw==]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Compounds from 6-Bromo-2-hydrazino-1,3-benzothiazole. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYBNKZzjxtVFJZoNUkbjOIEX8dN6ei7u2JYNpUNcDwKuw3ikaEF4x793a1Y954mQ3Tg65le-0NVFDEGKeIcf75BIC3oQ0N-0qKuu6yk2WlYXZ3UuQ0vIzz-2i7dFwhoTb-NETK0Vn3qCONg42x4gBXhrxKJayoOgOZqTfqcHpzvHDVzJuAWq1ncMtNrabrc_7KVij_xg0UK7Ei5QzpL1qmkHtHrzDA2Vk0wWpxsuH_iIMDCGfAxWw5Yo31pVowsWLdUfqYwrRTe-ajhAM2]
  • Thiel, O. R., & Achmatowicz, M. M. Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 4-Bromo-2-hydrazino-1,3-benzothiazole Hydrazones Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzothiazole hydrazones have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial activity of a specific subset, 4-Bromo-2-hydrazino-1,3-benzothiazole hydrazones, against a panel of standard antibiotics. By synthesizing available experimental data, this document aims to offer an objective resource for researchers engaged in the discovery and development of new antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobials

The diminishing efficacy of existing antibiotics due to the rise of multidrug-resistant pathogens presents a critical global health challenge.[1] This has spurred intensive research into new chemical entities that can overcome existing resistance mechanisms. The benzothiazole nucleus is a privileged heterocyclic scaffold known to be a constituent in various pharmacologically active compounds.[2][3] Its derivatives, particularly hydrazones, have demonstrated significant potential as antimicrobial agents.[3] The introduction of a bromine atom at the 4-position of the benzothiazole ring, coupled with a hydrazone moiety at the 2-position, offers a unique chemical architecture for antimicrobial activity. This guide will delve into the supporting evidence for their efficacy in comparison to established antibiotics.

The Chemistry of this compound Hydrazones

The synthesis of this compound hydrazones typically involves a two-step process. The foundational molecule, this compound, serves as a key intermediate. This is followed by a condensation reaction with a variety of aromatic or heteroaromatic aldehydes and ketones to yield the final hydrazone derivatives. This synthetic versatility allows for the creation of a diverse library of compounds with varying substitutions, which is crucial for structure-activity relationship (SAR) studies.

Synthesis_Workflow 2-Amino-4-bromobenzothiazole 2-Amino-4-bromobenzothiazole This compound This compound 2-Amino-4-bromobenzothiazole->this compound Hydrazine Hydrate Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone Final Hydrazone Derivative Final Hydrazone Derivative This compound->Final Hydrazone Derivative Condensation Substituted Aldehyde/Ketone->Final Hydrazone Derivative Mechanism_of_Action cluster_compound Benzothiazole Hydrazone cluster_targets Potential Cellular Targets Compound This compound Hydrazone DNA_Gyrase DNA Gyrase Inhibition Compound->DNA_Gyrase Inhibits DNA replication DHPS Dihydropteroate Synthase Inhibition Compound->DHPS Blocks folate synthesis Cell_Membrane Cell Membrane Disruption Compound->Cell_Membrane Alters membrane potential Ergosterol Ergosterol Biosynthesis Inhibition (Fungi) Compound->Ergosterol Disrupts fungal cell membrane

Caption: Potential mechanisms of antimicrobial action for benzothiazole hydrazones.

Key proposed mechanisms include:

  • DNA Gyrase Inhibition: Like quinolone antibiotics, benzothiazole derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication. [4]* Dihydropteroate Synthase (DHPS) Inhibition: Some studies suggest that these compounds can interfere with the folate biosynthesis pathway by inhibiting DHPS, an enzyme crucial for microbial survival.

  • Cell Membrane Disruption: The lipophilic nature of the benzothiazole ring may facilitate its insertion into the microbial cell membrane, leading to disruption of membrane potential and integrity.

  • Ergosterol Biosynthesis Inhibition: In fungi, it is hypothesized that these compounds may interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized methodologies are crucial. The following are detailed protocols for the two most common methods used in the evaluation of these compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the this compound hydrazone derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • Reading of Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Lawn Culture: Evenly inoculate the surface of a Mueller-Hinton agar plate with the prepared microbial suspension using a sterile swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound hydrazone derivative onto the surface of the agar.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Conclusion and Future Directions

The available evidence indicates that this compound hydrazones represent a promising scaffold for the development of novel antimicrobial agents. While their potency may not consistently surpass that of leading antibiotics like ciprofloxacin, their distinct chemical structure and potential for multifaceted mechanisms of action offer a valuable avenue for overcoming existing drug resistance.

Future research should focus on:

  • Extensive Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a larger library of derivatives to optimize potency and broaden the spectrum of activity.

  • Mechanism of Action Elucidation: Detailed biochemical and genetic studies to definitively identify the molecular targets of these compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

By continuing to explore the antimicrobial properties of this and other novel chemical classes, the scientific community can stay ahead in the ongoing race against microbial resistance.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (n.d.). Retrieved from [Link]

  • Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed. (2020). Retrieved from [Link]

  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents - RSC Publishing. (2014). Retrieved from [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020). Retrieved from [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Retrieved from [Link]

  • New benzothiazole-hydrazone derivatives: Antimicrobial and cytotoxic evaluation - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC - NIH. (n.d.). Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.). Retrieved from [Link]

  • Journal articles: 'Benzothiazole and Antibacterial and Antifungal activities' - Grafiati. (n.d.). Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.). Retrieved from [Link]

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (n.d.). Retrieved from [Link]

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PubMed Central. (n.d.). Retrieved from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structural and antimicrobial activity studies of brand new benzothiazole-pyrazole conjugates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). (n.d.). Retrieved from [Link]

  • The chart representation of the antibacterial activity of hydrazones 1-6 - ResearchGate. (n.d.). Retrieved from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.). Retrieved from [Link]

  • Antimicrobial activity of benzothiazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC - NIH. (n.d.). Retrieved from [Link].ncbi.nlm.nih.gov/pmc/articles/PMC8949822/)

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-hydrazino-1,3-benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in the landscape of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The inherent versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. A particularly promising avenue of research involves the derivatization at the 2-position with a hydrazino group, which serves as a versatile synthetic handle for the introduction of diverse functionalities. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: analogs of 4-Bromo-2-hydrazino-1,3-benzothiazole. The introduction of a bromine atom at the 4-position is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially influencing its interaction with biological targets and thereby its therapeutic efficacy.

This comprehensive guide will delve into the synthesis of this compound analogs, provide a comparative analysis of their biological activities with supporting experimental data, and elucidate the key structural features governing their therapeutic potential.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its subsequent analogs, primarily hydrazones, is a well-established multi-step process. The general synthetic route is outlined below, providing a self-validating system for the preparation of these compounds.

Diagram: General Synthetic Workflow

Synthetic Workflow General Synthetic Pathway for this compound Analogs cluster_0 Step 1: Synthesis of 2-Amino-4-bromobenzothiazole cluster_1 Step 2: Synthesis of this compound cluster_2 Step 3: Synthesis of Hydrazone Analogs A 3-Bromoaniline D 2-Amino-4-bromobenzothiazole A->D Reaction B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Acetic Acid C->D F This compound D->F Reaction with E Hydrazine Hydrate (NH2NH2·H2O) E->F H 4-Bromo-2-(2-substituted-hydrazinylidene)-1,3-benzothiazole (Analogs) F->H Condensation G Substituted Aldehydes/Ketones (R-CHO / R-CO-R') G->H

Caption: Synthetic pathway for this compound and its hydrazone analogs.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory procedure for the synthesis of the core intermediate.

Step 1: Synthesis of 2-Amino-4-bromobenzothiazole

  • Dissolve 3-bromoaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2-amino-4-bromobenzothiazole.

Step 2: Synthesis of this compound

  • To a solution of hydrazine hydrate (80-99%) in a suitable solvent like ethanol or ethylene glycol, add 2-amino-4-bromobenzothiazole.[2]

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 3-5 hours.[3]

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the solid precipitate, wash with water, and recrystallize from ethanol to yield this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-hydrazinylidene-1,3-benzothiazole Analogs (Hydrazones)
  • Dissolve this compound in a suitable solvent such as ethanol or glacial acetic acid.

  • Add an equimolar amount of the desired substituted aldehyde or ketone.

  • Add a few drops of a catalyst, such as glacial acetic acid or hydrochloric acid.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure hydrazone analog.

Comparative Biological Evaluation: A Structure-Activity Relationship Perspective

The therapeutic potential of this compound analogs is predominantly explored in the realms of anticancer and antimicrobial activities. The SAR studies reveal that the nature and position of substituents on the benzothiazole ring and the moiety attached to the hydrazino group significantly influence the biological potency.

Anticancer Activity

Derivatives of 2-hydrazino-1,3-benzothiazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular processes, including cell cycle progression and the induction of apoptosis.[4]

While comprehensive SAR data for a series of 4-bromo-2-hydrazinylidene-1,3-benzothiazole analogs is not extensively documented in a single study, we can infer key trends by comparing related benzothiazole-hydrazone derivatives. The presence of a halogen atom, such as bromine, on the benzothiazole ring is generally associated with enhanced anticancer activity, which can be attributed to increased lipophilicity and improved cell membrane permeability.

Table 1: Comparative Anticancer Activity of Benzothiazole-Hydrazone Analogs

Compound IDBenzothiazole SubstitutionHydrazone MoietyCancer Cell LineIC50 (µM)Reference
Analog A 6-Chloro4-Hydroxy-3-methoxybenzylideneHeLa2.41[5]
COS-74.31[5]
Analog B 6-Chloro4-MethoxybenzylideneHeLa>10[5]
COS-7>10[5]
Analog C Unsubstituted2-HydroxybenzylideneMultiple lines0.24 - 0.92[5]
Doxorubicin (Standard Drug)-HeLa2.05[5]
COS-73.04[5]

SAR Insights for Anticancer Activity:

  • Substitution on the Benzothiazole Ring: The presence of an electron-withdrawing group like a halogen (e.g., chloro at the 6-position in Analogs A and B) is often beneficial for anticancer activity.[1] While direct data for the 4-bromo analog is limited, it is plausible that the 4-bromo substitution would confer similar or enhanced potency due to its electronic and steric properties.

  • Substitution on the Hydrazone Moiety: The nature of the substituent on the aromatic ring of the hydrazone is critical. The presence of hydroxyl and methoxy groups (Analog A) significantly enhances anticancer activity compared to a methoxy group alone (Analog B).[5] This suggests that hydrogen bonding interactions with the biological target are crucial for potency. The 2-hydroxybenzylidene moiety (Analog C) also confers potent activity.[5]

Diagram: Key SAR Features for Anticancer Activity

SAR Anticancer Key Structural Features for Anticancer Activity cluster_0 Benzothiazole Core cluster_1 Hydrazone Moiety (R) A 4-Bromo Substitution (Likely enhances activity) B 2-Hydrazinylidene Linker (Essential for activity) C Aromatic Ring D Electron-donating groups (e.g., -OH, -OCH3) (Increase activity) C->D E Electron-withdrawing groups (e.g., -NO2, -Cl) (Variable effects) C->E

Sources

A Comparative Analysis of Anticancer Efficacy: 4-Bromo-2-hydrazino-1,3-benzothiazole Derivatives Versus the Gold Standard, Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Superior Anticancer Agents

The landscape of cancer therapy is in a perpetual state of evolution, driven by the pressing need for more effective and less toxic therapeutic agents. Cisplatin, a cornerstone of chemotherapy for decades, has demonstrated significant efficacy against a spectrum of solid tumors. Its mechanism, primarily involving the cross-linking of DNA, triggers cellular apoptosis and has been instrumental in improving patient outcomes. However, the clinical utility of cisplatin is often curtailed by severe side effects and the emergence of drug resistance. This has catalyzed the exploration of novel chemical scaffolds with the potential for enhanced anticancer activity and a more favorable safety profile.

Among the myriad of heterocyclic compounds investigated for their therapeutic potential, benzothiazole derivatives have emerged as a particularly promising class. Their diverse biological activities, including anticancer properties, have made them a focal point of medicinal chemistry research.[1][2][3] This guide provides a comprehensive comparison of the anticancer efficacy of a specific subset of these compounds, the 4-Bromo-2-hydrazino-1,3-benzothiazole derivatives, with the established chemotherapeutic agent, cisplatin. We will delve into a comparative analysis of their cytotoxic effects, explore their divergent mechanisms of action, and provide detailed experimental protocols to empower researchers in their quest for next-generation cancer therapies.

Comparative Cytotoxicity: A Quantitative Assessment

The true measure of a potential anticancer agent's initial promise lies in its ability to selectively inhibit the proliferation of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. While a direct, comprehensive head-to-head comparison of a wide array of this compound derivatives against cisplatin across a standardized panel of cancer cell lines is not extensively documented in publicly available literature, several studies on structurally related benzothiazole hydrazone derivatives provide valuable insights into their potential potency relative to cisplatin.

It is crucial to acknowledge that IC50 values for cisplatin can exhibit significant variability across different studies due to factors such as cell line passage number, assay conditions, and incubation times.[4] Therefore, the most meaningful comparisons are those conducted within the same study under identical experimental conditions.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Benzothiazole Derivatives and Cisplatin

Compound/DerivativeCancer Cell LineIC50 (µM) of Benzothiazole DerivativeIC50 (µM) of CisplatinReference
2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazide (Compound 4d)C6 (Rat Brain Glioma)0.030.03[5]
2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(morpholino)benzylidene)acetohydrazide (Compound 4e)A549 (Human Lung Adenocarcinoma)0.030.06[5]
Substituted chlorophenyl oxothiazolidine based benzothiazoleHeLa (Human Cervical Adenocarcinoma)9.76Not explicitly stated, but compared as a reference[2]

Note: The derivatives listed are structurally related to the this compound scaffold, primarily featuring a benzothiazole core with a hydrazone linkage. The data highlights instances where these derivatives exhibit comparable or superior potency to cisplatin.

The data presented in Table 1 suggests that specific structural modifications to the benzothiazole hydrazone scaffold can lead to compounds with significant cytotoxic activity, in some cases surpassing that of cisplatin. For instance, compound 4e demonstrated a two-fold greater potency against the A549 lung cancer cell line compared to cisplatin.[5] These findings underscore the therapeutic potential of this class of compounds and warrant further investigation into the structure-activity relationships governing their anticancer efficacy.

Mechanisms of Action: A Tale of Two Pathways

The anticancer effects of both cisplatin and this compound derivatives ultimately converge on the induction of apoptosis, or programmed cell death. However, the upstream signaling cascades they trigger are fundamentally different, offering potential avenues to overcome cisplatin resistance and reduce off-target toxicity.

Cisplatin: The DNA Damager

Cisplatin's primary mode of action is its ability to form covalent adducts with DNA, leading to intra- and inter-strand cross-links.[5] This distortion of the DNA helix obstructs DNA replication and transcription, ultimately triggering a DNA damage response. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

cisplatin_mechanism Cisplatin Cisplatin Cellular_Uptake Cellular Uptake Cisplatin->Cellular_Uptake DNA Nuclear DNA Cellular_Uptake->DNA DNA_Adducts DNA Adducts (Intra- and Inter-strand Cross-links) DNA->DNA_Adducts Covalent Binding Replication_Block Replication & Transcription Block DNA_Adducts->Replication_Block DDR DNA Damage Response (DDR) Replication_Block->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Caption: Mechanism of action of Cisplatin.

This compound Derivatives: Targeting Cellular Signaling

In contrast to cisplatin's direct assault on DNA, many benzothiazole derivatives, including those with the hydrazino scaffold, appear to exert their anticancer effects through the modulation of intracellular signaling pathways that regulate cell survival and apoptosis.[6][7] While the precise molecular targets can vary depending on the specific derivative, a common theme is the induction of apoptosis via the mitochondrial intrinsic pathway.[6]

One proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization and the subsequent release of pro-apoptotic factors like cytochrome c.[6] This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program.

benzothiazole_mechanism BTZ_Derivative Benzothiazole Derivative Cellular_Targets Cellular Targets (e.g., Kinases) BTZ_Derivative->Cellular_Targets ROS_Generation Increased ROS Production Cellular_Targets->ROS_Generation Mitochondria Mitochondria ROS_Generation->Mitochondria MMP_Loss Mitochondrial Membrane Potential Loss Mitochondria->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by benzothiazole derivatives.

This divergence in mechanisms is significant. Cancers that have developed resistance to cisplatin through enhanced DNA repair mechanisms may still be susceptible to benzothiazole derivatives that bypass this pathway. Furthermore, the potential for more targeted interactions with specific cellular proteins could translate to a wider therapeutic window and reduced side effects compared to the indiscriminate DNA damage caused by cisplatin.

Experimental Protocols for Comparative Efficacy Studies

To facilitate further research in this promising area, this section provides standardized, step-by-step methodologies for key in vitro assays used to compare the anticancer efficacy of novel compounds with established drugs like cisplatin.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_workflow cluster_plate 96-well Plate cluster_analysis Analysis A1 Seed Cells B1 Add Compound/ Cisplatin A1->B1 C1 Incubate B1->C1 D1 Add MTT Reagent C1->D1 E1 Incubate D1->E1 F1 Add Solubilizing Agent E1->F1 G1 Read Absorbance (570 nm) F1->G1 H1 Calculate IC50 G1->H1

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and cisplatin in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound by plotting a dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis_apoptosis Analysis A2 Treat Cells with Compound/Cisplatin B2 Harvest and Wash Cells A2->B2 C2 Resuspend in Binding Buffer B2->C2 D2 Add Annexin V-FITC and PI C2->D2 E2 Incubate in the Dark D2->E2 F2 Analyze by Flow Cytometry E2->F2 G2 Quantify Cell Populations F2->G2

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the benzothiazole derivatives or cisplatin at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives and their structural analogs represent a promising class of anticancer agents. Several studies have demonstrated that these compounds can exhibit cytotoxic activity comparable to, and in some cases exceeding, that of the widely used chemotherapeutic drug, cisplatin. Their distinct mechanism of action, often involving the induction of apoptosis through intrinsic signaling pathways rather than direct DNA damage, presents a compelling strategy to overcome cisplatin resistance and potentially reduce treatment-related toxicity.

However, to fully realize the therapeutic potential of this chemical scaffold, further rigorous investigation is imperative. Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of a library of this compound derivatives are needed to identify the key structural features that maximize anticancer potency and selectivity.

  • Head-to-Head Comparative Studies: Well-controlled in vitro and in vivo studies directly comparing the most promising derivatives with cisplatin across a broad panel of cancer models are essential for a definitive assessment of their relative efficacy.

  • In-depth Mechanistic Elucidation: Advanced molecular studies are required to precisely identify the cellular targets and signaling pathways modulated by these compounds. This will not only provide a deeper understanding of their anticancer activity but also aid in the identification of predictive biomarkers for patient stratification.

The journey from a promising chemical scaffold to a clinically approved anticancer drug is long and arduous. However, the compelling preclinical data for this compound derivatives provides a solid foundation and a clear rationale for their continued development as a potential new weapon in the fight against cancer.

References

  • Saeed, A., et al. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(3), 1323-1331.
  • Küçükgüzel, Ş. G., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1166.
  • Prabhu, P., et al. (2011). Synthesis and in-vitro anti-cancer activity of 2, 3, 5-trisubstituted-4-thiazolidinones. Journal of the Korean Chemical Society, 55(4), 654-659.
  • Kumbhare, R. M., et al. (2015). Synthesis and anticancer activity of novel mannich bases of 2-(substituted-phenyl)-1H-imidazo[4,5-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 25(1), 113-117.
  • Hassan, A. Y., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1453.
  • Das, U., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of chemoresistance. Oncotarget, 7(45), 73175–73191.
  • Stojkovic, G., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12275.
  • Wang, L., et al. (2020). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.
  • Ozel, H. E., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Issues in Molecular Biology, 45(8), 6649-6668.
  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: HPLC vs. TLC for Purity Analysis of "4-Bromo-2-hydrazino-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous assessment of a compound's purity is a non-negotiable cornerstone of safety and efficacy. For novel heterocyclic entities such as "4-Bromo-2-hydrazino-1,3-benzothiazole," a molecule of interest in medicinal chemistry, selecting the appropriate analytical technique for purity determination is a critical decision that impacts development timelines and regulatory success. This guide provides an in-depth comparison of two chromatographic workhorses, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), offering field-proven insights and experimental frameworks to guide researchers, scientists, and drug development professionals in making an informed choice for their specific analytical needs.

The Imperative of Purity for Benzothiazole Derivatives

Benzothiazole scaffolds are privileged structures in drug discovery, exhibiting a wide array of biological activities.[1][2] The introduction of a bromo and a hydrazino group, as in "this compound," creates a unique chemical entity with potential therapeutic applications. However, the synthetic route to such molecules can often yield impurities, including starting materials, intermediates, by-products, and degradation products. The presence of these impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount to ensure the purity, and by extension, the safety and consistency, of the compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][4][5] It operates on the principle of distributing a sample between a liquid mobile phase and a solid stationary phase packed in a column.[4][5] The high pressure used to pump the mobile phase through the column allows for the use of very small particle sizes for the stationary phase, which in turn leads to high-resolution separations.[3]

Why HPLC Excels in Purity Analysis:

  • High Resolution and Sensitivity: HPLC offers exceptional resolving power, enabling the separation of closely related impurities from the main compound.[6] Modern detectors, such as UV-Visible Diode Array Detectors (DAD) and Mass Spectrometers (MS), provide high sensitivity, allowing for the detection and quantification of impurities at very low levels.[7]

  • Quantitative Accuracy and Precision: HPLC is the industry standard for quantitative analysis due to its high precision and accuracy.[6][8] When properly validated, HPLC methods provide reliable and reproducible data that is essential for regulatory submissions.[9][10][11]

  • Automation and High Throughput: Modern HPLC systems are highly automated, allowing for the analysis of a large number of samples with minimal manual intervention, making it suitable for routine quality control.[6]

  • Method Validation and Regulatory Compliance: HPLC methods are rigorously validated according to guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9][10][11][12] This ensures the reliability of the data for quality control and regulatory purposes.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates a typical workflow for HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis SamplePrep Sample Preparation (Dissolution & Filtration) Injector Autosampler/Injector SamplePrep->Injector Prepared Sample MobilePhasePrep Mobile Phase Preparation (Degassing & Mixing) Pump HPLC Pump MobilePhasePrep->Pump Mobile Phase Column Column Injector->Column Sample Injection Pump->Injector Detector Detector (e.g., DAD) Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Signal Analysis Peak Integration & Purity Calculation DataSystem->Analysis Report Report Generation Analysis->Report

Caption: A schematic overview of the HPLC purity analysis workflow.

Hypothetical HPLC Protocol for "this compound"

This protocol is a representative example and would require optimization and validation for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound). The DAD allows for monitoring at multiple wavelengths and for peak purity analysis.[7][13]

4. Sample Preparation:

  • Accurately weigh and dissolve the "this compound" sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity of the main peak using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Self-Validation within the Protocol:

  • System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters like retention time repeatability, peak area precision, column efficiency (plate count), and peak tailing, as per USP <621> guidelines.[12][14]

  • Peak Purity Analysis: Utilize the DAD to perform peak purity analysis on the main peak to ensure it is not co-eluting with any impurities.[7][13]

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate non-volatile mixtures.[15] It involves a stationary phase, typically a thin layer of an adsorbent like silica gel, coated on a flat carrier such as a glass plate or plastic sheet, and a mobile phase that moves up the plate by capillary action.[16][17]

Where TLC Finds its Niche in Purity Assessment:

  • Rapid Screening and Reaction Monitoring: TLC is an invaluable tool for quickly assessing the progress of a chemical reaction, allowing chemists to determine when the reaction is complete and to get a qualitative picture of the product's purity.[15][16]

  • Cost-Effectiveness and Simplicity: TLC is significantly less expensive than HPLC in terms of both instrumentation and solvent consumption.[17][18] Its simplicity makes it accessible to a wide range of laboratory personnel.[16]

  • Versatility in Visualization: A variety of visualization techniques can be employed in TLC, including UV light for fluorescent compounds and staining reagents for colorless compounds, providing a broad detection capability.[15][16]

  • Orthogonal Technique: Due to its different separation mechanism (often adsorption chromatography on normal phase silica gel), TLC can serve as an excellent orthogonal technique to reversed-phase HPLC, potentially detecting impurities that are not well-resolved by the primary HPLC method.[8]

Experimental Workflow for TLC Purity Analysis

The following diagram outlines the straightforward workflow of a TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis Spotting Sample Spotting on TLC Plate Development Plate Development Spotting->Development ChamberPrep Developing Chamber Saturation ChamberPrep->Development Drying Drying the Plate Development->Drying Visualization Visualization (e.g., UV light, Staining) Drying->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Purity_Est Qualitative Purity Estimation Visualization->Purity_Est

Caption: A simplified workflow for purity analysis using TLC.

Hypothetical TLC Protocol for "this compound"

This protocol provides a starting point for method development.

1. Materials:

  • TLC plates: Silica gel 60 F254 (the F254 indicates a fluorescent indicator for visualization under UV light).

  • Developing chamber.

  • Capillary tubes for spotting.

2. Mobile Phase (Developing Solvent):

  • A mixture of non-polar and polar solvents is typically used. A good starting point for a moderately polar compound like a benzothiazole derivative could be a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The optimal ratio needs to be determined experimentally.

3. Sample Preparation:

  • Dissolve a small amount of the "this compound" sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1-2 mg/mL.

4. Procedure:

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of the TLC plate.[19]

  • Development: Place the spotted TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.[16] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm).[16] Circle any visible spots with a pencil.

5. Data Analysis:

  • Retention Factor (Rf) Calculation: The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[19]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Purity Estimation: A pure compound should ideally show a single spot.[15] The presence of multiple spots indicates the presence of impurities. The intensity and size of the impurity spots can give a qualitative estimation of their concentration.

Self-Validation within the Protocol:

  • Co-spotting: To confirm the identity of the main spot, a co-spot can be made by spotting the sample and a reference standard of "this compound" on top of each other.[19] If they are the same compound, they will not separate.

  • Multiple Solvent Systems: Running the sample in different solvent systems with varying polarities can help to reveal impurities that may co-elute in a single system.

Head-to-Head Comparison: HPLC vs. TLC

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle High-pressure column chromatography.[3]Planar adsorption or partition chromatography.[17]
Resolution Very High.[6]Moderate.
Sensitivity High (ng to pg levels).[3]Lower (µg levels).[16]
Quantitation Highly accurate and precise.[8]Primarily qualitative or semi-quantitative.
Speed Slower per sample (minutes to an hour).Faster per sample (minutes).[16]
Cost High initial instrument cost and ongoing operational costs.[6]Low cost for equipment and consumables.[18]
Solvent Consumption Higher.Lower.
Automation Fully automated systems available.[6]Largely a manual technique (though automated options exist).
Regulatory Acceptance Gold standard for QC and regulatory filings.[9][10][11]Used for identification and preliminary purity checks.
Application Final product release testing, stability studies, quantitative impurity profiling.[3]Reaction monitoring, rapid purity screening, identification.[15][16]

Expert Recommendations: Choosing the Right Tool for the Job

The choice between HPLC and TLC for the purity analysis of "this compound" is not a matter of which technique is universally "better," but rather which is more appropriate for the specific task at hand.

  • For Early-Stage Discovery and Synthesis: TLC is the preferred method for rapid reaction monitoring and initial, qualitative purity assessment of newly synthesized batches of "this compound." Its speed, low cost, and simplicity allow for quick feedback to the synthetic chemist.[15][16]

  • For In-depth Purity Profiling and Pre-clinical Development: As the compound progresses through the development pipeline, a validated HPLC method becomes essential. It is the only technique that can provide the high-resolution separation and accurate quantification of impurities required for characterization, stability testing, and ensuring the quality of material used in pre-clinical studies.[20][21]

  • For Quality Control and Regulatory Submissions: For final product release and as part of a regulatory filing, a fully validated HPLC method is mandatory.[9][10][11] Regulatory agencies require the robust, quantitative data that only HPLC can provide to ensure the consistent purity and safety of the drug substance.

In an ideal workflow, TLC and HPLC are used as complementary techniques. TLC can be used to rapidly develop a separation method, and the insights gained can be translated to an HPLC method. For instance, the mobile phase composition that provides good separation on a TLC plate can be a good starting point for developing an HPLC mobile phase.

Conclusion

Both HPLC and TLC are powerful chromatographic techniques with distinct advantages and applications in the purity analysis of "this compound." TLC serves as a rapid, cost-effective tool for qualitative screening and reaction monitoring, while HPLC stands as the undisputed gold standard for high-resolution, quantitative purity determination required for late-stage development and regulatory compliance. A comprehensive understanding of the principles, capabilities, and limitations of each technique, as outlined in this guide, empowers researchers and drug development professionals to make strategic analytical choices that ensure the quality and integrity of their compounds.

References

  • USP. <621> Chromatography. United States Pharmacopeia. Available from: [Link]

  • ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • DSDP Analytics. USP <621> Chromatography. DSDP Analytics. Available from: [Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • Drawell. Understanding HPLC Analysis Method: Key Principles and Applications. Drawell. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • University of Colorado Boulder. Thin Layer Chromatography. University of Colorado Boulder. Available from: [Link]

  • Wikipedia. Thin-layer chromatography. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Chemistry LibreTexts. Available from: [Link]

  • Journal of Science and Technology. An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. Journal of Science and Technology. Available from: [Link]

  • Semantic Scholar. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Semantic Scholar. Available from: [Link]

  • Purdue University. Live qualification/validation of purity methods for protein products. Purdue University. Available from: [Link]

  • Chrom Tech, Inc. Understanding HPLC Instrumentation: Principles & Uses. Chrom Tech, Inc.. Available from: [Link]

  • FMCI. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. FMCI. Available from: [Link]

  • Microbe Notes. HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. Available from: [Link]

  • PubMed. Thin layer chromatography. PubMed. Available from: [Link]

  • ResearchGate. A Review on Comparison of HPLC and HPTLC. ResearchGate. Available from: [Link]

  • NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. Available from: [Link]

  • Quora. What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Quora. Available from: [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available from: [Link]

  • Persee. High-Performance Liquid Chromatography (HPLC): Principles and Applications. Persee. Available from: [Link]

  • Slideshare. TLC and HPLC.pptx. Slideshare. Available from: [Link]

  • Oxford Academic. High-Performance Liquid Chromatography and Thin-Layer Chromatography for the Simultaneous Quantitation of Rabeprazole and Mosapride in Pharmaceutical Products. Oxford Academic. Available from: [Link]

  • Microbe Notes. Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Available from: [Link]

  • ResearchGate. Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. Available from: [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Semantic Scholar. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. ResearchGate. Available from: [Link]

  • PubMed. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed. Available from: [Link]

  • PubMed. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. PubMed. Available from: [Link]

  • ResearchGate. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. Available from: [Link]

  • NIH. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. National Institutes of Health. Available from: [Link]

  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: [Link]

  • ResearchGate. Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. ResearchGate. Available from: [Link]

Sources

Comparative study of the synthesis methods for "4-Bromo-2-hydrazino-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2-hydrazino-1,3-benzothiazole

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The introduction of a hydrazino group at the 2-position and a bromine atom at the 4-position of the benzothiazole ring system creates a highly versatile building block, "this compound." This compound is of significant interest to researchers in drug discovery and development due to its potential for further functionalization to generate novel molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The strategic placement of the bromine atom and the reactive hydrazino group allows for diverse chemical modifications, making the efficient and reliable synthesis of this key intermediate a critical first step in many research endeavors.

This guide provides a comparative analysis of the two primary synthetic routes to "this compound," offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the advantages and disadvantages of each method. Our objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research goals, considering factors such as yield, scalability, cost, and safety.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly approached via two distinct pathways: the conversion of a pre-functionalized 2-aminobenzothiazole (Method A) and the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring (Method B).

ParameterMethod A: From 2-Amino-4-bromobenzothiazoleMethod B: Nucleophilic Substitution
Starting Material 2-Amino-4-bromobenzothiazole2-Halo-4-bromobenzothiazole or 2-Mercapto-4-bromobenzothiazole
Key Reagents Hydrazine hydrateHydrazine hydrate
Solvent Ethylene glycol or Water[1]Ethanol or Ethylene glycol
Reaction Temperature 140°C (Ethylene glycol) or Reflux (Water)[1]Reflux
Reaction Time ~2-4 hours~4-8 hours
Reported Yield High (typically >80%)Variable (can be lower depending on the leaving group)
Number of Steps Two steps (synthesis of the amine precursor followed by hydrazinolysis)One step from a suitable precursor

Method A: Synthesis from 2-Amino-4-bromobenzothiazole

This is arguably the most common and often highest-yielding approach to 2-hydrazinobenzothiazole derivatives. The synthesis is a two-step process, beginning with the preparation of the key intermediate, 2-amino-4-bromobenzothiazole, followed by its conversion to the target hydrazine.

Step 1: Synthesis of 2-Amino-4-bromobenzothiazole

The synthesis of the 2-aminobenzothiazole core is a classic reaction in heterocyclic chemistry. It typically proceeds via the reaction of a substituted aniline with a source of thiocyanate, followed by cyclization induced by an oxidizing agent, usually bromine.

Causality Behind Experimental Choices:

  • Starting Material: 3-Bromoaniline is the logical precursor for introducing the bromine atom at the 4-position of the benzothiazole ring.

  • Thiocyanate Source: Ammonium or potassium thiocyanate are commonly used as they are inexpensive and readily available sources of the thiocyanate ion.

  • Solvent: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and facilitates the electrophilic bromination and subsequent cyclization.

  • Temperature Control: The initial reaction is carried out at low temperatures (0°C) to control the rate of the highly exothermic reaction between the aniline and thiocyanate, as well as the subsequent bromination, minimizing the formation of side products.

Experimental Protocol: Synthesis of 2-Amino-4-bromobenzothiazole

  • To a solution of 3-bromoaniline (1 equivalent) in glacial acetic acid, add ammonium thiocyanate (2 equivalents) portion-wise at 0°C with constant stirring.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition of bromine, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain crude 2-amino-4-bromobenzothiazole.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Step 2: Conversion to this compound

This step involves the displacement of the amino group at the 2-position of the benzothiazole ring with hydrazine.

Causality Behind Experimental Choices:

  • Reagent: Hydrazine hydrate is a powerful nucleophile and is used in excess to drive the reaction to completion.

  • Solvent: Ethylene glycol is a high-boiling point solvent that allows the reaction to be carried out at elevated temperatures (around 140°C), which is often necessary for the displacement of the amino group.[2] An alternative, more environmentally friendly approach utilizes water as the solvent under reflux conditions.[1]

  • Acid Catalyst: The addition of a small amount of hydrochloric acid can protonate the exocyclic amino group, making it a better leaving group and facilitating the nucleophilic attack by hydrazine.[1]

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, suspend 2-amino-4-bromobenzothiazole (1 equivalent) in ethylene glycol.

  • Add hydrazine hydrate (10-15 equivalents) to the suspension.

  • Heat the reaction mixture to 140°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with copious amounts of water to remove excess hydrazine and ethylene glycol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Method B: Nucleophilic Substitution

This method offers a more direct, one-step route to the target compound, provided a suitable 2-substituted-4-bromobenzothiazole is available. The reaction relies on the principle of nucleophilic aromatic substitution, where the electron-withdrawing nature of the benzothiazole ring system facilitates the displacement of a good leaving group at the 2-position by hydrazine.

Causality Behind Experimental Choices:

  • Leaving Group: The choice of the leaving group at the 2-position is crucial for the success of this reaction. Halogens (Cl, Br) or a mercapto group (-SH) are commonly employed. Halogens are generally better leaving groups than the mercapto group.

  • Reaction Conditions: The reaction is typically carried out by refluxing the 2-substituted benzothiazole with an excess of hydrazine hydrate in a suitable solvent like ethanol.

Experimental Protocol: Synthesis of this compound from 2-Chloro-4-bromobenzothiazole

  • Dissolve 2-chloro-4-bromobenzothiazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure this compound.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the two synthetic routes, the following diagrams illustrate the reaction workflows.

Synthesis_Method_A cluster_step1 Step 1: Synthesis of 2-Amino-4-bromobenzothiazole cluster_step2 Step 2: Hydrazinolysis 3-Bromoaniline 3-Bromoaniline Intermediate_Thiocyanate Intermediate_Thiocyanate 3-Bromoaniline->Intermediate_Thiocyanate + NH4SCN in Acetic Acid @ 0°C 2-Amino-4-bromobenzothiazole 2-Amino-4-bromobenzothiazole Intermediate_Thiocyanate->2-Amino-4-bromobenzothiazole + Br2 in Acetic Acid This compound This compound 2-Amino-4-bromobenzothiazole->this compound + Hydrazine Hydrate in Ethylene Glycol @ 140°C Synthesis_Method_B 2-Chloro-4-bromobenzothiazole 2-Chloro-4-bromobenzothiazole This compound This compound 2-Chloro-4-bromobenzothiazole->this compound + Hydrazine Hydrate in Ethanol, Reflux

Caption: Workflow for the synthesis of this compound via Method B.

Expert Insights and Recommendations

Method A (From 2-Amino-4-bromobenzothiazole):

  • Advantages: This method is generally reliable and provides high yields of the final product. The starting materials (substituted anilines and thiocyanates) are often readily available and cost-effective. The two-step nature of the process allows for the isolation and purification of the intermediate 2-aminobenzothiazole, which can lead to a purer final product.

  • Disadvantages: This is a two-step synthesis, which can be more time-consuming than a one-pot reaction. The use of bromine requires careful handling due to its corrosive and toxic nature. The high temperature required for the hydrazinolysis step when using ethylene glycol can be a consideration for scalability and safety. The use of water as a solvent is a greener alternative but may require longer reaction times. [1] Method B (Nucleophilic Substitution):

  • Advantages: This is a more direct, one-step synthesis, which can be advantageous in terms of time and resource efficiency. It avoids the use of elemental bromine in the final steps.

  • Disadvantages: The primary limitation of this method is the availability and stability of the starting 2-substituted-4-bromobenzothiazole. 2-Halobenzothiazoles can be less stable than their 2-amino counterparts. The yield of the nucleophilic substitution can be variable and may be lower than that achieved via Method A, depending on the nature of the leaving group.

Recommendation:

For most laboratory-scale syntheses where high yield and product purity are paramount, Method A is the recommended route . The reliability of the reactions and the accessibility of the starting materials make it a robust choice. For researchers with access to the appropriate 2-halo-4-bromobenzothiazole precursor and a need for a more streamlined synthesis, Method B can be a viable alternative , although optimization of the reaction conditions may be necessary to achieve satisfactory yields.

Conclusion

The synthesis of this compound is a critical step for the development of novel benzothiazole-based compounds with potential therapeutic value. Both the conversion of 2-amino-4-bromobenzothiazole and the nucleophilic substitution of a 2-substituted-4-bromobenzothiazole offer feasible pathways to this important intermediate. The choice between these methods will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired yield and purity, and considerations of time, cost, and safety. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and proceed with the synthesis of this valuable chemical building block.

References

  • An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines - Open Research@CSIR-NIScPR. (URL: [Link])

  • Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. - ResearchGate. (URL: [Link])

  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity - Semantic Scholar. (URL: [Link])

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (URL: [Link])

  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. - Sci-Hub. (URL: [Link])

  • Synthesis of 6-bromo-2-amino-1,3-benzothiazol - ResearchGate. (URL: [Link])

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PubMed Central. (URL: [Link])

Sources

A Comparative Guide to the Mechanism of Action of 2-Hydrazinobenzothiazole Derivatives and Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the mechanistic principles governing the inhibitory action of a promising class of compounds, 4-Bromo-2-hydrazino-1,3-benzothiazole derivatives, against monoamine oxidase (MAO) enzymes. We will dissect their proposed mechanism and contrast it with that of well-established, clinically relevant MAO inhibitors (MAOIs) such as Selegiline and Moclobemide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of MAO inhibition and the therapeutic potential of novel chemical scaffolds.

Introduction to Monoamine Oxidase and Its Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Dysregulation of these neurotransmitter levels is implicated in a range of neurological and psychiatric conditions. Consequently, the inhibition of MAO enzymes is a validated therapeutic strategy. Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are primarily used in the management of Parkinson's disease to prevent the breakdown of dopamine.[2][3]

Established MAOIs fall into two main categories: irreversible and reversible inhibitors. This distinction is critical as it dictates their pharmacological profile, including potential side effects and dietary restrictions.[1] In recent years, the benzothiazole scaffold, particularly 2-hydrazinobenzothiazole derivatives, has emerged as a promising framework for developing novel, potent, and often selective MAO inhibitors.[4][5] This guide will explore the molecular interactions that define their mechanism of action in comparison to legacy inhibitors.

Mechanism of Action of Known MAO Inhibitors

To establish a baseline for comparison, we will first examine the mechanisms of two archetypal MAOIs: the irreversible inhibitor Selegiline and the reversible inhibitor Moclobemide.

Selegiline: An Irreversible, Selective MAO-B Inhibitor

Selegiline is a propargylamine-based, mechanism-based irreversible inhibitor, highly selective for MAO-B at therapeutic doses.[1][6] Its mechanism is a "suicide inhibition" process.

  • Initial Binding: Selegiline first binds non-covalently to the active site of MAO-B.

  • Enzymatic Activation: The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the propargylamine group of selegiline.

  • Covalent Adduct Formation: This oxidation generates a highly reactive intermediate that forms a covalent bond with the N5 atom of the FAD cofactor.[1]

This covalent modification permanently inactivates the enzyme. Enzyme activity can only be restored through the synthesis of new MAO-B, a process that can take several days. This irreversible action is responsible for its long duration of effect.[7]

Moclobemide: A Reversible, Selective MAO-A Inhibitor

In contrast, Moclobemide is a selective, reversible inhibitor of MAO-A (RIMA).[1][2] Its mechanism relies on non-covalent interactions within the enzyme's active site.

  • Competitive Binding: Moclobemide competes with endogenous substrates (like serotonin and norepinephrine) for binding to the MAO-A active site.

  • Non-Covalent Interactions: It forms transient hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, blocking substrate access.

  • Reversibility: Because no covalent bond is formed, the inhibition is reversible. As moclobemide concentrations decrease, it dissociates from the enzyme, allowing normal substrate metabolism to resume. This reversibility significantly reduces the risk of the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine, which is a major concern with irreversible, non-selective MAOIs.[8]

Proposed Mechanism of Action for 2-Hydrazinobenzothiazole Derivatives

Derivatives of 2-hydrazinobenzothiazole, particularly hydrazones formed via condensation at the hydrazino group, have shown significant promise as potent and selective MAO-B inhibitors.[4] Their mechanism, elucidated through enzymatic assays and molecular docking studies, appears to be distinct from irreversible inhibitors like selegiline.

A Reversible, Competitive Mode of Inhibition

Current evidence suggests that these benzothiazole derivatives act as reversible, competitive inhibitors .[9] Unlike selegiline, they do not form permanent covalent bonds with the FAD cofactor. Instead, they occupy the active site and prevent substrate binding through strong, non-covalent interactions.

Molecular docking studies have provided critical insights into their binding mode within the hMAO-B active site:[4][5]

  • The "Aromatic Cage": The benzothiazole core is positioned deep within the hydrophobic substrate cavity, in close proximity to the FAD cofactor and two key tyrosine residues (Tyr398 and Tyr435). These residues form an "aromatic cage" that stabilizes the inhibitor through pi-pi stacking interactions.[4]

  • Linker Interactions: The hydrazone linker (-NH-N=CH-) plays a crucial role, often forming hydrogen bonds with nearby amino acid residues or water molecules, further anchoring the inhibitor in the active site.[4]

  • Entrance Cavity Occupation: The second aromatic or heteroaromatic ring, attached to the hydrazone linker, typically occupies the "entrance cavity" of the active site, effectively blocking the substrate's path to the catalytic site.

The following diagram illustrates the proposed binding of a 2-hydrazinobenzothiazole derivative within the MAO-B active site.

G cluster_MAO MAO-B Active Site cluster_Inhibitor 2-Hydrazinobenzothiazole Derivative FAD FAD Cofactor AromaticCage Aromatic Cage (Tyr398, Tyr435) Entrance Entrance Cavity SubstrateCavity Substrate Cavity BT_core Benzothiazole Core BT_core->SubstrateCavity π-π stacking Linker Hydrazone Linker Linker->BT_core Aryl_ring Aromatic Ring Linker->Aryl_ring Aryl_ring->Entrance Steric hindrance

Caption: Binding of a 2-hydrazinobenzothiazole derivative in the MAO-B active site.

The Role of the 4-Bromo Substituent

While specific experimental data for this compound is limited, we can infer its potential impact based on structure-activity relationship (SAR) principles. Halogen substitutions, such as with bromine, are a common strategy in medicinal chemistry. The bromine atom at the 4-position would:

  • Increase Lipophilicity: This enhances the molecule's ability to cross cell membranes, including the mitochondrial membrane where MAO resides, and potentially the blood-brain barrier.

  • Introduce Hydrophobic Interactions: The bromo group can form favorable hydrophobic and van der Waals interactions with nonpolar residues within the enzyme's active site, potentially increasing binding affinity and potency.[10]

  • Modulate Electronic Properties: As an electron-withdrawing group, it can influence the electron density of the benzothiazole ring system, which may fine-tune the strength of the pi-pi stacking interactions within the aromatic cage.

Comparative Analysis: Benzothiazole Derivatives vs. Known Inhibitors

This section provides a direct comparison of key mechanistic and performance attributes.

Binding Mechanism: Reversible vs. Irreversible

The most fundamental difference lies in the nature of the enzyme-inhibitor interaction.

Caption: Comparison of irreversible and reversible MAO inhibition mechanisms.

Quantitative Performance: IC₅₀ Comparison

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. The table below summarizes reported IC₅₀ values for representative benzothiazole-hydrazone derivatives compared to standard inhibitors.

Compound/DrugTarget EnzymeIC₅₀ (µM)Reference
Known Inhibitors
SelegilinehMAO-B0.044[4]
MoclobemidehMAO-A6.061[11]
Benzothiazole-Hydrazone Derivatives
Derivative 3ehMAO-B0.060[4]
Derivative 3hhMAO-B0.075[4]
Derivative 4d (2-methylbenzothiazole)hMAO-B0.0046[5]
Thiazolyl-hydrazone 3ihMAO-A0.080[12]

As the data shows, synthesized benzothiazole derivatives can achieve potency comparable to or even exceeding that of the standard irreversible inhibitor, Selegiline, for MAO-B.[4][5] Furthermore, different substitutions on the scaffold can tune the selectivity towards either MAO-A or MAO-B.[12]

Experimental Protocols: In Vitro MAO Inhibition Assay

The following is a detailed protocol for a standard fluorometric assay used to determine the MAO inhibitory activity of test compounds. This self-validating system includes positive and negative controls to ensure data integrity.

Objective: To determine the IC₅₀ values of test compounds against recombinant human MAO-A and MAO-B.

Principle: The assay measures hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex® Red probe to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO activity.[13]

Materials and Reagents
  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.[13]

  • Substrate: p-Tyramine (for a non-selective screen) or specific substrates like Kynuramine (MAO-A) and Benzylamine (MAO-B).[13][14]

  • Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO).

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).[15]

  • Test Compounds: Stock solutions prepared in DMSO.

  • Equipment: 96-well black microplates, fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

Step-by-Step Methodology
  • Prepare Reagent Master Mix: In MAO Assay Buffer, prepare a master mix containing Amplex® Red (final concentration ~200 µM) and HRP (final concentration ~1 U/mL). Protect from light.

  • Prepare Compound Dilutions: Perform serial dilutions of the test compounds and positive controls in MAO Assay Buffer to achieve a range of final assay concentrations (e.g., 10⁻⁵ to 10⁻⁹ M). Include a DMSO-only vehicle control.

  • Enzyme and Compound Pre-incubation:

    • To each well of a 96-well plate, add 50 µL of the appropriate enzyme dilution (MAO-A or MAO-B) in Assay Buffer.

    • Add 25 µL of the serially diluted test compounds, positive controls, or vehicle control to the respective wells.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 25 µL of the substrate solution (e.g., p-Tyramine, final concentration ~1 mM) to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 1-2 minutes for a total of 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

G Prep 1. Prepare Reagent Master Mix (Amplex Red, HRP) Incubate 3. Pre-incubate Enzyme + Compound (15 min @ 37°C) Prep->Incubate Dilute 2. Prepare Compound Dilutions Dilute->Incubate React 4. Add Substrate & Initiate Reaction Incubate->React Measure 5. Kinetic Measurement (Fluorescence Reading) React->Measure Analyze 6. Data Analysis (Calculate IC50) Measure->Analyze

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Conclusion

The 2-hydrazinobenzothiazole scaffold represents a highly promising class of reversible MAO inhibitors. Their mechanism of action, characterized by competitive, non-covalent binding within the enzyme's active site, distinguishes them from classic irreversible inhibitors like selegiline. This reversible nature may offer an improved safety profile, particularly concerning drug-drug and drug-food interactions.

Quantitative data demonstrates that derivatives of this scaffold can achieve exceptional potency, often selective for the MAO-B isoform, making them attractive candidates for the development of new therapies for neurodegenerative diseases like Parkinson's. The inclusion of a 4-bromo substituent is a rational design choice anticipated to enhance potency and pharmacokinetic properties. Further synthesis and rigorous testing of these specific derivatives are warranted to fully elucidate their therapeutic potential.

References

  • Wikipedia Contributors. (2024). Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Researcher.Life. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. [Link]

  • Taha, M., et al. (2016). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic Chemistry, 68, 206-217. [Link]

  • Javid, N., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(5), 1701-1714. [Link]

  • Ilgin, S., et al. (2017). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 23(1), 22. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2707, pp. 315-323). Humana, New York, NY. [Link]

  • Gosh, S., et al. (1995). Comparison of the effects of moclobemide and selegiline on tyramine-evoked mydriasis in man. British Journal of Clinical Pharmacology, 40(4), 329-335. [Link]

  • Lee, B., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(14), 5361. [Link]

  • Synapse. (2023). Deciphering MAO-B Inhibitors and Keeping Up with Their Recent Developments. [Link]

  • Binda, C. (Ed.). (2018). Monoamine Oxidase: Methods and Protocols. Humana Press. [Link]

  • Synapse. (2024). What is the mechanism of Selegiline Hydrochloride?. [Link]

  • Tok, F. G., et al. (2022). Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor. Journal of Molecular Structure, 1250, 131754. [Link]

  • Caccia, C., et al. (2020). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Pharmaceuticals, 13(6), 108. [Link]

  • Gathmann, B., et al. (1995). Pharmacokinetic-pharmacodynamic interactions between two selective monoamine oxidase inhibitors: moclobemide and selegiline. Clinical Pharmacology & Therapeutics, 58(3), 249-258. [Link]

  • Hubin, M., et al. (2021). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Monatshefte für Chemie-Chemical Monthly, 152(6), 721-730. [Link]

  • Lee, K., et al. (2022). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 162-169. [Link]

  • Synapse. (2024). What is the mechanism of Selegiline?. [Link]

  • Wikipedia Contributors. (2024). Pharmacology of selegiline. Wikipedia. [Link]

  • ResearchGate. (2017). Examples of structures displaying MAO-B inhibitory activity and the designed compounds (3a–3j). [Link]

  • Göktaş, F. Y., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 7(30), 26364-26379. [Link]

  • Osmaniye, D., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 11(36), 22171-22184. [Link]

Sources

Benchmarking the Antifungal Potential of 4-Bromo-2-hydrazino-1,3-benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel and more effective antifungal agents, the benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a growing body of evidence supporting their potential to combat fungal infections.[1][3] This guide provides a comprehensive technical comparison of the antifungal activity of 4-Bromo-2-hydrazino-1,3-benzothiazole derivatives, benchmarking their performance against established antifungal drugs and exploring the structure-activity relationships that govern their efficacy.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics. We will delve into the experimental data, outline the methodologies for assessing antifungal activity, and provide insights into the potential mechanisms of action.

The Rationale for Targeting the Benzothiazole-Hydrazone Scaffold

The global rise in invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a significant public health challenge.[1][2] Many existing antifungal drugs are limited by toxicity, narrow spectra of activity, and the emergence of resistance.[1] The benzothiazole nucleus, a bicyclic system containing nitrogen and sulfur, offers a versatile template for the design of new therapeutic agents. When functionalized with a hydrazino group at the 2-position, these derivatives can be readily elaborated into a diverse library of compounds, allowing for the fine-tuning of their biological properties. The introduction of a bromine atom at the 4-position is hypothesized to enhance lipophilicity and potentially improve cell membrane penetration, a critical factor for antifungal activity.

Comparative Antifungal Activity: An Evidence-Based Analysis

While direct, head-to-head comparative studies on a comprehensive series of this compound derivatives are limited in the public domain, we can synthesize findings from research on structurally related compounds to build a strong case for their potential. The following data, compiled from various in vitro studies, benchmarks the performance of benzothiazole and thiazole-hydrazone derivatives against clinically relevant fungal pathogens.

It is a well-established principle in medicinal chemistry that the introduction of a hydrazone linkage can significantly modulate the biological activity of a compound. In the context of antifungal research, studies on 2-hydrazinyl-1,3-thiazole derivatives have shown that these compounds can exhibit superior potency compared to their counterparts lacking the hydrazone moiety.[4] This enhancement is often attributed to increased lipophilicity, which facilitates penetration of the fungal cell membrane.[4]

For instance, a study on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives demonstrated promising activity against Candida albicans, with some derivatives exhibiting significantly lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole.[4]

Table 1: Comparative in vitro Antifungal Activity of Selected Benzothiazole and Thiazole-Hydrazone Derivatives

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Reference
2-Hydrazinyl-4-phenyl-1,3-thiazole derivative 7a Candida albicans ATCC 102317.81Fluconazole15.62[4]
2-Hydrazinyl-4-phenyl-1,3-thiazole derivative 7e Candida albicans ATCC 102313.9Fluconazole15.62[4]
Benzothiazole-amide-imidazole derivative 14o Candida albicans0.125-2--[5]
Benzothiazole-amide-imidazole derivative 14p Candida albicans0.125-2--[5]
Benzothiazole-amide-imidazole derivative 14r Cryptococcus neoformans0.125-2--[5]
Various Benzothiazole derivativesCandida albicansModerate ActivityFluconazole-[6]
Various Benzothiazole derivativesAspergillus nigerModerate ActivityFluconazole-[6]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental protocols.

The data consistently highlights that benzothiazole derivatives, particularly those with hydrazone-like linkages, possess significant antifungal potential, with some compounds outperforming established drugs like fluconazole in in vitro assays.[4][5]

Structure-Activity Relationship (SAR) Insights

The antifungal efficacy of benzothiazole derivatives is intricately linked to their chemical structure. Key SAR observations from the literature include:

  • The Hydrazone Moiety: As previously mentioned, the presence of a hydrazone or hydrazinyl group at the 2-position of the benzothiazole ring is often associated with enhanced antifungal activity.[4] This is a critical feature of the "this compound" scaffold.

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzothiazole core can significantly influence activity. Halogen substitutions, such as the 4-bromo group in our topic compound, are known to modulate lipophilicity and electronic properties, which can impact target binding and cell permeability.

  • Side Chain Modifications: Elaboration of the hydrazino group into various hydrazones by reacting with different aldehydes and ketones allows for extensive structural diversification. The nature of the substituent on the other side of the hydrazone linkage plays a crucial role in determining the antifungal spectrum and potency.[7]

Proposed Mechanism of Action

While the precise molecular targets for many novel antifungal compounds are still under investigation, a prominent mechanism of action for azole and some benzothiazole antifungals is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Molecular docking studies on some active benzothiazole derivatives have supported their potential to bind to the active site of this enzyme.[1]

Below is a diagram illustrating the proposed mechanism of action for azole and related antifungal agents that target the ergosterol biosynthesis pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Benzothiazole_Derivative Benzothiazole Derivative (e.g., 4-Bromo-2-hydrazino) Benzothiazole_Derivative->Lanosterol Inhibits CYP51 Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Fungal Culture (e.g., Candida albicans) B Prepare Fungal Inoculum (0.5 McFarland) A->B E Inoculate wells with Fungal Suspension B->E C Prepare Drug Dilutions (Test Compound & Control) D Dispense Drug Dilutions into 96-well plate C->D D->E F Incubate Plate (35°C, 24-48h) E->F G Visually Read Plate F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion and Future Directions

The available evidence strongly suggests that the this compound scaffold is a promising starting point for the development of novel antifungal agents. The inherent antifungal activity of the benzothiazole core, coupled with the potentiating effect of the hydrazino moiety, provides a solid foundation for further optimization. The 4-bromo substitution is a rational design element aimed at enhancing the pharmacokinetic properties of these derivatives.

Future research should focus on the systematic synthesis and in-depth biological evaluation of a focused library of this compound derivatives. This should include:

  • Broad-spectrum antifungal screening against a panel of clinically relevant and drug-resistant fungal strains.

  • Determination of Minimum Fungicidal Concentration (MFC) to assess whether the compounds are fungistatic or fungicidal.

  • In vitro toxicity studies against mammalian cell lines to establish a preliminary safety profile.

  • Mechanism of action studies to elucidate the specific molecular targets of the most potent compounds.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective treatments for life-threatening fungal infections.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-2-hydrazino-1,3-benzothiazole. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile and Initial Risk Assessment

This compound is a halogenated heterocyclic compound containing a hydrazine moiety. While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (872696-03-2) is not widely available, a professional risk assessment can be conducted by examining its structural components and data from analogous compounds.

  • Toxicity Concerns: The presence of the hydrazine group suggests potential toxicity. Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] The SDS for the related compound Benzothiazole classifies it as toxic if swallowed or in contact with skin and harmful if inhaled.[2][3]

  • Irritation Potential: Structurally similar compounds, such as 4-Bromo-2,1,3-benzothiadiazole, are known to cause significant skin and eye irritation, and may cause respiratory irritation.[4][5] It is prudent to assume this compound shares these properties.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[1] Therefore, drain disposal is strictly prohibited to prevent environmental release.[6]

Based on this assessment, This compound must be managed as a hazardous waste . This classification mandates adherence to strict disposal protocols under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[7]

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is the minimum requirement to mitigate exposure risks.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4][5]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[5]

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal. Never mix this waste with other chemical streams unless explicitly directed by your institution's Environmental Health & Safety (EH&S) department.

Step 1: Identify the Waste Stream Determine if the waste is solid or liquid.

  • Solid Waste: Includes expired or unused pure compound, contaminated weighing boats, filter paper, and grossly contaminated PPE (like gloves).

  • Liquid Waste: Includes solutions containing the compound and any solvent used to rinse contaminated glassware.

Step 2: Select the Appropriate Waste Container Container integrity is essential to prevent leaks and spills.[8]

  • Use only designated, compatible hazardous waste containers. For liquid waste, amber glass bottles are often preferred to prevent photodegradation.[9] Plastic containers may also be suitable, but compatibility must be verified.[6]

  • Ensure the container is in good condition, free of cracks, and has a secure, tightly-fitting screw cap.[8][10]

  • Never fill a liquid waste container more than 90% full to allow for vapor expansion.[10]

Step 3: Label the Waste Container Immediately All hazardous waste containers must be labeled the moment the first drop of waste is added. The label must be clear, legible, and include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . If in a solution, list all components and their approximate percentages.

  • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

  • The accumulation start date (the date the first waste was added).

  • The name of the principal investigator and the laboratory location.

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[6][8] This area must be at or near the point of generation and under the control of the lab personnel.

  • Location: The SAA should be a designated secondary containment tray within the laboratory, away from drains or sources of ignition.[11]

  • Segregation: Store waste containers in the SAA segregated by hazard class. For example, keep this waste stream separate from strong acids, bases, and oxidizers.[8][9]

  • Volume Limits: A lab may accumulate no more than 55 gallons of hazardous waste in its SAA. Once this limit is reached, the excess must be removed within three days.[6]

  • Container Status: Keep waste containers securely closed at all times, except when adding waste.[6]

Disposal Data Summary

ParameterRequirementRationale & Source
Waste Classification Hazardous WasteInferred toxicity, irritation, and environmental hazards.[1][4][5] Governed by EPA RCRA (40 CFR Parts 260-273).[12]
PPE Nitrile Gloves, Goggles, Face Shield, Lab CoatProtects against skin/eye contact and absorption.[4][5]
Solid Waste Container Labeled, sealed, compatible solid waste containerPrevents release and contamination.[11]
Liquid Waste Container Labeled, sealed, compatible glass or plastic bottle (<90% full)Prevents leaks, reactions, and over-pressurization.[9][10]
Disposal Method Segregate as hazardous waste for EH&S pickup. NO DRAIN DISPOSAL. Prevents environmental contamination and ensures regulatory compliance.[6]
Storage Location Designated and labeled Satellite Accumulation Area (SAA)Safe, compliant temporary storage at the point of generation.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and handling of this compound waste streams.

G cluster_0 Generation Point cluster_1 Segregation cluster_2 Waste Streams cluster_3 Containment cluster_4 Storage cluster_5 Final Disposal start Waste Generation (Unused or Contaminated This compound) decision Is waste solid or liquid? start->decision solid_path Solid Waste Stream (e.g., contaminated gloves, filter paper) decision->solid_path Solid liquid_path Liquid Waste Stream (e.g., solutions, rinsates) decision->liquid_path Liquid solid_container Place in labeled solid hazardous waste container. solid_path->solid_container liquid_container Place in labeled liquid hazardous waste container (<90% full). liquid_path->liquid_container storage Store container in designated SAA. Keep closed. solid_container->storage liquid_container->storage pickup Arrange for pickup by EH&S or licensed disposal vendor. storage->pickup

Caption: Waste Characterization and Segregation Workflow.

Final Disposal and Record Keeping

Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), arrange for its disposal.[8]

  • Contact EH&S: Notify your institution's Environmental Health & Safety office for a waste pickup.

  • Documentation: Ensure all paperwork, such as hazardous waste manifests, is completed accurately. The manifest is a legal document that tracks the waste from your lab to its final treatment facility.[13]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific integrity and environmental responsibility.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Sigma-Aldrich. (2025). Benzothiazole Safety Data Sheet.
  • Echemi. (n.d.). 4-BROMO-2,1,3-BENZOTHIADIAZOLE SDS.
  • Fluorochem. (2024). 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole Safety Data Sheet.
  • Fisher Scientific. (2025). 4-Bromo-2,1,3-benzothiadiazole Safety Data Sheet.
  • Carl Roth. (2025). Benzothiazole Safety Data Sheet.
  • BenchChem. (2025). Safe Disposal of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Guide for Laboratory Professionals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.